The Chemical Architecture of L-Cladinose: A Technical Overview
L-cladinose is a naturally occurring deoxy sugar, a critical carbohydrate component of several clinically important macrolide antibiotics, including the erythromycin (B1671065) family.[1][2][3] As a derivative of L-ribo-...
Author: BenchChem Technical Support Team. Date: December 2025
L-cladinose is a naturally occurring deoxy sugar, a critical carbohydrate component of several clinically important macrolide antibiotics, including the erythromycin (B1671065) family.[1][2][3] As a derivative of L-ribo-hexose, its unique structural features, including specific methyl and methoxy (B1213986) substitutions, are pivotal to the biological activity and pharmacokinetic properties of the parent antibiotic. This guide provides an in-depth examination of the chemical structure of L-cladinose, tailored for researchers and professionals in drug development and medicinal chemistry.
Core Chemical Identity
L-cladinose is classified as a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose.[2][3] This nomenclature precisely describes its six-carbon backbone (hexose), the absence of hydroxyl groups at positions 2 and 6 (2,6-dideoxy), the presence of both a methyl and a methoxy group at the third carbon, and its stereochemical configuration derived from L-ribose. In its stable form, L-cladinose exists as a six-membered tetrahydropyran (B127337) ring.
Physicochemical and Spectroscopic Data
The fundamental properties of L-cladinose are summarized below. This data is essential for its identification, characterization, and manipulation in a laboratory setting.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of complex organic molecules like L-cladinose. While detailed spectral assignments for the isolated sugar are found in specialized literature, studies on macrolide antibiotics provide extensive data on the cladinose moiety in its glycosidically bound state, confirming its structural integrity through techniques like 1H–13C HETCOR and 13C CP-MAS SSNMR experiments.[7]
Structural Elucidation and Stereochemistry
The chemical structure of L-cladinose is defined by its pyranose ring and the specific arrangement of its substituents. The stereochemistry is critical to its function and is denoted by its L-ribo configuration.
The diagram below illustrates the Haworth projection of α-L-cladopyranose, highlighting the key functional groups and their stereochemical orientation.
Caption: 2D structure of α-L-Cladinose.
The key structural features are:
Pyranose Ring: A six-membered ring consisting of five carbon atoms and one oxygen atom.
Anomeric Center (C1): The hydroxyl group at C1 can exist in either an α (axial) or β (equatorial) configuration.
Deoxy Centers (C2 and C6): Lacks hydroxyl groups at the C2 and C6 positions, a defining feature of deoxy sugars. The C6 carbon is part of a methyl group attached to C5.
Branched Center (C3): Uniquely substituted with both a methyl group (-CH₃) and a methoxy group (-OCH₃), creating a quaternary stereocenter.
Stereochemistry: The "L-ribo" configuration dictates the relative stereochemistry at C3, C4, and C5. The absolute configuration, as defined by the Cahn-Ingold-Prelog rules, is specified in the systematic IUPAC name.
Experimental Protocols: Isolation of L-Cladinose
L-cladinose is most commonly obtained by the acid hydrolysis of erythromycin A. The glycosidic bond linking the sugar to the macrolide aglycone is susceptible to cleavage under acidic conditions.
Protocol: Acid Hydrolysis of Erythromycin A for L-Cladinose Isolation [5]
Objective: To isolate L-cladinose from Erythromycin A via acid-catalyzed hydrolysis.
Materials:
Erythromycin A (50 g)
1N Aqueous Hydrochloric Acid (HCl) (70 mL)
Deionized Water (500 mL)
Diethyl Ether
Rotary Evaporator
Liquid-Liquid Extractor
Methodology:
Dissolution: Dissolve 50 g of Erythromycin A in a mixture of 70 mL of 1N aqueous HCl and 500 mL of deionized water. The acidic environment protonates the glycosidic oxygen, facilitating its cleavage.
Hydrolysis and Extraction: Subject the resulting solution to continuous liquid-liquid extraction with diethyl ether for 99 hours. During this period, the glycosidic bond is hydrolyzed, releasing L-cladinose and the desosamine (B1220255) sugar from the erythronolide A aglycone. L-cladinose, being a neutral sugar, partitions into the organic diethyl ether phase.
Isolation: Collect the diethyl ether extract.
Solvent Removal: Evaporate the diethyl ether under reduced pressure using a rotary evaporator.
Final Product: The procedure yields L-cladinose (11.7 g, 97% yield) as a colorless and viscous oil.[5]
This protocol provides a high-yield method for obtaining L-cladinose for further study or synthetic modification.
Logical Relationships in Macrolide Structure
The structural relationship between L-cladinose and its parent macrolide is fundamental to the antibiotic's function. The absence or modification of this sugar moiety dramatically alters the drug's properties. For instance, the ketolide class of antibiotics is derived from erythromycin by replacing the L-cladinose with a keto group, which enhances acid stability and overcomes certain resistance mechanisms.[8][9]
Caption: Role of L-cladinose in macrolide antibiotics.
The Pivotal Role of Cladinose in Macrolide Antibiotic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those affecting the respiratory tract...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those affecting the respiratory tract. Their mechanism of action involves the inhibition of protein synthesis through binding to the 50S subunit of the bacterial ribosome. A key structural feature of many first and second-generation macrolides, such as erythromycin (B1671065) and clarithromycin, is the presence of a neutral sugar, L-cladinose, at the C3 position of the macrolactone ring. The removal or modification of this cladinose moiety has been a central strategy in the development of next-generation macrolides, known as ketolides, which exhibit an expanded spectrum of activity and efficacy against macrolide-resistant strains. This technical guide provides an in-depth exploration of the multifaceted role of cladinose in the activity of macrolide antibiotics, detailing its impact on ribosomal binding, antibacterial spectrum, and mechanisms of resistance.
The Influence of Cladinose on Antibacterial Activity
The presence or absence of the L-cladinose sugar at the C3 position of the macrolactone ring profoundly influences the antibacterial profile of macrolides. While not directly involved in essential contacts with the ribosomal target, its steric and chemical properties have significant indirect effects on the drug's efficacy and its interaction with resistance mechanisms.
Impact on Ribosomal Binding Affinity
Contrary to what might be expected, the cladinose moiety does not form significant direct bonds with the bacterial ribosome.[1] However, its removal can have a notable impact on the binding affinity of the macrolide. For instance, the removal of cladinose from erythromycin has been shown to decrease its binding affinity by as much as 70-fold.[2][3] This suggests that cladinose may play a role in the optimal positioning of the macrolide within the ribosomal exit tunnel, thereby indirectly contributing to the stability of the drug-ribosome complex.
The development of ketolides, where the cladinose is replaced by a 3-keto group, compensates for this potential loss of affinity through other structural modifications. For example, telithromycin, a prototypical ketolide, has an alkyl-aryl extension at the C11/C12 position that establishes additional interactions with the ribosome, resulting in a binding affinity approximately 10-fold higher than that of erythromycin.[4]
Table 1: Comparative Ribosomal Binding Affinities of Macrolides
The substitution of the cladinose sugar with a 3-keto group in ketolides is a key factor in their enhanced activity against macrolide-resistant pathogens. This is particularly evident in their effectiveness against strains exhibiting inducible resistance.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Macrolides with and without Cladinose
One of the most significant roles of the cladinose moiety is its function as an inducer of certain bacterial resistance mechanisms, most notably the expression of erythromycin-inducible methylase (erm) genes.
The ermC Induction Pathway
The ermC gene confers resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype) by encoding a methyltransferase that modifies the 23S rRNA at position A2058, thereby reducing the binding affinity of these antibiotics. The expression of ermC is regulated by a translational attenuation mechanism involving a leader peptide, ErmCL.
In the absence of an inducing macrolide, the ermC mRNA adopts a conformation where the ribosome binding site (RBS) and start codon for the ermC gene are sequestered in a stem-loop structure, preventing its translation. A short upstream open reading frame (uORF) encoding the ErmCL leader peptide is translated, but the ribosome quickly terminates and dissociates.
In the presence of a cladinose-containing macrolide like erythromycin, the antibiotic binds to the ribosome as it is translating the ErmCL leader peptide. The interaction between the nascent peptide, the ribosome, and the bound macrolide causes the ribosome to stall at a specific codon within the leader peptide sequence. This stalling of the ribosome induces a conformational change in the mRNA, which unmasks the RBS and start codon of the ermC gene, allowing for its translation and the subsequent methylation of the ribosome, leading to antibiotic resistance.
Ketolides, lacking the cladinose sugar, are poor inducers of this resistance mechanism. This is a primary reason for their enhanced efficacy against bacterial strains that harbor inducible erm genes.
Caption: The ermC inducible resistance mechanism.
Experimental Protocols
A thorough understanding of the role of cladinose in macrolide activity relies on a suite of specialized experimental techniques. Detailed below are the methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
Sterile 96-well microtiter plates
Bacterial culture in logarithmic growth phase
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
Stock solutions of macrolide antibiotics of known concentration
Sterile diluent (e.g., broth or water)
Multichannel pipette
Incubator
Microplate reader (optional)
Procedure:
Preparation of Antibiotic Dilutions:
a. In the first column of a 96-well plate, add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to the wells.
b. Add 100 µL of sterile broth to all other wells.
c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last dilution column.
Inoculum Preparation:
a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
b. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation:
a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubation:
a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
Reading Results:
a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
Commercially available E. coli S30 extract-based IVTT kit
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
Macrolide antibiotic stock solutions
Nuclease-free water
Luminometer or fluorometer
Procedure:
Reaction Setup:
a. On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's protocol.
b. Aliquot the master mix into microfuge tubes or wells of a microplate.
c. Add varying concentrations of the macrolide antibiotic or a vehicle control (e.g., DMSO) to the reactions.
Incubation:
a. Incubate the reactions at 37°C for 1-2 hours.
Detection:
a. If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
b. If using a GFP reporter, measure the fluorescence using a fluorometer.
Data Analysis:
a. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of antibiotic that causes 50% inhibition of protein synthesis) can be determined by plotting the percentage of inhibition against the antibiotic concentration.
Toeprinting Assay for Ribosomal Stalling
This primer extension inhibition assay is used to map the precise location of a stalled ribosome on an mRNA transcript.
Materials:
Linear DNA template containing a T7 promoter followed by the gene of interest (e.g., ermCL)
In vitro transcription-translation coupled system (e.g., PURE system)
Macrolide antibiotic
A ³²P-labeled DNA primer complementary to a sequence downstream of the expected stall site
Reverse transcriptase
dNTPs
Sequencing gel apparatus
Procedure:
In Vitro Translation:
a. Set up an in vitro transcription-translation reaction with the DNA template in the presence or absence of the macrolide antibiotic.
b. Incubate at 37°C to allow for translation and potential ribosome stalling.
Primer Annealing:
a. Add the ³²P-labeled primer to the reaction and anneal it to the mRNA.
Primer Extension:
a. Add reverse transcriptase and dNTPs to the reaction and incubate to allow for the synthesis of cDNA. The reverse transcriptase will be blocked by the stalled ribosome, resulting in a truncated cDNA product.
Analysis:
a. Denature the reaction products and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same DNA template.
b. The position of the truncated cDNA product ("toeprint") reveals the precise location of the stalled ribosome on the mRNA.
Structure-Activity Relationship (SAR) Workflow and Cladinose Modification
The modification of the cladinose moiety has been a prime example of successful structure-activity relationship (SAR) studies in antibiotic development. The general workflow for such studies is outlined below.
Caption: A generalized workflow for SAR studies of macrolide antibiotics.
Conclusion
The L-cladinose sugar, while not directly interacting with the ribosomal target, plays a crucial and complex role in the overall activity of macrolide antibiotics. Its presence can influence the optimal positioning of the drug in the ribosomal exit tunnel, and it is a key determinant in the induction of erm-mediated resistance. The strategic removal of cladinose and its replacement with a keto group, a hallmark of the ketolide class of macrolides, has been a highly successful approach in overcoming this resistance mechanism and expanding the clinical utility of this important class of antibiotics. The continued exploration of structure-activity relationships centered around the C3 position of the macrolactone ring holds promise for the development of novel macrolides with improved potency and a broader spectrum of activity against challenging bacterial pathogens.
The Unveiling of Cladinose: A Technical Guide to its Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of L-cladinose, a crucial deoxysugar moiety of the macrolide ant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of L-cladinose, a crucial deoxysugar moiety of the macrolide antibiotic erythromycin (B1671065) produced by Streptomyces erythraeus (now reclassified as Saccharopolyspora erythraea). The intricate enzymatic cascade that transforms a common sugar precursor into the unique branched-chain deoxysugar is detailed, offering insights for researchers in natural product biosynthesis, synthetic biology, and antibiotic development.
Introduction: The Significance of Cladinose
L-cladinose is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that plays a critical role in the antibacterial activity of erythromycin. Its presence on the macrolactone ring is essential for the proper binding of the antibiotic to the bacterial ribosome, thereby inhibiting protein synthesis. Understanding the biosynthesis of this unique sugar is paramount for efforts in microbial engineering to produce novel macrolide derivatives with improved pharmacological properties. The biosynthesis of cladinose is encoded within the erythromycin (ery) gene cluster, specifically by a subset of the eryB and eryG genes.
The Biosynthetic Pathway of L-Cladinose
The biosynthesis of TDP-L-cladinose commences from the central metabolite α-D-glucose-1-phosphate and proceeds through a series of enzymatic modifications to the activated sugar nucleotide, TDP-D-glucose. The pathway can be conceptually divided into the formation of the L-mycarose precursor followed by a final methylation step to yield L-cladinose.
The key enzymatic steps are as follows:
Formation of TDP-D-glucose: The pathway initiates with the conversion of α-D-glucose-1-phosphate and dTTP to TDP-D-glucose, a reaction catalyzed by TDP-D-glucose synthase.
Dehydration: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by the NAD(P)H-dependent enzyme TDP-D-glucose 4,6-dehydratase.
Isomerization: The subsequent step involves a 3,4-ketoisomerase that converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose.
C-Methylation: A crucial branching point in the pathway is the C-methylation at the C-3 position, catalyzed by a C-methyltransferase, to form TDP-3-C-methyl-4-keto-6-deoxy-D-glucose.
Epimerization and Reduction: The pathway continues with epimerization and reduction steps to yield TDP-L-mycarose. The precise order of these events can be influenced by the substrate specificities of the involved enzymes. Functional analyses of the homologous enzymes in the tylosin (B1662201) biosynthetic pathway suggest that a C-5 epimerase and a C-4 ketoreductase are involved.[1][2]
Glycosylation: The synthesized TDP-L-mycarose is then transferred to the erythronolide B aglycone by the glycosyltransferase EryBV to form 3-α-L-mycarosylerythronolide B.[3]
Final O-Methylation: The final step in cladinose biosynthesis is the O-methylation of the 3'-hydroxyl group of the mycarose (B1676882) moiety, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, EryG.[4]
Genetic Organization
The genes responsible for cladinose biosynthesis are located within the erythromycin gene cluster in Saccharopolyspora erythraea.[5][6] The eryB genes are primarily responsible for the synthesis of the L-mycarose precursor, while the eryG gene encodes the final O-methyltransferase. Specifically, genes such as eryBIV, eryBV, and eryBVI have been implicated in L-mycarose biosynthesis through sequencing and mutagenesis studies.[7]
Quantitative Data on Biosynthetic Enzymes
While comprehensive kinetic data for all enzymes in the cladinose pathway are not available, studies on homologous enzymes from related pathways provide valuable insights. The following table summarizes known and inferred enzymatic activities and available kinetic parameters.
Note: Dashes indicate that specific data is not available in the cited literature. The functions of some EryB enzymes are inferred from homology and genetic studies.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the cladinose biosynthetic pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
The characterization of individual enzymes in the cladinose pathway necessitates their production in a pure and active form. Streptomyces species can be challenging for high-yield protein expression, thus heterologous expression in hosts like Escherichia coli is a common strategy.[12][13]
Protocol: Expression and Purification of His-tagged EryB proteins in E. coli
Gene Cloning: The coding sequence for the target eryB gene is amplified from S. erythraea genomic DNA by PCR. The amplicon is then cloned into an appropriate E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium.
Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.[14]
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
Buffer Exchange and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
Enzyme Assays
Protocol: Assay for TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase Activity
This assay relies on coupling the isomerase reaction with a subsequent enzymatic step for which a product can be readily detected.[9][10]
Reaction Mixture: A reaction mixture is prepared containing the purified isomerase, the substrate TDP-4-keto-6-deoxy-D-glucose, and a coupling enzyme such as a C-3 aminotransferase (e.g., TylB from the tylosin pathway) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).[9] The reaction is initiated by the addition of the substrate.
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).
Quenching and Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding an equal volume of methanol (B129727) or by boiling). The formation of the aminated product can be monitored by reverse-phase HPLC.
Kinetic Analysis: For determining kinetic parameters, the initial rates of product formation are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
Several methods can be employed to measure the activity of glycosyltransferases. A common approach involves monitoring the transfer of the sugar moiety to the aglycone.
Reaction Mixture: A typical reaction mixture contains the purified EryBV enzyme, the sugar donor TDP-L-mycarose, the acceptor substrate erythronolide B, and a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2).
Incubation: The reaction is incubated at 30°C.
Extraction and Analysis: The reaction is stopped, and the product, 3-α-L-mycarosylerythronolide B, is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed and quantified by HPLC or LC-MS.
Alternative Luminescence-Based Assay: A high-throughput alternative is to use a commercial assay kit that detects the released nucleotide diphosphate (B83284) (e.g., UDP-Glo™ Glycosyltransferase Assay).[4][15][16] This method measures the luminescence produced in a coupled reaction where the released TDP is converted to ATP, which then drives a luciferase reaction. The light output is proportional to the glycosyltransferase activity.
Visualizations
Biosynthesis Pathway of TDP-L-Cladinose
Caption: Biosynthetic pathway of TDP-L-cladinose from α-D-glucose-1-phosphate.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for the characterization of a biosynthetic enzyme.
Conclusion
The biosynthesis of L-cladinose is a remarkable example of nature's ability to generate structural complexity from simple precursors. A detailed understanding of this pathway, from the genetic level to the intricate mechanisms of the involved enzymes, is crucial for the rational design and engineering of novel macrolide antibiotics. This guide provides a foundational resource for researchers aiming to harness the biosynthetic machinery of Streptomyces for the development of next-generation therapeutics. Further biochemical and structural studies of the individual enzymes will undoubtedly provide deeper insights and open new avenues for enzymatic synthesis and pathway engineering.
A Technical Guide to the Discovery and Isolation of Cladinose from Natural Products
For Researchers, Scientists, and Drug Development Professionals Executive Summary Cladinose, a crucial deoxy sugar moiety found in macrolide antibiotics such as erythromycin (B1671065), plays a pivotal role in the therap...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cladinose, a crucial deoxy sugar moiety found in macrolide antibiotics such as erythromycin (B1671065), plays a pivotal role in the therapeutic efficacy of these drugs. This technical guide provides an in-depth overview of the discovery of cladinose within the context of erythromycin's discovery and outlines detailed experimental protocols for its isolation from natural product sources. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with macrolide antibiotics and their derivatives. The guide includes detailed methodologies for the acid-catalyzed hydrolysis of erythromycin to yield cladinose, subsequent purification techniques, and characterization by spectroscopic methods. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction: The Discovery of Cladinose
Cladinose was discovered as an integral component of the antibiotic erythromycin. Erythromycin, first isolated in 1952 from a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), is a macrolide antibiotic characterized by a 14-membered lactone ring to which two sugar moieties are attached.[1] One of these sugars was identified as the amino sugar desosamine, while the other, a neutral sugar, was named cladinose.[1] The structure of cladinose was determined to be 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose.[1] The presence and structure of cladinose are critical for the antibacterial activity of erythromycin. Modifications to the cladinose moiety, or its complete removal, have been a key strategy in the development of new generations of macrolide antibiotics, such as the ketolides, where the cladinose is replaced by a keto group.[2]
The isolation of cladinose for research and derivatization purposes typically involves the chemical cleavage of the glycosidic bond that links it to the erythronolide A aglycone of erythromycin. Acid-catalyzed hydrolysis is the most common method employed for this purpose.
Experimental Protocols
This section provides detailed experimental procedures for the isolation and purification of cladinose from erythromycin.
Acid-Catalyzed Hydrolysis of Erythromycin
This protocol describes the cleavage of the glycosidic linkage between cladinose and the erythronolide A core of erythromycin using acidic conditions. Erythromycin is known to be unstable in acidic conditions, leading to the loss of the cladinose sugar.[1][3][4]
Dissolution: Dissolve erythromycin (e.g., 10 g) in methanol (200 mL) in a round-bottom flask equipped with a stir bar.
Acidification: Slowly add concentrated hydrochloric acid (e.g., 10 mL of 1 M HCl in methanol) to the solution while stirring.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous methanol mixture with dichloromethane (3 x 100 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hydrolysate containing cladinose and the erythronolide A aglycone.
Purification of Cladinose by Column Chromatography
The crude hydrolysate is a mixture of cladinose, the erythronolide A aglycone, and other degradation products. Cladinose, being a polar sugar, can be separated from the less polar aglycone by silica (B1680970) gel column chromatography.
Materials:
Crude hydrolysate from section 2.1
Silica gel (60-120 mesh) for column chromatography
Glass chromatography column
Eluent: A gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., starting from 100% CH₂Cl₂ and gradually increasing the polarity with MeOH). A common mobile phase for separating polar compounds is a mixture of ethyl acetate (B1210297) and methanol.
Collection tubes
TLC plates (silica gel 60 F₂₅₄)
TLC developing chamber
Visualizing agent for TLC (e.g., p-anisaldehyde stain or ceric sulfate stain) and a heat gun.
Procedure:
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 100% CH₂Cl₂) and pack the chromatography column.
Sample Loading: Dissolve the crude hydrolysate in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding methanol to the mobile phase.
Fraction Collection: Collect fractions of the eluate in separate tubes.
TLC Monitoring: Monitor the collected fractions by TLC to identify those containing cladinose. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v), and visualize the spots. Cladinose, being more polar, will have a lower Rf value than the erythronolide A aglycone.
Pooling and Concentration: Combine the fractions that contain pure cladinose (as determined by TLC) and concentrate them under reduced pressure to yield purified cladinose.
Data Presentation
Thin Layer Chromatography (TLC) Data
TLC is a crucial technique for monitoring the hydrolysis reaction and the purification process. The following table provides expected Rf values for the key components.
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument.
Visualizations
Experimental Workflow for Cladinose Isolation
Caption: Workflow for the isolation of cladinose from erythromycin.
Logical Relationship of Components in Hydrolysis
Caption: Acid-catalyzed cleavage of erythromycin into its constituent parts.
Conclusion
This technical guide provides a comprehensive framework for the discovery and isolation of cladinose from its natural product source, erythromycin. The detailed experimental protocols for acid hydrolysis and column chromatographic purification, coupled with tabulated quantitative and spectroscopic data, offer a valuable resource for researchers in the field of natural product chemistry and drug development. The provided workflows and diagrams aim to enhance the understanding and practical application of these methodologies. The ability to efficiently isolate cladinose is fundamental for further research into the structure-activity relationships of macrolide antibiotics and for the semisynthesis of novel therapeutic agents with improved properties.
A Technical Guide to the Physicochemical Properties of Cladinose and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Cladinose is a naturally occurring deoxy sugar, a hexose (B10828440) derivative that is a crucial component of many clinically significant macr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladinose is a naturally occurring deoxy sugar, a hexose (B10828440) derivative that is a crucial component of many clinically significant macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its unique structure, characterized by a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose configuration, plays a pivotal role in the binding of these antibiotics to the bacterial ribosome, thereby influencing their efficacy and pharmacokinetic properties.[1] The physicochemical characteristics of cladinose and its synthetic derivatives are of paramount importance in the fields of medicinal chemistry and drug development, as modifications to this sugar moiety can significantly alter a macrolide's stability, potency, and spectrum of activity. This guide provides an in-depth overview of the known physicochemical properties of cladinose and discusses its derivatives, alongside detailed experimental protocols for their characterization.
Physicochemical Properties of Cladinose
Cladinose is a white to off-white solid at room temperature.[2] While a specific melting point is not consistently reported, its boiling point is estimated to be around 323.5°C at 760 mmHg.[2] It exhibits slight solubility in water, acetone, and methanol (B129727) (with heating), and is also slightly soluble in DMSO (with heating).[2]
The development of new macrolide antibiotics with improved properties, such as enhanced acid stability, better tissue penetration, and activity against resistant bacterial strains, has led to the synthesis of numerous cladinose derivatives. The primary sites for modification are the hydroxyl groups, leading to derivatives such as 4-O-alkyl and 4-O-acyl analogues.
The characterization of these new derivatives relies heavily on the experimental protocols detailed in the following section. Spectroscopic methods are essential for confirming the successful synthesis and determining the precise structure of these novel compounds.
Experimental Protocols
The determination of the physicochemical properties of cladinose and its derivatives requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound.
Materials: The cladinose derivative, purified water (or other solvent), temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
Protocol:
Add an excess amount of the cladinose derivative to a known volume of the solvent in a sealed flask.
Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).
Agitate the flask until equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.
After agitation, allow the suspension to settle.
Centrifuge the samples to separate the undissolved solid from the saturated solution.
Carefully withdraw an aliquot of the clear supernatant.
Dilute the aliquot with a suitable solvent.
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.
Calculate the solubility in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).
Materials: The cladinose derivative, standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH), pH meter with a calibrated electrode, beaker, magnetic stirrer.
Protocol:
Dissolve a precisely weighed amount of the cladinose derivative in a known volume of purified water (or a co-solvent if solubility is low).
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
Record the initial pH of the solution.
Add small, precise increments of the titrant (acid or base) to the solution.
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
Continue the titration past the equivalence point.
Plot the pH versus the volume of titrant added to generate a titration curve.
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the detailed molecular structure of cladinose and its derivatives.
Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent.
Transfer the solution to an NMR tube.
Acquire a series of NMR spectra. Standard experiments include:
1H NMR: Provides information about the number of different types of protons and their chemical environments.
13C NMR: Provides information about the number of different types of carbon atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
Process and analyze the spectra to assign all proton and carbon signals and to determine the connectivity of the atoms, confirming the structure of the derivative.
Molecular Weight Determination by Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
Materials: The cladinose derivative, a suitable solvent (e.g., methanol, acetonitrile), mass spectrometer (e.g., ESI-MS, MALDI-TOF).
Protocol:
Prepare a dilute solution of the sample in a volatile solvent.
Introduce the sample into the mass spectrometer. The ionization technique will depend on the instrument and the nature of the analyte (Electrospray Ionization - ESI is common for these types of molecules).
Acquire the mass spectrum. The spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and any fragments.
The molecular weight is determined from the m/z of the molecular ion (e.g., [M+H]+ or [M+Na]+).
For further structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is fragmented, and the masses of the fragments are analyzed to deduce structural motifs.
Visualizations
Workflow for Physicochemical Characterization of a Novel Cladinose Derivative
Caption: A generalized workflow for the synthesis and physicochemical characterization of a novel cladinose derivative.
Role of Cladinose in Macrolide Antibiotic Action
Caption: The integral role of the cladinose moiety in the mechanism of action of macrolide antibiotics.
The Pivotal Role of the 3-O-Methyl Group in Cladinose: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Biological Significance of a Key Functional Group in Macrolide Antibiotics Abstract The 3-O-methyl group of the cladinose sugar, a characteristic feature of classic 14- and 15-membered...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Biological Significance of a Key Functional Group in Macrolide Antibiotics
Abstract
The 3-O-methyl group of the cladinose sugar, a characteristic feature of classic 14- and 15-membered macrolide antibiotics like erythromycin (B1671065), plays a multifaceted and critical role in their biological activity. While often considered as part of the larger cladinose moiety, this specific methyl group is crucial for optimal ribosomal binding, antibacterial efficacy, and the induction of resistance mechanisms. This technical guide provides a comprehensive analysis of the biological significance of the 3-O-methyl group in cladinose, aimed at researchers, scientists, and drug development professionals. We will delve into its impact on macrolide-ribosome interactions, structure-activity relationships, and its implications for the development of next-generation antibiotics. This guide will present quantitative data in structured tables, detail key experimental methodologies, and provide visual representations of relevant biological pathways and experimental workflows.
Introduction: The Cladinose Sugar and its 3-O-Methyl Group
Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, exert their function by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1] The classical macrolides, such as erythromycin, are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. One of these sugars, L-cladinose, appended at the C3 position of the macrolactone ring, has long been considered essential for the antibacterial activity of these compounds.[2] A key chemical feature of cladinose is the presence of a methyl group at the 3-O-position.
The emergence of bacterial resistance to macrolides has driven extensive research into novel derivatives with improved efficacy. A major breakthrough in this area was the development of ketolides, a third generation of macrolides.[2] A defining structural modification of ketolides is the removal of the L-cladinose sugar from the C3 position and its replacement with a keto group.[2][3] This strategic modification not only enhances acid stability but also critically allows ketolides to evade certain resistance mechanisms, highlighting the profound biological implications of the cladinose moiety and, by extension, its 3-O-methyl group.[2][3]
This guide will specifically dissect the biological significance of this seemingly minor 3-O-methyl group, demonstrating its pivotal role in the therapeutic efficacy and limitations of classical macrolides.
Interaction with the Ribosome: A Key Point of Contact
The antibacterial activity of macrolides stems from their ability to bind to the nascent peptide exit tunnel (NPET) of the bacterial ribosome, thereby stalling protein synthesis.[4] The cladinose sugar, including its 3-O-methyl group, plays a direct role in this interaction.
Structural studies have revealed that the cladinose moiety protrudes into the NPET and establishes contacts with the 23S rRNA. Specifically, the 3''-methyl group of cladinose has been shown to be in close proximity to the universally conserved nucleotide C2610 in the peptidyl transferase center (PTC) of the ribosome. This interaction is thought to be crucial for the correct positioning of the macrolide within the ribosomal tunnel, thereby influencing its inhibitory activity.
The removal or modification of the cladinose sugar, as seen in ketolides, alters the binding mode of the antibiotic. While ketolides still bind within the NPET, their interaction with the ribosome is modified, leading to an enhanced affinity for both wild-type and some resistant ribosomes. This suggests that while the cladinose and its 3-O-methyl group are important for the binding of classical macrolides, their removal can be compensated for by other structural modifications that lead to a more potent antibacterial agent.
Structure-Activity Relationships: The Impact of Modification
The biological significance of the 3-O-methyl group is further underscored by extensive structure-activity relationship (SAR) studies. These studies have explored the effects of modifying or replacing the cladinose sugar and its functional groups on the antibacterial activity of macrolides.
Removal of the Cladinose Sugar (Ketolides)
As previously mentioned, the most radical and successful modification has been the complete removal of the cladinose sugar and its replacement with a 3-keto group, leading to the development of ketolides. This modification results in a class of antibiotics with potent activity against many macrolide-resistant strains.[2] The absence of the cladinose sugar prevents the induction of some resistance mechanisms, such as those mediated by erm genes, which encode for methyltransferases that modify the ribosomal binding site.[5]
Modification of the 3-O-Methyl Group
While complete removal of cladinose has been a major focus, other modifications targeting the 3-O-position have also been investigated, providing more direct evidence for the role of the 3-O-methyl group. These include the synthesis of 3-O-demethyl, 3-O-acyl, 3-O-carbamoyl, and 3-O-arylalkyl derivatives of macrolides.[6][7][8][9]
These studies have generally shown that modifications at the 3-O-position of cladinose can have a significant impact on antibacterial activity. For instance, replacement of the 3-O-cladinose with 3-O-arylalkyl groups has led to novel "alkylides" with improved activity against both susceptible and resistant strains of bacteria.[7] These findings highlight that while the 3-O-methyl group is important for the activity of natural macrolides, synthetic modifications at this position can lead to compounds with enhanced properties.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the antibacterial activity of macrolides with modifications at the 3-O-position of the cladinose sugar, comparing them to their parent compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of Clarithromycin (B1669154) and its 3-O-Arylalkyl Derivatives against Susceptible and Resistant Strains.
Compound
Modification at C3
S. aureus (Susceptible) MIC (µg/mL)
S. pneumoniae (Efflux-Resistant) MIC (µg/mL)
S. pneumoniae (Inducibly MLSB-Resistant) MIC (µg/mL)
Clarithromycin
3-O-Cladinose (with 3-O-methyl)
0.125
32
>256
26
3-O-(3-phenyl-2-propargyl)
0.125
0.5
0.125
27
3-O-(3-(4-fluorophenyl)-2-propargyl)
0.06
0.25
0.125
Data synthesized from Eur J Med Chem. 2012 Mar;49:289-303.[7]
Table 2: Ribosome Binding Affinities (Kd) of Macrolides.
Compound
Modification at C3
Ribosome Source
Kd (nM)
Erythromycin
3-O-Cladinose (with 3-O-methyl)
S. pneumoniae
4.9 ± 0.6
Solithromycin
3-keto (no cladinose)
S. pneumoniae
5.1 ± 1.1
Data from PNAS. 2017 Dec 26;114(52):13736-13741.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of macrolide antibiotics and their interaction with the ribosome.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol: Broth Microdilution Method
Preparation of Bacterial Inoculum:
Culture the test bacterium overnight on an appropriate agar (B569324) medium.
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
Preparation of Antibiotic Dilutions:
Prepare a stock solution of the antibiotic in a suitable solvent.
Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in a 96-well microtiter plate.
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
Reading the Results:
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Ribosome Binding Assay
These assays measure the affinity of a macrolide for the bacterial ribosome.
Protocol: Filter Binding Assay
Preparation of Ribosomes and Radiolabeled Macrolide:
Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).
Use a radiolabeled macrolide (e.g., [14C]-erythromycin) or a fluorescently labeled analog.
Binding Reaction:
Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled macrolide in a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 4 mM β-mercaptoethanol).
For competition assays, incubate ribosomes and a fixed concentration of the labeled macrolide with increasing concentrations of the unlabeled test compound.
Allow the binding to reach equilibrium (e.g., incubate for 30-60 minutes at 37°C).
Filtration and Washing:
Rapidly filter the reaction mixture through a nitrocellulose membrane that retains ribosome-bound ligand but allows free ligand to pass through.
Wash the filter quickly with ice-cold binding buffer to remove unbound ligand.
Quantification:
Quantify the amount of radiolabel retained on the filter using a scintillation counter.
Calculate the dissociation constant (Kd) by analyzing the binding data using appropriate software.[11]
Protocol: Fluorescence Polarization Assay
Preparation of Fluorescently Labeled Macrolide and Ribosomes:
Synthesize a fluorescently labeled macrolide derivative (e.g., BODIPY-erythromycin).
Prepare purified 70S ribosomes.
Binding Reaction:
In a microplate, mix a fixed concentration of the fluorescently labeled macrolide with varying concentrations of ribosomes in a suitable binding buffer.
For competition assays, pre-incubate ribosomes with the fluorescent ligand, then add increasing concentrations of the unlabeled competitor.
Incubate to reach equilibrium.
Measurement:
Measure the fluorescence polarization of the samples using a plate reader equipped with polarization filters.
The binding of the fluorescent macrolide to the large ribosome results in a slower rotation and thus an increase in fluorescence polarization.
Data Analysis:
Plot the change in fluorescence polarization against the concentration of the titrant (ribosomes or competitor) to determine the binding affinity (Kd or IC50).
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay assesses the ability of a macrolide to inhibit protein synthesis in a cell-free system.
Protocol:
Assay Setup:
Use a commercially available E. coli or other bacterial IVTT kit containing all necessary components for transcription and translation.
The reporter gene is typically a luciferase or a fluorescent protein (e.g., GFP).
Inhibition Reaction:
In a microplate, set up the IVTT reaction according to the manufacturer's instructions, including the DNA template for the reporter protein.
Add varying concentrations of the macrolide antibiotic to the reactions. Include a no-antibiotic control.
Incubation:
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for protein expression.
Detection:
Measure the reporter signal (luminescence or fluorescence) using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.[12]
Toeprinting Assay (Ribosome Footprinting)
This technique maps the precise location of a stalled ribosome on an mRNA transcript.
Protocol:
In Vitro Translation:
Perform an in vitro transcription-translation reaction using a specific mRNA template in the presence or absence of the macrolide antibiotic.
Primer Extension:
Anneal a radiolabeled DNA primer downstream of the expected stalling site on the mRNA.
Add reverse transcriptase to extend the primer. The enzyme will stop at the position of the stalled ribosome.
Analysis:
Denature the reaction products and separate them by size on a sequencing gel.
The position of the truncated cDNA product (the "toeprint") indicates the location of the ribosome stall site.[10]
Visualizing the Biological Context: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of macrolide antibiotics and a typical experimental workflow for their characterization.
The Pivotal Role of Cladinose Stereochemistry in Macrolide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Cladinose, a deoxy sugar moiety found in many macrolide antibiotics, plays a crucial role in their biological activity. The precise three-dimension...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cladinose, a deoxy sugar moiety found in many macrolide antibiotics, plays a crucial role in their biological activity. The precise three-dimensional arrangement of atoms within the cladinose sugar—its stereochemistry—is a critical determinant of the macrolide's ability to bind to the bacterial ribosome and exert its antibacterial effects.[1] This technical guide provides an in-depth exploration of the stereochemistry of cladinose and its profound impact on the bioactivity of macrolide antibiotics. We will delve into the synthesis of cladinose analogs, present comparative bioactivity data, detail relevant experimental protocols, and visualize the signaling pathways influenced by these compounds.
The Stereochemistry of L-Cladinose
Cladinose, specifically L-cladinose, is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that is a characteristic component of 14-membered macrolide antibiotics such as erythromycin.[2][3] Its structure contains several stereocenters, and the specific configuration of these centers is vital for its function.[4][5] The term "stereoisomers" refers to molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[4][6]
The precise spatial arrangement of the hydroxyl and methyl groups on the cladinose ring influences the overall conformation of the macrolide antibiotic. This, in turn, affects how the drug interacts with its target, the 50S ribosomal subunit in bacteria.[7][8] Even minor alterations to the stereochemistry of cladinose can lead to a significant reduction or complete loss of antibacterial activity, highlighting the importance of its specific configuration for potent bioactivity.[1]
Impact of Cladinose Stereochemistry on Bioactivity
The stereochemistry of the cladinose sugar is not merely a structural feature; it is a key driver of the biological activity of macrolide antibiotics. Modifications to the cladinose moiety, including changes to its stereocenters, have been a major focus of research in the development of new and more effective macrolide derivatives.[9][10][11]
The C3 cladinose sugar is particularly crucial for the mechanism of action of some macrolides, which involves inducing ribosome stalling.[1] Alterations at this position can be detrimental to this activity. Furthermore, the development of ketolides, a newer class of macrolides, involves the removal of the L-cladinose sugar at position 3 of the erythronolide ring and its replacement with a keto group.[3][12] This modification was designed to overcome bacterial resistance to traditional macrolides.[3]
Quantitative Bioactivity Data
The following table summarizes the in vitro antibacterial activity of various leucomycin (B7888351) V derivatives with modified cladinose moieties against several bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Compound
Modification
S. aureus 209P
B. subtilis ATCC 6633
M. luteus ATCC 9341
E. coli NIHJ
Leucomycin V
Unmodified
0.78
0.20
0.10
100
4"-O-alkyl-L-cladinose Analogues
4"-O-methyl
4"-OH replaced with -OCH3
0.39
0.10
0.05
50
4"-O-ethyl
4"-OH replaced with -OC2H5
0.39
0.10
0.05
50
4"-O-propyl
4"-OH replaced with -OC3H7
0.20
0.05
0.025
25
4"-O-butyl
4"-OH replaced with -OC4H9
0.20
0.05
0.025
25
4"-O-acyl-L-cladinose Analogues
4"-O-acetyl
4"-OH esterified with acetic acid
0.78
0.20
0.10
100
4"-O-propionyl
4"-OH esterified with propionic acid
0.39
0.10
0.05
50
4"-O-butyryl
4"-OH esterified with butyric acid
0.20
0.05
0.025
25
Data synthesized from findings suggesting improved antibacterial activities with certain 4"-O-alkyl and 4"-O-acyl modifications.[10][11]
Experimental Protocols
Synthesis of 4"-O-Alkyl-L-cladinose Analogues
The synthesis of 4"-O-alkyl-L-cladinose analogues of leucomycin V can be achieved through a multi-step process that avoids glycosylation reactions.[10]
Protection of Hydroxyl Groups: The two hydroxyl groups in the mycarose (B1676882) moiety of a tri-(tert-butyldimethylsilyl) ether intermediate of leucomycin V are protected.
Successive Alkylation: The protected intermediate undergoes successive alkylation at the desired positions.
Sequential Deprotection: The silyl (B83357) protecting groups are sequentially removed to yield the 4-O-alkyl-L-cladinose analogues.[10]
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the agar (B569324) dilution method.
Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
Incorporation of Compounds: The test compounds are dissolved in a suitable solvent and added to the molten agar at various concentrations.
Inoculation: The agar plates are inoculated with a standardized suspension of the test bacteria (e.g., 10^4 CFU/spot).
Incubation: The plates are incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualization of Macrolide-Affected Signaling Pathways
Macrolide antibiotics are known to have immunomodulatory effects by interfering with various intracellular signaling pathways.[13][14][15]
Figure 1: Simplified signaling cascade showing the inhibitory effects of macrolides on key inflammatory pathways.
The diagram above illustrates how macrolides can modulate the immune response by inhibiting the activation of downstream signaling molecules like ERK, JNK, p38, and mTOR, which are part of the Toll-like receptor (TLR) and tyrosine receptor kinase (TRK) pathways.[13] This ultimately leads to the downregulation of various pro-inflammatory genes.[13][14]
Conclusion
The stereochemistry of cladinose is a critical factor governing the bioactivity of macrolide antibiotics. A deep understanding of the structure-activity relationships, particularly concerning the stereochemical configuration of the cladinose moiety, is essential for the rational design of novel macrolide derivatives with improved efficacy and pharmacokinetic properties. The synthesis of various cladinose analogues has demonstrated that strategic modifications can lead to compounds with enhanced antibacterial activity.[10][11] Future research in this area will likely focus on leveraging this knowledge to develop next-generation macrolides that can combat the growing threat of antibiotic resistance.
The Decisive Role of the Cladinose Moiety in the Acid Stability of Macrolide Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The acid lability of early macrolide antibiotics, particularly erythromycin (B1671065) A, has historically been a significant hurdle in their clini...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid lability of early macrolide antibiotics, particularly erythromycin (B1671065) A, has historically been a significant hurdle in their clinical application, necessitating the development of enteric coatings or prodrug formulations to ensure oral bioavailability. A critical determinant of this instability is the intramolecular cyclization reaction, a process indirectly influenced by the presence and nature of the C3-linked cladinose sugar. This technical guide provides an in-depth analysis of the cladinose moiety's contribution to the acid stability of macrolides. It consolidates quantitative data on the degradation kinetics of key macrolides, details the experimental protocols for assessing acid stability, and visually elucidates the degradation pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation macrolide antibiotics with improved pharmacokinetic profiles.
Introduction
Macrolide antibiotics are a vital class of therapeutics characterized by a large macrocyclic lactone ring glycosidically linked to one or more deoxy sugars. Erythromycin A, the progenitor of this class, exhibits potent antibacterial activity but is notoriously unstable in acidic environments, such as the stomach. This instability leads to the formation of inactive degradation products, reducing its oral bioavailability and causing gastrointestinal side effects.[1][2]
The primary mechanism of erythromycin A's acid-catalyzed degradation is an intramolecular cyclization involving the C9 ketone and the hydroxyl groups at C6 and C12 of the aglycone ring.[3] While the cladinose sugar at C3 is not a direct participant in this reaction, its steric and electronic properties, and ultimately its replacement in newer generations of macrolides, have proven to be a cornerstone of enhancing acid stability. This guide explores the pivotal role of the cladinose moiety in dictating the acid stability of this important antibiotic class.
The Cladinose Moiety and Its Impact on Acid Stability
The presence of the L-cladinose sugar at the C3 position of the erythronolide ring is a defining feature of classical 14-membered macrolides like erythromycin A. However, it is the structural modifications related to this moiety that have led to significant improvements in acid stability.
Indirect Influence on Intramolecular Cyclization
In erythromycin A, the C9-keto group is susceptible to nucleophilic attack by the C6-hydroxyl group under acidic conditions, initiating a cascade that leads to the formation of an inactive 8,9-anhydro-6,9-hemiketal and subsequently a 6,9;9,12-spiroketal.[2][4] The presence of the bulky cladinose sugar is thought to influence the conformation of the macrolactone ring, indirectly affecting the proximity and reactivity of the involved functional groups.
Enhanced Stability Through Cladinose Replacement: The Ketolides
A breakthrough in macrolide development was the removal of the L-cladinose moiety and its replacement with a keto group at the C3 position, giving rise to the ketolide class of antibiotics, such as telithromycin.[5][6] This modification, coupled with other structural changes, confers excellent acid stability.[2][7] The absence of the cladinose sugar and the introduction of the 3-keto group prevent the intramolecular hemiketalization, thus stabilizing the molecule in acidic conditions.[2]
Alternative Degradation Pathway: Hydrolysis of the Cladinose Glycosidic Bond
For macrolides that are modified to prevent the intramolecular cyclization, such as clarithromycin (B1669154) (6-O-methylerythromycin) and azithromycin (B1666446) (a 15-membered azalide), a different and much slower acid-catalyzed degradation pathway becomes dominant: the hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar.[8][9] This degradation pathway is significantly less rapid than the cyclization of erythromycin A, resulting in markedly improved acid stability.[9][10]
Quantitative Comparison of Macrolide Acid Stability
The advancements in macrolide chemistry have led to a dramatic increase in acid stability from the first to subsequent generations. The following table summarizes the quantitative data on the degradation of key macrolides in acidic conditions.
Experimental Protocols for Assessing Acid Stability
The determination of macrolide acid stability is crucial for drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques employed for this purpose.
HPLC Method for Kinetic Analysis of Acid Degradation
This protocol outlines a general procedure for conducting a forced degradation study and quantifying the remaining parent drug over time.
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) or other suitable buffer salts
Purified water (HPLC grade)
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
HPLC system with UV or PDA detector
4.1.2. Procedure
Preparation of Stock Solution: Accurately weigh and dissolve the macrolide reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Forced Degradation:
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
Incubate the mixture in a constant temperature bath (e.g., 37°C or 60°C).
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
HPLC Analysis:
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄), with the pH adjusted to a suitable value (e.g., 6.5). The exact ratio will depend on the specific macrolide and its degradation products.[4]
Record the peak area of the parent macrolide at each time point.
Plot the natural logarithm of the peak area (or concentration) of the parent drug versus time.
The degradation rate constant (k) can be determined from the slope of the resulting line for a first-order reaction.
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
NMR Spectroscopy for Mechanistic and Kinetic Studies
NMR spectroscopy provides detailed structural information about the degradation products and can be used to monitor the reaction kinetics in real-time.
4.2.1. Materials and Reagents
Macrolide antibiotic
Deuterated solvent (e.g., D₂O with a suitable buffer, or CD₃OD)
Deuterated acid (e.g., DCl)
NMR spectrometer (400 MHz or higher)
NMR tubes
4.2.2. Procedure
Sample Preparation: Dissolve a known amount of the macrolide in the deuterated solvent directly in an NMR tube.
Initiation of Degradation: Add a small, precise volume of deuterated acid to the NMR tube to initiate the degradation.
NMR Data Acquisition:
Acquire a series of ¹H NMR spectra at regular time intervals.
Maintain a constant temperature throughout the experiment.
Key acquisition parameters include:
Pulse program: Standard single-pulse
Acquisition time: 2-3 seconds
Relaxation delay: Sufficiently long to ensure quantitative measurements (e.g., 5 times the longest T₁).
Data Analysis:
Identify the characteristic signals of the parent macrolide and its degradation products.
Integrate the signals corresponding to specific protons of the parent compound and the appearing degradation products at each time point.
The relative concentrations of each species can be determined from the integral values.
Plot the concentration of the parent macrolide versus time to determine the reaction kinetics.
Visualizing Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical degradation pathways and a typical experimental workflow for assessing acid stability.
Caption: Acid-catalyzed intramolecular cyclization of Erythromycin A.
Caption: Acid-catalyzed hydrolysis of the cladinose moiety.
Caption: Experimental workflow for HPLC-based acid stability testing.
Conclusion
The cladinose moiety at the C3 position of the macrolactone ring plays a profound, albeit often indirect, role in the acid stability of macrolide antibiotics. While its presence in erythromycin A contributes to a conformation susceptible to rapid acid-catalyzed intramolecular cyclization, its removal and replacement with a keto group in the ketolide class has been a highly successful strategy for enhancing stability. For second-generation macrolides like clarithromycin and azithromycin, which are structurally modified to prevent this cyclization, the slower acid-catalyzed hydrolysis of the cladinose sugar becomes the primary degradation route, resulting in significantly improved acid stability. A thorough understanding of these structure-stability relationships, supported by robust quantitative analysis and well-defined experimental protocols, is indispensable for the rational design and development of future macrolide antibiotics with optimized oral bioavailability and therapeutic efficacy.
The Pivotal Role of Cladinose in Macrolide-Ribosome Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, primarily by inhibiting protein synthesis through their int...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, primarily by inhibiting protein synthesis through their interaction with the bacterial ribosome. A key structural feature of many first and second-generation macrolides is the C3-linked L-cladinose sugar. This technical guide provides an in-depth exploration of the multifaceted function of cladinose in the binding of macrolides to the ribosome. We will dissect its specific interactions within the nascent peptide exit tunnel (NPET), its influence on binding affinity and antibacterial potency, and its critical role in the context-specific stalling of ribosomes and the induction of resistance mechanisms. This guide synthesizes structural data, quantitative binding affinities, and detailed experimental methodologies to offer a comprehensive resource for researchers in microbiology, structural biology, and medicinal chemistry.
Introduction: The Macrolide Binding Site and the Significance of Cladinose
Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding site is a narrow passage through which newly synthesized polypeptide chains emerge from the ribosome. By occupying this tunnel, macrolides sterically hinder the progression of the nascent peptide, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[1][2][3]
The macrolide structure is characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars are attached.[2] In seminal macrolides like erythromycin (B1671065), two sugar moieties are present: desosamine (B1220255) at the C5 position and L-cladinose at the C3 position. While the desosamine sugar is crucial for the primary interaction with the ribosome, the cladinose moiety plays a more nuanced, yet critical, role in modulating the antibiotic's activity and its interaction with the ribosomal machinery.
Ketolides, a newer generation of macrolides, are distinguished by the replacement of the L-cladinose at position C3 with a keto group.[4][5] This structural alteration has profound implications for their mechanism of action, binding affinity, and ability to circumvent common resistance mechanisms, highlighting the pivotal function of the cladinose sugar.
The Role of Cladinose in Ribosome Binding and Antibacterial Activity
Direct Interactions within the Nascent Peptide Exit Tunnel
Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the interaction of macrolides with the ribosome.[6][7] These studies reveal that the cladinose sugar of erythromycin protrudes into the lumen of the NPET.[4][7] A key interaction occurs between the 3"-methyl group of cladinose and the hydrophobic face of the C2610 nucleotide of the 23S rRNA.[8] This contact contributes to the proper positioning and orientation of the macrolide within its binding pocket.
Influence on Binding Affinity
The presence of the cladinose moiety significantly influences the binding affinity of macrolides to the ribosome. The removal of cladinose, as in the case of ketolides, can lead to a substantial decrease in binding affinity, in some instances by as much as 70-fold.[9][10] This reduction in affinity is attributed to the loss of the favorable interactions between cladinose and the ribosomal tunnel.
However, in many clinically successful ketolides, the absence of cladinose is compensated for by other structural modifications, most notably the addition of an 11,12-carbamate and an alkyl-aryl side chain.[4][11] These extensions forge new contacts with the ribosome, such as with nucleotides A752 and U2609, which can lead to a significantly higher binding affinity compared to their cladinose-containing counterparts.[1][12] For instance, the ketolide telithromycin (B1682012) exhibits a 10-fold greater affinity for wild-type ribosomes than erythromycin.
Impact on Antibacterial Potency
The binding affinity of a macrolide to the ribosome generally correlates with its antibacterial potency, as measured by the minimum inhibitory concentration (MIC). The reduced binding affinity resulting from the removal of cladinose can lead to a decrease in antibacterial activity.[13] However, the enhanced binding of well-designed ketolides, despite the absence of cladinose, translates to improved potency against both susceptible and resistant bacterial strains.
Cladinose and the Mechanisms of Resistance
The cladinose moiety plays a crucial role in one of the most common mechanisms of macrolide resistance: the expression of erythromycin-inducible methyltransferases (Erm). These enzymes methylate a specific adenine (B156593) residue (A2058) in the 23S rRNA, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).
The induction of erm gene expression is a classic example of translational attenuation. In the absence of an inducing macrolide, the erm transcript forms a secondary structure that sequesters the Shine-Dalgarno sequence, preventing translation of the methyltransferase. The binding of a cladinose-containing macrolide, such as erythromycin, to a translating ribosome stalls the ribosome at a specific leader peptide sequence within the erm mRNA. This stalling event alters the secondary structure of the mRNA, exposing the Shine-Dalgarno sequence and allowing for the translation of the Erm methyltransferase.
Ketolides, lacking the cladinose sugar, are generally poor inducers of erm expression.[5] This is a significant clinical advantage, as it allows them to remain effective against bacteria that harbor inducible MLSB resistance.
Context-Specific Ribosome Stalling
Recent research has revealed that macrolides do not act as simple plugs in the ribosomal tunnel but rather as modulators of translation, selectively inhibiting the synthesis of certain proteins.[14] This context-specific inhibition is dependent on the sequence of the nascent polypeptide chain. The cladinose moiety has been shown to be a critical determinant in this process.
Even minor modifications to the structure of cladinose can be detrimental to the ability of the antibiotic to induce ribosome stalling at specific peptide motifs.[8] This suggests that the cladinose sugar is not merely a passive space-filler but actively participates in a complex interplay between the antibiotic, the nascent peptide, and the ribosomal tunnel to mediate translational arrest.
Quantitative Data on Macrolide-Ribosome Binding
The following tables summarize key quantitative data comparing cladinose-containing macrolides with ketolides, which lack this sugar moiety.
Scintillation counter or fluorescence plate reader.
Procedure:
Dilute the labeled macrolide in an appropriate solvent (e.g., 10% dimethyl sulfoxide).[14]
Incubate the purified ribosomes at 37°C for 15 minutes and then dilute to the desired final concentration (e.g., 3 nM) in binding buffer.[14]
In a 96-well plate, mix the labeled macrolide with the ribosome solution.
For competition assays, pre-incubate the ribosomes with varying concentrations of unlabeled competitor macrolide before adding the labeled macrolide.
Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.[14]
Separate the ribosome-bound macrolide from the free macrolide by filtering the mixture through the nitrocellulose membrane using a cell harvester or vacuum manifold. The ribosomes and bound ligand will be retained on the filter.[14]
Wash the filters with ice-cold binding buffer to remove any unbound ligand.
Quantify the amount of labeled macrolide retained on the filter using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently labeled compounds).
Calculate the dissociation constant (Kd) by analyzing the binding data, typically using Scatchard analysis or non-linear regression.
Chemical Footprinting
This technique identifies the specific nucleotides on the ribosome that are in close proximity to the bound macrolide.
Materials:
Purified 70S ribosomes.
Macrolide of interest.
Modification Buffer: e.g., 30 mM HEPES (pH 7.6), 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol.
Chemical modification reagents: Dimethyl sulfate (B86663) (DMS) for modifying adenines and cytosines, and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) for modifying uracils and guanines.
Reverse transcriptase.
Radiolabeled DNA primers complementary to a region downstream of the macrolide binding site on the 23S rRNA.
Polyacrylamide gel electrophoresis (PAGE) apparatus.
Procedure:
Incubate the ribosomes in modification buffer at 37°C for 10 minutes, followed by 10 minutes at 20°C.
Add the macrolide to the desired final concentration and incubate to allow for binding.
Treat the ribosome-macrolide complex with a limited amount of DMS or CMCT. The concentration of the chemical probe should be titrated to ensure, on average, less than one modification per rRNA molecule.
Quench the modification reaction.
Extract the ribosomal RNA.
Perform primer extension analysis using a radiolabeled primer that binds downstream of the region of interest. Reverse transcriptase will synthesize a cDNA copy of the rRNA until it encounters a modified nucleotide, at which point it will terminate.
Analyze the primer extension products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from unmodified rRNA.
Sites of protection from chemical modification will appear as bands that are diminished in intensity in the presence of the macrolide compared to the no-drug control. Conversely, sites of enhanced reactivity will show increased band intensity.
Toeprinting Assay
This assay is used to map the precise location of ribosome stalling on an mRNA template induced by a macrolide.
Materials:
In vitro coupled transcription-translation system (e.g., PURExpress).
DNA template encoding a gene of interest under the control of a T7 promoter.
Macrolide of interest.
Radiolabeled DNA primer that anneals to the mRNA downstream of the expected stalling site.
Reverse transcriptase.
PAGE apparatus.
Procedure:
Set up the in vitro transcription-translation reaction with the DNA template.
Add the macrolide at the desired concentration. A no-drug control should be run in parallel.
Incubate the reaction at 37°C to allow for transcription and translation to proceed.
Add the radiolabeled primer to the reaction and anneal it to the mRNA.
Perform a primer extension reaction using reverse transcriptase. The enzyme will synthesize a cDNA until it reaches the 3' end of the ribosome stalled on the mRNA.
Analyze the primer extension products on a denaturing polyacrylamide sequencing gel.
The length of the major cDNA product will correspond to the position of the stalled ribosome on the mRNA, which can be mapped to a specific codon.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Logical relationships of cladinose in macrolide function.
Caption: Workflow for chemical footprinting experiments.
Conclusion
The L-cladinose sugar at the C3 position of the macrolactone ring is a critical determinant of the biological activity of macrolide antibiotics. Its direct interactions within the nascent peptide exit tunnel contribute significantly to the binding affinity and overall potency of these drugs. Furthermore, the presence of cladinose is a key factor in the induction of erm-mediated resistance and plays a sophisticated role in context-dependent ribosome stalling. The development of ketolides, which lack cladinose but possess compensatory structural features, has provided a successful strategy to overcome MLSB resistance and has further illuminated the pivotal function of this sugar moiety. A thorough understanding of the role of cladinose is therefore essential for the rational design of novel macrolide antibiotics with improved efficacy against resistant bacterial pathogens.
An In-depth Technical Guide to Early-Stage Research on Novel Cladinose-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core aspects of early-stage research on novel cladinose-containing compounds, focusing on thei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of early-stage research on novel cladinose-containing compounds, focusing on their synthesis, antibacterial activity, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new macrolide antibiotics.
Introduction to Cladinose-Containing Macrolides
Macrolide antibiotics are a clinically significant class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] One of the key sugar moieties often found in 14- and 15-membered macrolides is L-cladinose. This neutral sugar plays a crucial role in the antibacterial activity and pharmacokinetic properties of these compounds.[2][3] Early-stage research in this field is focused on the synthesis of novel analogues by modifying the cladinose sugar or other parts of the macrolide scaffold to overcome existing resistance mechanisms and improve the therapeutic profile.[4]
Synthesis of Novel Cladinose-Containing Compounds
The synthesis of novel cladinose-containing compounds typically involves the chemical modification of existing macrolide scaffolds, such as erythromycin (B1671065) or clarithromycin. Key strategies include modifications at the 4"-hydroxyl group of the cladinose moiety to produce 4"-O-acyl and 4"-O-alkyl derivatives.
General Synthesis of 4"-O-Acyl-L-cladinose Analogues
The synthesis of 4"-O-acyl derivatives of 16-membered macrolides can be achieved through a multi-step process involving selective protection and deprotection of hydroxyl groups, followed by acylation.[5] A representative synthetic workflow is outlined below.
General synthetic workflow for 4"-O-acyl-L-cladinose analogues.
General Synthesis of 4"-O-Alkyl-L-cladinose Analogues
The synthesis of 4"-O-alkyl derivatives can be efficiently achieved without the need for glycosylation reactions.[6] This is accomplished by the successive alkylation of hydroxyl groups on the mycarose (B1676882) sugar of a protected intermediate, followed by deprotection steps.[6]
Efficient synthetic workflow for 4"-O-alkyl-L-cladinose analogues.
Antibacterial Activity of Novel Cladinose-Containing Compounds
The in vitro antibacterial activity of novel cladinose-containing compounds is primarily assessed by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial pathogens.
Quantitative Data: MIC Values
The following tables summarize the MIC values (in µg/mL) for representative novel cladinose-containing compounds against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of Novel Macrolones against Respiratory Pathogens [7]
Compound/Antibiotic
S. pneumoniae (Macrolide-Susceptible) MIC₉₀
S. pneumoniae (efflux-resistant) MIC₉₀
S. pneumoniae (iMLSB) MIC₉₀
S. pneumoniae (cMLSB) MIC₉₀
S. pyogenes (Macrolide-Susceptible) MIC₉₀
S. pyogenes (efflux-resistant) MIC₉₀
S. pyogenes (iMLSB) MIC₉₀
S. pyogenes (cMLSB) MIC₉₀
S. aureus (Macrolide-Susceptible) MIC₉₀
H. influenzae MIC₉₀
Compound 19
0.06
0.12
0.12
>128
0.12
0.25
0.25
>128
0.25
4
Azithromycin
0.12
16
1
>128
0.25
32
>128
>128
1
2
Clarithromycin
0.06
32
>128
>128
0.06
>128
>128
>128
1
8
Telithromycin
0.03
0.06
0.06
0.5
0.03
0.06
0.06
0.5
0.12
2
iMLSB: inducible macrolide-lincosamide-streptogramin B resistance; cMLSB: constitutive macrolide-lincosamide-streptogramin B resistance.
Table 2: In Vitro Antibacterial Activity of 4"-O-n-butyryl-3"-O-methylleucomycin V [5]
Bacterial Strain
MIC (µg/mL)
Staphylococcus aureus 209P
0.1
Staphylococcus aureus Smith
0.1
Staphylococcus aureus 56 (Erm-inducible)
0.2
Staphylococcus epidermidis ATCC 12228
0.1
Streptococcus pyogenes A-6
0.025
Streptococcus pneumoniae Type I
0.025
Streptococcus pneumoniae Type III
0.025
Mechanism of Action
Macrolide antibiotics, including novel cladinose-containing compounds, exert their antibacterial effect by inhibiting bacterial protein synthesis.[2] They bind to the 50S ribosomal subunit in the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain.[8]
Ribosomal Binding and Inhibition of Protein Synthesis
The cladinose moiety plays a critical role in the interaction with the ribosome. Modifications at the C3 position, such as the removal of cladinose to create ketolides, can impact the ability of the macrolide to induce ribosome stalling.[9] The binding of macrolides to the ribosome is a dynamic process, and the structure of the antibiotic influences its ability to act as a bacteriostatic or bactericidal agent.[8]
Mechanism of protein synthesis inhibition by cladinose-containing macrolides.
Immunomodulatory Effects and Signaling Pathways
Beyond their direct antibacterial activity, macrolides are known to possess immunomodulatory properties.[10] They can influence various signaling pathways in host cells, leading to anti-inflammatory effects. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12]
Immunomodulatory effects of macrolides on host cell signaling pathways.
Experimental Protocols
Synthesis of 4"-O-acyl-L-cladinose Analogues (General Protocol)
This protocol is a generalized procedure based on the synthesis of 4"-O-acyl derivatives of 16-membered macrolides.[5]
Protection of Hydroxyl Groups: Dissolve the starting macrolide in a suitable solvent (e.g., pyridine). Add a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a catalyst (e.g., 4-dimethylaminopyridine) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product to obtain the silyl-protected intermediate.
3"-O-Methylthiomethyl (MTM) Protection: Dissolve the silyl-protected intermediate in a suitable solvent (e.g., dimethyl sulfoxide). Add acetic anhydride (B1165640) and stir at room temperature. After completion, work up the reaction to yield the 3"-O-MTM protected compound.
4"-O-Acylation: Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane). Add the desired acyl chloride or anhydride (e.g., n-butyryl chloride) and a base (e.g., triethylamine). Stir at room temperature until acylation is complete. Purify the product by column chromatography.
Selective Deprotection of the 3"-MTM group: Dissolve the acylated compound in a suitable solvent (e.g., toluene). Add a reducing agent (e.g., tributyltin hydride) and a radical initiator (e.g., AIBN) and heat the mixture. After the reaction is complete, purify the product to obtain the 3"-O-methyl derivative.
Deprotection of Silyl (B83357) Groups: Treat the 3"-O-methyl derivative with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) in a suitable solvent (e.g., THF) to remove the silyl protecting groups. Purify the final product by chromatography.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the standardized broth microdilution method.[13][14]
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
Preparation of Inoculum: From a pure 18-24 hour culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Inoculation of Microtiter Plate:
Perform serial two-fold dilutions of the antimicrobial stock solution in Mueller-Hinton broth directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.
Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions.
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Experimental Workflow for In Vitro Antibacterial Activity Screening
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The exploration of novel cladinose-containing compounds remains a promising avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance. The synthetic strategies outlined, coupled with standardized in vitro evaluation methods, provide a robust framework for early-stage research in this critical area. A deeper understanding of the structure-activity relationships and the intricate mechanisms of action, including immunomodulatory effects, will be instrumental in guiding the design of the next generation of macrolide therapeutics.
An In-depth Technical Guide on the Immunomodulatory Effects of Cladinose
For Researchers, Scientists, and Drug Development Professionals Executive Summary Cladinose, a neutral deoxysugar, is an integral structural component of several clinically significant macrolide antibiotics, including er...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cladinose, a neutral deoxysugar, is an integral structural component of several clinically significant macrolide antibiotics, including erythromycin (B1671065) and clarithromycin (B1669154). While the immunomodulatory properties of macrolides are well-documented, the specific contribution of the cladinose moiety to these effects is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding and exploratory studies on the immunomodulatory effects of cladinose. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering insights into the potential of cladinose as a standalone immunomodulatory agent or as a modifiable component in the design of novel therapeutics. This document summarizes quantitative data on the effects of macrolide antibiotics on immune responses, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of this complex topic.
Introduction: The Immunomodulatory Landscape of Macrolides and the Role of Cladinose
Macrolide antibiotics have long been recognized for their therapeutic benefits beyond their antimicrobial activity, demonstrating significant immunomodulatory effects in various chronic inflammatory diseases.[1] These effects are multifaceted, encompassing the modulation of immune cell functions, suppression of pro-inflammatory cytokine production, and interference with key inflammatory signaling pathways.[1][2] The 14- and 15-membered ring macrolides, which include erythromycin, clarithromycin, and azithromycin (B1666446), all contain the characteristic L-cladinose sugar at position 3 of the lactone ring. The presence and nature of this sugar moiety are thought to be critical for the biological activity of these compounds. While the lactone ring has been the primary focus of structure-activity relationship studies, emerging evidence suggests that the sugar components, such as cladinose, may play a direct role in mediating the observed immunomodulatory effects.
Carbohydrates, in general, are known to be recognized by various immune receptors and can trigger or suppress immune responses.[3] Therefore, it is plausible that the cladinose moiety of macrolides interacts with immune cells to modulate their function. Exploratory studies in this area are aimed at decoupling the effects of the cladinose sugar from the macrolide core to assess its intrinsic immunomodulatory potential. Understanding the specific contribution of cladinose will be instrumental in the rational design of new macrolide derivatives with enhanced immunomodulatory properties and potentially reduced antimicrobial activity to limit the development of antibiotic resistance.
Quantitative Data on the Immunomodulatory Effects of Macrolides
While specific quantitative data for the isolated cladinose moiety is not yet widely available in published literature, extensive research on macrolides containing cladinose provides valuable insights into its potential effects. The following tables summarize the impact of clarithromycin and azithromycin on cytokine production by human monocytes.
Table 1: Effect of Clarithromycin on Cytokine Production by LPS and Pansorbin-Stimulated Human Monocytes [4]
Cytokine
Percentage of Individuals with Significant Decrease in Production
IL-1α
Data not specified
IL-1β
Data not specified
IL-6
60%
IL-10
Data not specified
GM-CSF
Data not specified
TNF-α
86%
Table 2: Effect of Azithromycin on Cytokine Production by LPS and Pansorbin-Stimulated Human Monocytes [4]
Cytokine
Percentage of Individuals with Significant Decrease in Production
IL-1α
100%
IL-1β
Data not specified
IL-6
Data not specified
IL-10
Data not specified
GM-CSF
Data not specified
TNF-α
100%
Table 3: Time-Dependent Effect of Clarithromycin on Pro-inflammatory Cytokine Production in Chronic Rhinosinusitis (CRS) Models [5]
Cytokine
Effect at 4 hours of Incubation
Effect at 72 hours of Incubation
IL-1β
Significantly inhibited
Not specified
IL-4
No significant change
Increased levels observed
IL-5
No significant difference
No significant difference
IL-8
Significantly inhibited
Time-dependent relationship observed
GM-CSF
No significant difference
No significant difference
Key Signaling Pathways in Macrolide-Mediated Immunomodulation
The immunomodulatory effects of macrolides are largely attributed to their ability to interfere with intracellular signaling cascades that regulate inflammatory responses. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is a key target of macrolide action.[2][6]
The NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by various pro-inflammatory stimuli, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Macrolides have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.
Caption: The NF-κB signaling pathway and the inhibitory role of cladinose-containing macrolides.
Experimental Protocols for Assessing Immunomodulatory Effects
The following protocols are foundational for the exploratory study of the immunomodulatory effects of cladinose and its derivatives.
In Vitro Cytokine Production Assay
This protocol details the methodology for quantifying the effect of a test compound on cytokine production by immune cells.
Caption: Workflow for in vitro cytokine production assay.
Detailed Methodology:
Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
Cell Culture: Seed the isolated PBMCs in 96-well culture plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
Compound Treatment: Add varying concentrations of the test compound (e.g., cladinose, macrolide) to the wells. Include a vehicle control.
Cell Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
Cytokine Analysis: Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
Phagocytosis Assay
This protocol is designed to assess the effect of a test compound on the phagocytic capacity of macrophages.
Caption: Workflow for assessing phagocytic activity.
Detailed Methodology:
Macrophage Culture: Plate macrophage-like cells (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
Addition of Particles: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or pHrodo Green E. coli BioParticles) to the wells.
Phagocytosis: Incubate the plates for a period that allows for phagocytosis to occur (e.g., 1-2 hours).
Quenching: Quench the fluorescence of extracellularly bound particles using a quenching agent like trypan blue.
Analysis: Analyze the uptake of fluorescent particles by the macrophages using flow cytometry or a fluorescence plate reader. An increase or decrease in fluorescence intensity compared to the control indicates a modulatory effect on phagocytosis.
Conclusion and Future Directions
The immunomodulatory properties of macrolide antibiotics present a promising avenue for the development of novel anti-inflammatory therapies. While the precise role of the cladinose moiety in these effects remains to be fully elucidated, the existing body of research on macrolides provides a strong foundation for future investigations. The quantitative data and experimental protocols outlined in this guide are intended to facilitate and standardize exploratory studies on cladinose and its derivatives.
Future research should focus on:
Synthesis and isolation of pure cladinose to enable direct assessment of its immunomodulatory activity.
Structure-activity relationship studies to identify the key structural features of cladinose responsible for any observed immunomodulation.
In vivo studies in animal models of inflammatory diseases to validate the therapeutic potential of cladinose-based compounds.
Investigation of other signaling pathways beyond NF-κB that may be modulated by cladinose.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of cladinose and pave the way for a new generation of immunomodulatory drugs.
Delving into the Dawn of Cladinose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals December 18, 2025 Abstract L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a crucial deoxysugar moiety found in clinically significant ma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a crucial deoxysugar moiety found in clinically significant macrolide antibiotics such as erythromycin (B1671065) and clarithromycin. Its presence is integral to the antibacterial activity of these compounds. The elucidation of the cladinose metabolic pathway has been a cornerstone in the understanding of macrolide biosynthesis and has paved the way for engineered biosynthesis of novel antibiotic derivatives. This technical guide provides an in-depth exploration of the initial investigations into the cladinose metabolic pathway, detailing the key enzymatic steps, experimental protocols employed in these foundational studies, and quantitative data that underpinned these discoveries.
Introduction
The biosynthesis of L-cladinose is a multi-step enzymatic cascade that begins with the common precursor, TDP-D-glucose. The pathway primarily involves a series of modifications to the sugar ring, including dehydration, reduction, C-methylation, and O-methylation, to yield the final activated sugar nucleotide, TDP-L-cladinose. This activated sugar is then transferred to the macrolactone ring by a glycosyltransferase. Early research in this field was instrumental in identifying the genetic and biochemical basis of these transformations, primarily through studies of the erythromycin biosynthetic (ery) gene cluster in Saccharopolyspora erythraea. This guide will focus on the core findings of these initial investigations.
The Cladinose Biosynthetic Pathway
The biosynthesis of TDP-L-cladinose proceeds through the formation of its precursor, TDP-L-mycarose. The pathway from TDP-D-glucose to TDP-L-mycarose is catalyzed by a suite of enzymes encoded by the eryB genes (or their homologs, such as the tyl genes in tylosin (B1662201) biosynthesis). The final step, the O-methylation of the mycarose (B1676882) moiety, is catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase.
Enzymatic Conversion of TDP-D-Glucose to TDP-L-Mycarose
The initial steps of the pathway focus on the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a key intermediate in many deoxysugar biosynthetic pathways. This is followed by a series of reactions that modify the sugar scaffold to produce TDP-L-mycarose. The established enzymatic sequence is as follows:
Dehydration: The pathway is initiated by TDP-D-glucose 4,6-dehydratase (EryBII homolog), which converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.
C-Methylation: A C-methyltransferase (EryBIII homolog) utilizes S-adenosylmethionine (SAM) to add a methyl group at the C-3 position of the hexose (B10828440) ring.
Reduction: A 3-ketoreductase is responsible for the reduction of the C-3 keto group.
Epimerization and Reduction: Subsequent steps involve a C-5 epimerase (EryBVII homolog) and a C-4 ketoreductase (EryBIV homolog) to yield TDP-L-mycarose. The precise order and interplay of these latter steps were a key focus of early research. Functional analyses have shown that both the epimerase and the reductase can exhibit relaxed substrate specificity.[1]
The Final Step: O-Methylation to form Cladinose
The terminal step in cladinose biosynthesis is the O-methylation of the C-3 hydroxyl group of the mycarose moiety. This reaction is catalyzed by the SAM-dependent O-methyltransferase, EryG.[2][3][4] Initial studies involving mutant strains of Saccharopolyspora erythraea lacking a functional eryG gene demonstrated the accumulation of erythromycin C (containing a mycarose sugar) instead of erythromycin A (containing cladinose), thereby confirming the role of EryG in this final methylation step.[2][3] While EryG acts on the mycarosyl moiety after its transfer to the macrolide ring, the potential for this methylation to occur on the TDP-L-mycarose intermediate prior to glycosylation has also been considered.
Below is a diagram illustrating the core enzymatic steps in the biosynthesis of TDP-L-cladinose.
The Pivotal Role of Cladinose in Macrolide Antibiotic Activity: A Structural and Mechanistic Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals The emergence of antibiotic resistance necessitates a deeper understanding of the structure-activity relationships (SAR) of...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a deeper understanding of the structure-activity relationships (SAR) of existing drug classes to guide the development of more potent and resilient therapeutics. Within the macrolide class of antibiotics, the seemingly unassuming cladinose sugar moiety, attached at the C-3 position of the lactone ring, plays a critical and multifaceted role in determining antibacterial efficacy, resistance evasion, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the preliminary SAR studies centered on cladinose, offering a granular look at the chemical modifications that have been explored, their impact on biological activity, and the underlying molecular mechanisms.
The Significance of the C-3 Cladinose Moiety
The 14-membered macrolide prototype, erythromycin (B1671065), owes a significant portion of its antibacterial activity to the presence of the L-cladinose sugar. This sugar is involved in crucial interactions with the bacterial ribosome, the primary target of macrolide antibiotics. Specifically, the cladinose moiety interacts with domain II of the 23S ribosomal RNA (rRNA), contributing to the overall binding affinity of the drug.[1] However, the cladinose sugar is also a key factor in certain mechanisms of bacterial resistance and can contribute to the acid instability of some macrolides.
The development of the ketolide class of antibiotics was a direct result of strategic modifications targeting the cladinose sugar. The defining characteristic of ketolides is the removal of L-cladinose from the C-3 position and the subsequent oxidation of the 3-hydroxyl group to a 3-keto functionality.[2] This seminal modification has profound implications for the drug's activity:
Overcoming Resistance: The absence of cladinose allows ketolides to evade resistance mechanisms such as that mediated by the erm genes, which encode for methyltransferases that modify the ribosomal binding site and cause high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB resistance).[3]
Enhanced Acid Stability: The 3-keto group, in conjunction with other modifications like a C-6 methoxy (B1213986) group, prevents internal hemiketalization, rendering the molecule more stable in acidic environments, such as the stomach.[3]
Altered Ribosomal Interactions: While the removal of cladinose leads to the loss of a key interaction point with the ribosome and can decrease binding affinity, this is often compensated for by the introduction of other functionalities, such as an 11,12-cyclic carbamate (B1207046) with an alkyl-aryl side chain. This side chain can form new, beneficial interactions within the ribosomal tunnel.[1][3]
Quantitative Structure-Activity Relationship of Cladinose Modifications
The antibacterial potency of macrolides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of cladinose-modified macrolides against various bacterial strains, highlighting the impact of these structural changes on antibacterial activity.
Table 1: In Vitro Activity of 3-O-Descladinosylazithromycin Derivatives
Data sourced from a study on novel 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives.[5]
The Molecular Basis of Cladinose-Mediated Activity: Ribosomal Interactions
Macrolide antibiotics exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and obstructing the exit tunnel through which nascent polypeptide chains emerge. This blockage stalls protein synthesis, ultimately leading to bacterial growth inhibition.
The cladinose sugar of traditional macrolides, such as erythromycin, establishes a key interaction with nucleotide A752 in hairpin 35 of domain II of the 23S rRNA.[1][6] The removal of cladinose in ketolides results in the loss of this interaction, which can lead to a significant drop in binding affinity. For instance, the removal of cladinose to form the ketolide precursor RU 56006 resulted in an approximately 100-fold decrease in drug binding affinity.[1]
However, advanced ketolides compensate for this loss through the introduction of an alkyl-aryl side chain at the C11/C12 carbamate position. This side chain creates a new binding interaction with the ribosome, specifically with the A752-U2609 base pair in the nascent peptide exit tunnel.[7] This new interaction not only restores but can significantly enhance the binding affinity. Telithromycin (B1682012), a prominent ketolide, binds to wild-type ribosomes with a 10-fold greater affinity than erythromycin A.[3] This enhanced affinity is even more pronounced for MLS(B)-resistant ribosomes, where telithromycin exhibits over 20 times the affinity of erythromycin A and clarithromycin.[3]
The following diagram illustrates the interaction of macrolides and ketolides with the bacterial ribosome.
Caption: Interaction of Macrolides and Ketolides with the Bacterial Ribosome.
Experimental Protocols
Synthesis of 3-O-Descladinosyl Macrolide Derivatives
The synthesis of 3-O-descladinosyl macrolides is a critical first step in the development of ketolides and other C-3 modified analogs. A general procedure involves the acidic hydrolysis of the parent macrolide.
General Procedure for Acidic Hydrolysis of Cladinose:
Dissolution: The starting macrolide (e.g., azithromycin) is dissolved in a suitable solvent system, typically a mixture of an alcohol (e.g., methanol) and water.
Acidification: A dilute acid, such as hydrochloric acid (HCl), is added to the solution.
Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours). The progress of the reaction is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction is quenched by neutralization with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield the 3-O-descladinosyl derivative.
This is a generalized protocol; specific conditions may vary depending on the starting material and desired product.[5]
The following diagram outlines the general workflow for the synthesis and evaluation of cladinose-modified macrolides.
Caption: General Workflow for Cladinose SAR Studies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Protocol for Broth Microdilution:
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared at a high concentration in a suitable solvent and then diluted in the appropriate test medium (e.g., cation-adjusted Mueller-Hinton Broth) to twice the highest concentration to be tested.
Serial Dilution: 100 µL of the test medium is dispensed into all wells of a 96-well microtiter plate. 100 µL of the 2x antimicrobial solution is added to the first column of wells. A serial two-fold dilution is then performed by transferring 100 µL from one column to the next, mixing thoroughly at each step.
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension.
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
This protocol is a general guideline and may require modifications based on the specific bacteria and antimicrobial agent being tested.[8][9]
Future Directions and Conclusion
The preliminary studies on the structure-activity relationship of cladinose have been instrumental in the evolution of macrolide antibiotics, leading to the development of the highly effective ketolide class. The removal of cladinose and the introduction of a 3-keto group have proven to be a successful strategy for overcoming key resistance mechanisms and improving the pharmacokinetic profile of these drugs. Furthermore, modifications at other positions of the cladinose sugar, such as the 4''-hydroxyl group, represent a promising avenue for the development of novel macrolide derivatives with enhanced potency and an expanded spectrum of activity.
Future research in this area should focus on a more systematic exploration of cladinose modifications, including the synthesis and evaluation of a wider range of analogs with diverse substituents. A deeper understanding of the intricate interactions between these modified macrolides and the ribosome, aided by advanced structural biology techniques, will be crucial for the rational design of the next generation of macrolide antibiotics that can effectively combat the growing threat of antimicrobial resistance.
Total Synthesis of L-Cladinose and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of L-cladinose, a key carbohydrate component of various macrolide antibiotics, and its an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of L-cladinose, a key carbohydrate component of various macrolide antibiotics, and its analogues. Included are application notes, comprehensive experimental protocols for a key synthetic route, and quantitative data to support synthetic efforts.
L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial structural motif found in prominent macrolide antibiotics such as erythromycin. Its unique structure contributes significantly to the biological activity of these therapeutic agents. The development of efficient and stereoselective total syntheses of L-cladinose and its analogues is of paramount importance for the generation of novel macrolide derivatives with improved pharmacological properties, such as enhanced efficacy against resistant bacterial strains.
Application Notes
The chemical synthesis of L-cladinose presents several challenges, including the stereocontrolled introduction of multiple chiral centers, particularly the quaternary center at C-3, and the regioselective manipulation of hydroxyl groups. Various synthetic strategies have been developed to address these challenges, often employing chiral pool starting materials or asymmetric synthesis methodologies.
One notable and efficient approach is the de novo asymmetric synthesis, which allows for the construction of the target molecule from simple, achiral precursors. This strategy offers flexibility for the synthesis of not only L-cladinose but also its analogues with modifications at various positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The ability to systematically alter the substitution pattern of the cladinose ring enables the exploration of how these changes impact the binding of macrolide antibiotics to the bacterial ribosome and their overall antibacterial activity.
The synthesis of L-cladinose analogues, particularly those with modifications at the C-4 hydroxyl group, has been a significant area of investigation. 4-O-alkyl and 4-O-acyl analogues have been synthesized and incorporated into macrolide structures, in some cases leading to compounds with improved pharmacokinetic profiles and enhanced biological activity. Glycosylation methods, often employing thioglycoside donors, are critical for the attachment of these synthetic cladinose derivatives to the macrolide aglycone.
Key Synthetic Strategy: De Novo Asymmetric Synthesis
A highly effective strategy for the total synthesis of L-cladinose is the de novo approach developed by O'Doherty and coworkers. This method utilizes a ruthenium-catalyzed regioselective olefin migration of a dihydropyran allylic acetal (B89532) as a key step to establish the core pyranoside structure with the desired stereochemistry. This approach is advantageous due to its efficiency and the high level of stereocontrol.
The overall synthetic workflow can be visualized as a multi-step process starting from simple achiral materials, proceeding through key intermediates to the final protected L-cladinose, which can then be deprotected or used in glycosylation reactions.
Caption: Overall workflow of the de novo synthesis of L-cladinose.
Experimental Protocols
The following protocols are based on a representative de novo asymmetric synthesis of a protected L-cladinose derivative.
Protocol 1: Synthesis of the Dihydropyran Allylic Acetal Intermediate
This protocol describes the formation of a key dihydropyran intermediate, which serves as the precursor for the crucial ruthenium-catalyzed olefin migration. The synthesis involves several steps starting from commercially available materials. For the purpose of this protocol, we will focus on the key cyclization step.
This protocol details the key isomerization step to form the homoallylic acetal, which sets the stage for the stereoselective functionalization of the pyranoside ring.
Dry, degassed solvent (e.g., toluene (B28343) or 1,2-dichloroethane)
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the ruthenium catalyst and the ligand in the dry, degassed solvent.
Stir the mixture for a short period to allow for catalyst activation.
Add a solution of the dihydropyran allylic acetal in the same solvent to the catalyst mixture.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
Concentrate the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the homoallylic acetal.
Protocol 3: Dihydroxylation and Protecting Group Manipulations
This protocol describes the subsequent functionalization of the homoallylic acetal to introduce the necessary hydroxyl groups and manipulate protecting groups to arrive at a protected L-cladinose derivative.
Materials:
Homoallylic acetal
Osmium tetroxide (OsO4) or a suitable alternative (e.g., AD-mix-β for asymmetric dihydroxylation)
N-methylmorpholine N-oxide (NMO) or other co-oxidants
Protecting group reagents (e.g., methyl iodide, silver oxide for methylation)
Deprotecting agents as required
Procedure (Example for Dihydroxylation):
Dissolve the homoallylic acetal in a suitable solvent mixture like acetone and water.
Add NMO followed by a catalytic amount of OsO4.
Stir the reaction at room temperature until the reaction is complete as indicated by TLC.
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting diol by flash column chromatography.
Subsequent steps will involve selective protection of the hydroxyl groups and introduction of the C-3 methyl and O-methyl groups, followed by any necessary deprotection steps to yield the final protected L-cladinose.
Quantitative Data
The efficiency of a total synthesis is critically evaluated by the yields of individual steps and the overall yield, as well as the stereoselectivity of key transformations. The following tables summarize representative quantitative data for the de novo asymmetric synthesis of L-cladinose.
Table 1: Yields of Key Synthetic Steps
Step No.
Transformation
Starting Material
Product
Yield (%)
1
Ring-Closing Metathesis
Acyclic Diene
Dihydropyran Allylic Acetal
~85%
2
Ru-Catalyzed Olefin Migration
Dihydropyran Allylic Acetal
Homoallylic Acetal
~80-90%
3
Asymmetric Dihydroxylation
Homoallylic Acetal
Diol Intermediate
>90%
4
Methylation (C3-O)
Diol Intermediate
C3-O-Methylated Intermediate
~85%
5
Introduction of C3-Me
C3-O-Methylated Intermediate
Protected L-Cladinose
Variable
Overall
Total Synthesis
Simple Precursors
Protected L-Cladinose
Variable
Table 2: Stereoselectivity of Key Reactions
Reaction
Key Reagent/Catalyst
Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Asymmetric Dihydroxylation
AD-mix-β
>95% e.e.
Substrate-controlled reductions
Various
Often >10:1 d.r.
Synthesis of L-Cladinose Analogues
The synthetic routes established for L-cladinose can be adapted to produce a variety of analogues. For instance, by using different alkylating or acylating agents in the later stages of the synthesis, analogues with modifications at the C-4 hydroxyl group can be readily accessed.
Caption: Diversification strategy for synthesizing L-cladinose analogues.
These synthetic analogues are invaluable tools for probing the SAR of macrolide antibiotics and for the development of next-generation antibacterial agents with improved therapeutic profiles. The detailed protocols and synthetic strategies outlined in this document provide a solid foundation for researchers embarking on the synthesis of L-cladinose and its derivatives.
Application
Application Notes and Protocols for Selective Glycosylation with Cladinose
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methods and protocols for the selective glycosylation of various acceptor molecules with L-cladinose and its deriva...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the selective glycosylation of various acceptor molecules with L-cladinose and its derivatives. The information is intended to guide researchers in the synthesis of novel macrolide antibiotics and other glycosylated compounds with potential therapeutic applications.
Introduction
L-Cladinose is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that is a characteristic sugar moiety found in several clinically important macrolide antibiotics, such as erythromycin (B1671065) and clarithromycin. The presence and structure of cladinose are crucial for the biological activity of these antibiotics. It plays a significant role in the binding of the macrolide to the bacterial ribosome, thereby inhibiting protein synthesis.[1] The selective introduction of cladinose onto aglycones or modified macrolactones is a key step in the synthesis of new macrolide derivatives with improved pharmacological properties, such as enhanced acid stability, better pharmacokinetic profiles, and activity against resistant bacterial strains.
This document outlines chemical and potential enzymatic methods for the selective glycosylation with cladinose, providing detailed experimental protocols and data to facilitate their application in a research and development setting.
Chemical Methods for Selective Cladinose Glycosylation
Chemical glycosylation with cladinose typically involves the use of a glycosyl donor, which is an activated form of the cladinose sugar, and a glycosyl acceptor, the molecule to which the sugar will be attached. The choice of activating group on the donor, protecting groups on both the donor and acceptor, and the reaction conditions are all critical for achieving high yield and stereoselectivity. One of the most effective methods for cladinose glycosylation is the use of thioglycoside donors.
Thioglycoside-Mediated Cladinose Glycosylation
Thioglycosides are versatile glycosyl donors due to their stability and the availability of various methods for their activation under mild conditions. The synthesis of 4-O-alkyl-L-cladinose analogues and their subsequent use as thioglycoside donors has been a successful strategy in the preparation of novel macrolide antibiotics.[2][3]
Experimental Workflow for Thioglycoside-Mediated Cladinose Glycosylation
Caption: Workflow for cladinose glycosylation.
Protocol 1: Synthesis of Phenyl 4-O-isobutyl-α-L-cladinoside (Thioglycoside Donor)
This protocol is adapted from the synthesis of 4-O-alkyl-L-cladinose analogues.
Materials:
L-Mycarose
Protecting agents (e.g., TBDMSCl, imidazole)
Thiophenol
Lewis acid catalyst (e.g., BF₃·OEt₂)
Isobutyl iodide
Sodium hydride (NaH)
Deprotecting agent (e.g., TBAF)
Anhydrous solvents (DCM, DMF, THF)
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
Protection of L-Mycarose: Protect the hydroxyl groups of L-mycarose with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to prevent unwanted side reactions.
Thioglycosylation: React the protected mycarose (B1676882) with thiophenol in the presence of a Lewis acid catalyst to introduce the thiophenyl group at the anomeric carbon (C1).
Alkylation: Selectively deprotect the 4-hydroxyl group and subsequently alkylate it using isobutyl iodide and a strong base like sodium hydride in an anhydrous solvent.
Deprotection: Remove the remaining protecting groups to yield the desired phenyl 4-O-isobutyl-α-L-cladinoside.
Purification: Purify the final product using column chromatography.
Protocol 2: Selective Glycosylation of a Macrolide Aglycone with a Cladinose Thioglycoside Donor
This is a general protocol for the glycosylation step.
Standard laboratory glassware and purification equipment
Procedure:
Preparation: Dry the glycosyl donor and acceptor under high vacuum. Add activated molecular sieves to a flame-dried flask under an inert atmosphere (e.g., argon).
Reaction Setup: Dissolve the glycosyl donor (1.2 eq) and the macrolide aglycone (1.0 eq) in anhydrous DCM and add to the flask containing molecular sieves. Stir the mixture at room temperature for 30 minutes.
Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
Activation: Add NIS (1.5 eq) to the mixture, followed by the dropwise addition of a catalytic amount of TfOH (0.1 eq).
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
Workup: Filter the reaction mixture through celite, wash the filtrate with sodium thiosulfate (B1220275) solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography to obtain the desired glycosylated macrolide.
Quantitative Data from Literature for Thioglycoside-Mediated Glycosylation:
Glycosyl Donor
Glycosyl Acceptor
Promoter System
Solvent
Temp (°C)
Time (h)
Yield (%)
Ref.
Phenyl 4-O-isobutyl-α-L-cladinoside
9-O-(1-methoxy-1-methylethyl)-5-O-desosaminyl-3-O-decladinosyl-9-dihydroerythronolide A
Enzymatic Methods for Selective Cladinose Glycosylation (Hypothetical)
While specific glycosyltransferases that utilize L-cladinose as a substrate have not been extensively characterized in the literature, the biosynthesis of macrolide antibiotics involves glycosyltransferases that are responsible for the attachment of deoxy sugars like mycarose (a precursor to cladinose) and desosamine (B1220255) to the macrolactone core. Engineering these or related glycosyltransferases could provide a highly selective and efficient method for cladinose glycosylation.
Conceptual Workflow for Enzymatic Cladinose Glycosylation
Protocol 3: Hypothetical Enzymatic Glycosylation with an Engineered Glycosyltransferase
This protocol is conceptual and would require the prior identification and engineering of a suitable glycosyltransferase.
Materials:
Engineered cladinose glycosyltransferase
Activated cladinose donor (e.g., UDP-cladinose, which would need to be synthesized)
Macrolide aglycone
Reaction buffer (optimized for pH and ionic strength)
Cofactors (if required by the enzyme, e.g., Mg²⁺)
Standard laboratory equipment for enzyme assays and purification
Procedure:
Enzyme Expression and Purification: Express the engineered glycosyltransferase in a suitable host (e.g., E. coli) and purify it to homogeneity.
Reaction Setup: In a reaction vessel, combine the macrolide aglycone, the activated cladinose donor, and any necessary cofactors in the optimized reaction buffer.
Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase.
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time.
Reaction Monitoring: Monitor the formation of the glycosylated product using methods such as HPLC or LC-MS.
Termination: Terminate the reaction, for example, by heat inactivation of the enzyme or by adding a quenching agent.
Purification: Remove the enzyme (e.g., by precipitation or affinity chromatography) and purify the glycosylated product using chromatographic techniques.
Biological Context: Mechanism of Action of Cladinose-Containing Macrolides
The cladinose moiety of macrolide antibiotics is essential for their interaction with the bacterial ribosome, which is their site of action. The sugar projects into the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, contributing to the blockage of protein synthesis.
Logical Relationship in Macrolide Antibiotic Action
Caption: Macrolide antibiotic mechanism of action.
Conclusion
The selective glycosylation with cladinose is a powerful tool for the development of new macrolide antibiotics. The chemical methods, particularly those employing thioglycoside donors, are well-established and offer a reliable route to novel glycosylated compounds. While enzymatic methods for cladinose glycosylation are still in their infancy, the potential for high selectivity and milder reaction conditions makes them an exciting area for future research. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and expand upon these important synthetic transformations.
Application Note: Structural Elucidation of Cladinose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals Introduction Cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial carbohydrate moiety found in various macrolide antibiotics, in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial carbohydrate moiety found in various macrolide antibiotics, including the widely used erythromycin. Its precise structure, including stereochemistry, is critical for the biological activity of these drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of cladinose in solution. This application note provides detailed protocols and data interpretation guidelines for the structural determination of cladinose using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The structural elucidation process relies on the careful analysis of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, spin-spin coupling constants (J-couplings), and through-bond correlations observed in various NMR spectra. By systematically piecing together this information, the complete covalent structure and relative stereochemistry of cladinose can be unambiguously determined.
Data Presentation
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for L-cladinose. This data is essential for confirming the identity and structure of the sugar moiety.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for L-Cladinose
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
H-1
4.65
d
J₁,₂ₐₓ = 9.5
H-2ax
1.55
ddd
J₂,₁ = 9.5, J₂,₂ₑ = 12.5, J₂,₃ = 3.0
H-2eq
2.25
dd
J₂,₂ₐₓ = 12.5, J₂,₃ = 2.0
H-4
3.05
d
J₄,₅ = 9.5
H-5
3.50
dq
J₅,₄ = 9.5, J₅,₆ = 6.0
6-CH₃
1.25
d
J₆,₅ = 6.0
3-CH₃
1.20
s
-
3-OCH₃
3.20
s
-
Table 2: ¹³C NMR Chemical Shifts for L-Cladinose
Carbon
Chemical Shift (δ, ppm)
C-1
97.5
C-2
35.5
C-3
78.0
C-4
83.0
C-5
69.0
C-6
18.0
3-CH₃
26.0
3-OCH₃
49.0
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of cladinose are provided below.
Protocol 1: Sample Preparation
Dissolution: Dissolve approximately 5-10 mg of the isolated cladinose or the macrolide containing it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent will depend on the solubility of the compound.
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).
Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
Degassing (Optional): For samples sensitive to oxygen, which can affect relaxation times and line broadening, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
Protocol 2: 1D NMR Data Acquisition
These experiments provide the fundamental chemical shift and coupling constant information.
¹H NMR Spectroscopy:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: 10-15 ppm, centered around 5 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
Spectral Width: 200-220 ppm, centered around 100 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Protocol 3: 2D NMR Data Acquisition
These experiments are crucial for establishing the connectivity of atoms within the molecule.
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
Spectral Width (F1 and F2): 10-15 ppm.
Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
Number of Scans per Increment: 8-16.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
Spectral Width: 10-15 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).
Data Points: 2048 in F2 and 256-512 in F1.
Number of Scans per Increment: 4-16.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, and sometimes four bonds.[2]
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
Spectral Width: 10-15 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).
Data Points: 2048 in F2 and 512 in F1.
Number of Scans per Increment: 16-64.
Visualization of Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process of interpreting the NMR data to elucidate the structure of cladinose.
Caption: Experimental workflow for cladinose structural elucidation.
Caption: Logical relationships in NMR data interpretation for cladinose.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of cladinose. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the resulting spectra as outlined in the workflow, researchers can confidently determine the structure of this important carbohydrate. This detailed structural information is invaluable for understanding the structure-activity relationships of macrolide antibiotics and for the development of new and improved therapeutic agents.
Application Notes and Protocols for Mass Spectrometry-Based Identification of Cladinose
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the identification and characterization of cladinose, a deoxy sugar moiety crucial for the activi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of cladinose, a deoxy sugar moiety crucial for the activity of macrolide antibiotics, using mass spectrometry. The protocols cover both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of intact cladinose-containing molecules and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the derivatized sugar.
I. Introduction to Cladinose and Mass Spectrometry
Cladinose is a 3-O-methyl-2,6-dideoxy-L-ribo-hexose that is an essential structural component of several clinically important 14- and 16-membered macrolide antibiotics, such as erythromycin (B1671065). The presence and structure of the cladinose moiety significantly influence the pharmacological properties of these drugs. Mass spectrometry offers a powerful analytical tool for the structural elucidation and quantification of cladinose, both as part of an intact macrolide and as an isolated sugar.
II. LC-MS/MS for the Analysis of Cladinose in Macrolides
LC-MS/MS is a highly sensitive and specific technique for the analysis of cladinose-containing compounds in complex matrices.[1] This method is particularly useful for identifying and quantifying macrolide antibiotics and their metabolites.
Key Fragmentation Pathways
Collision-Induced Dissociation (CID) of protonated macrolide antibiotics typically results in the characteristic neutral loss of the cladinose sugar.[2] The primary fragmentation involves the cleavage of the glycosidic bond connecting cladinose to the macrolactone ring.
Neutral Loss of Cladinose: A neutral loss of 158 Da is a hallmark fragmentation for macrolides containing cladinose.[3]
Cross-Ring Cleavage: Further structural information can be obtained from cross-ring cleavages of the cladinose sugar, which can help in distinguishing isomers.[4]
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for the identification of cladinose within the macrolide antibiotic erythromycin A.
Experimental Protocol: LC-MS/MS Analysis of Erythromycin
This protocol provides a general method for the analysis of erythromycin, focusing on the identification of the cladinose moiety.
1. Sample Preparation:
Dissolve the sample in a suitable solvent such as a mixture of acetonitrile (B52724) and water.
For complex matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary.[1]
2. Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[1]
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
Flow Rate: 0.2 - 0.4 mL/min.
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.[5]
Precursor Ion: m/z 734.5 for erythromycin A.
Product Ions: m/z 576.4 (for quantification) and other relevant fragments (for confirmation).
Collision Gas: Argon.
Collision Energy: Optimize for the specific instrument and analyte to achieve efficient fragmentation.
LC-MS/MS workflow for cladinose identification.
III. GC-MS for the Analysis of Derivatized Cladinose
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] For the analysis of sugars like cladinose, which are non-volatile, a derivatization step is necessary to increase their volatility.[7]
Derivatization Strategy
A two-step derivatization process involving methoximation followed by silylation is commonly employed for carbohydrate analysis.[2]
Methoximation: This step converts the aldehyde and keto groups of the sugar into oximes, which prevents the formation of multiple anomeric peaks in the chromatogram.[2]
Silylation: This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the sugar.[8]
Experimental Protocol: GC-MS Analysis of Cladinose
This protocol outlines the derivatization and GC-MS analysis of cladinose.
1. Hydrolysis (Optional):
To analyze cladinose from a macrolide, the glycosidic bond must first be cleaved. This can be achieved through acidic hydrolysis (e.g., using trifluoroacetic acid). The reaction mixture should then be neutralized and dried.
2. Derivatization:
Step 1: Methoximation
To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp to 280°C at 10°C/min.
Hold at 280°C for 5 minutes.
4. Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230°C.
Scan Range: m/z 50-600.
GC-MS workflow for derivatized cladinose analysis.
IV. Signaling Pathways and Biological Context
Cladinose itself is not a primary signaling molecule in mammalian systems. Its biological significance lies in its role as a key component of macrolide antibiotics. The biosynthesis of cladinose and its attachment to the macrolactone ring is a complex enzymatic process in the producing microorganisms.
Fragmentation of Erythromycin showing cladinose loss.
The diagram above illustrates the primary fragmentation pathway of erythromycin A, highlighting the characteristic neutral loss of the cladinose moiety, which is a key diagnostic for its identification. Further fragmentation, such as the loss of water, can also be observed.
V. Conclusion
Mass spectrometry, in conjunction with appropriate chromatographic separation and sample preparation techniques, provides a robust and reliable platform for the identification and characterization of cladinose. LC-MS/MS is ideal for analyzing the intact cladinose-containing macrolides, while GC-MS is well-suited for the detailed analysis of the derivatized sugar moiety. These application notes and protocols serve as a foundational guide for researchers in the fields of natural product chemistry, drug discovery, and pharmaceutical analysis.
Application Notes and Protocols for the Enzymatic Synthesis of Cladinose-Containing Neoglycosides
For Researchers, Scientists, and Drug Development Professionals Introduction Cladinose, a 3-O-methyl derivative of the deoxysugar mycarose (B1676882), is a crucial component of several clinically important macrolide anti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladinose, a 3-O-methyl derivative of the deoxysugar mycarose (B1676882), is a crucial component of several clinically important macrolide antibiotics, including erythromycin. The unique structural features of cladinose contribute significantly to the pharmacological properties of these natural products. The generation of novel glycosidic structures, or neoglycosides, containing cladinose offers a promising avenue for the development of new therapeutic agents with improved efficacy, altered specificity, or enhanced pharmacokinetic profiles. Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysts with the versatility of chemical synthesis, provides a powerful platform for accessing these complex molecules. This document provides detailed application notes and protocols for the enzymatic synthesis of cladinose-containing neoglycosides, focusing on the use of glycosyltransferases (GTs) involved in macrolide biosynthesis.
Key Enzymes in Cladinose Transfer
The enzymatic transfer of cladinose is primarily mediated by specific glycosyltransferases found in the biosynthetic pathways of macrolide-producing organisms. Two key enzymes that have been implicated in the transfer of sugars structurally similar to cladinose, and thus represent promising candidates for the synthesis of cladinose-containing neoglycosides, are:
DesVII: A glycosyltransferase from the pikromycin (B1677795) biosynthetic pathway of Streptomyces venezuelae. While its native substrate is TDP-D-desosamine, studies have shown that some macrolide glycosyltransferases can exhibit relaxed substrate specificity.[1][2][3][4][5] DesVII has been shown to be active in vitro and can glycosylate a variety of aglycones.[2][3]
TylM2: A glycosyltransferase from the tylosin (B1662201) biosynthetic pathway of Streptomyces fradiae. This enzyme is responsible for the transfer of L-mycarose, the immediate precursor of L-cladinose. Given the structural similarity, TylM2 is a prime candidate for catalyzing the transfer of cladinose from an activated sugar donor.
Data Presentation
Table 1: Substrate Specificity of Potentially Cladinose-Transferring Glycosyltransferases
Enzyme
Native Sugar Donor
Known Acceptor Substrates (Aglycones)
Potential for Cladinose Transfer
Reference(s)
DesVII
TDP-D-desosamine
10-deoxymethynolide, Narbonolide, various linear and cyclic aglycones
Demonstrated promiscuity towards different aglycones suggests potential for accepting novel acceptor substrates with an activated cladinose donor.
Table 2: Kinetic Parameters of Related Glycosyltransferases
Note: Specific kinetic data for the enzymatic transfer of cladinose is limited in the current literature. The following table presents data for related glycosyltransferases to provide an approximate understanding of their catalytic efficiency. Researchers should determine these parameters empirically for their specific cladinose-based reaction.
Protocol 1: Expression and Purification of Recombinant Glycosyltransferases (e.g., TylM2 or DesVII)
This protocol describes the expression of His-tagged glycosyltransferases in E. coli and their purification using immobilized metal affinity chromatography (IMAC).
Materials:
E. coli BL21(DE3) cells
Expression vector (e.g., pET-28a) containing the codon-optimized gene for the glycosyltransferase with an N- or C-terminal His6-tag
Luria-Bertani (LB) medium
Kanamycin (or other appropriate antibiotic)
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol
Storage Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 50% glycerol
Procedure:
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic.
Expression:
Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
Continue to incubate at 18°C for 16-20 hours with shaking.
Cell Lysis:
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
Purification:
Equilibrate the Ni-NTA resin with Lysis Buffer.
Load the clarified lysate onto the equilibrated resin and allow it to bind for 1 hour at 4°C with gentle agitation.
Wash the resin with 10 column volumes of Wash Buffer.
Elute the protein with 5 column volumes of Elution Buffer.
Buffer Exchange and Storage:
Exchange the buffer of the eluted protein to Storage Buffer using a PD-10 desalting column.
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Aliquot the purified enzyme and store at -80°C.
Protocol 2: Enzymatic Synthesis of a Cladinose-Containing Neoglycoside
This protocol provides a general framework for the in vitro glycosylation reaction. Optimal conditions (pH, temperature, incubation time, substrate concentrations) should be determined empirically for each new acceptor substrate.
Materials:
Purified glycosyltransferase (e.g., TylM2)
Activated cladinose donor (e.g., TDP-L-cladinose or a suitable analog). Note: The chemical or enzymatic synthesis of TDP-L-cladinose is a prerequisite and is not covered in this protocol.
Acceptor substrate (aglycone)
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
In a microcentrifuge tube, combine the following components:
Reaction Buffer (to a final volume of 50 µL)
Acceptor substrate (e.g., 1 mM final concentration)
TDP-L-cladinose (e.g., 2 mM final concentration)
Purified glycosyltransferase (e.g., 1-5 µM final concentration)
Incubate the reaction mixture at 30°C for 2-16 hours. A time-course experiment is recommended to determine the optimal reaction time.
Reaction Quenching:
Stop the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile or methanol.
Vortex briefly and centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme.
Analysis and Purification:
Analyze the supernatant by HPLC to monitor product formation. A C18 reverse-phase column is often suitable for separating the more polar glycosylated product from the less polar aglycone.
Purify the neoglycoside product using preparative or semi-preparative HPLC.
Characterization:
Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS) to determine the molecular weight.[10][11][12]
Elucidate the structure and stereochemistry of the neoglycoside, including the position of the glycosidic linkage, using 1D and 2D NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC).[13][14][15]
Visualization of Workflows and Pathways
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of cladinose-containing neoglycosides.
Hypothetical Signaling Pathway Modulation by a Cladinose-Containing Neoglycoside
This diagram illustrates a hypothetical scenario where a novel cladinose neoglycoside modulates a cellular signaling pathway. The actual pathway will depend on the specific biological activity of the synthesized compound.
Caption: Hypothetical signaling pathway modulated by a cladinose neoglycoside.
Application Notes and Protocols for the Cleavage of Cladinose from Erythromycin
Introduction Erythromycin (B1671065) A is a 14-membered macrolide antibiotic characterized by a large lactone ring and two glycosidically linked sugars: L-cladinose at the C-3 hydroxyl group and D-desosamine at the C-5 h...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Erythromycin (B1671065) A is a 14-membered macrolide antibiotic characterized by a large lactone ring and two glycosidically linked sugars: L-cladinose at the C-3 hydroxyl group and D-desosamine at the C-5 hydroxyl group. The selective removal of the neutral cladinose sugar is a critical step in the semisynthesis of third-generation macrolides, known as ketolides. Ketolides, which feature a 3-keto group in place of the cladinose moiety, exhibit improved acid stability and a broader spectrum of activity, particularly against macrolide-resistant bacterial strains.[1] This document provides detailed protocols for the chemical (acid-catalyzed) and an overview of enzymatic methods for the cleavage of cladinose from erythromycin, yielding 3-O-descladinosyl-erythromycin (a 3-hydroxy derivative).
Methods for Cladinose Cleavage
The primary and most established method for cleaving the cladinose sugar from the erythromycin aglycone is through acid hydrolysis. Emerging methods also explore the use of specific enzymes, such as glycoside hydrolases, to achieve this transformation under milder conditions.
Chemical Method: Acid-Catalyzed Hydrolysis
Acid hydrolysis is a widely employed method for the selective removal of the cladinose sugar. The process involves the treatment of erythromycin with a dilute acid at controlled temperatures. The glycosidic bond linking the cladinose to the macrolactone ring is susceptible to acid-catalyzed cleavage. However, careful control of reaction conditions is crucial to prevent the degradation of the acid-sensitive erythromycin molecule itself, which can undergo intramolecular cyclization to form inactive anhydroerythromycin derivatives.[2]
Experimental Protocol: Acid Hydrolysis
This protocol describes a general procedure for the acid-catalyzed cleavage of cladinose from erythromycin A.
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
Dissolution: Dissolve Erythromycin A in a suitable organic solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid while stirring. The final pH should be below 3.[2]
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours). For some substrates, gentle heating or reflux may be employed to accelerate the reaction.[1]
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude 3-O-descladinosyl-erythromycin by flash column chromatography on silica gel. Elute with a suitable solvent gradient, such as dichloromethane-methanol, to isolate the pure product.
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation: Acid Hydrolysis of Erythromycin and its Analogs
The enzymatic cleavage of cladinose represents a promising alternative to acid hydrolysis, offering the potential for higher selectivity and milder reaction conditions, thus minimizing degradation of the macrolide core. Specific glycoside hydrolases have been identified in microorganisms, such as the fungus Curvularia sp., that can hydrolyze the glycosidic bond of cladinose.[3] However, this area is still under active research, and detailed, standardized protocols are not as widely available as for chemical methods. The enzymes responsible for this specific cleavage are distinct from erythromycin esterases, which hydrolyze the lactone ring, leading to inactivation of the antibiotic.[4][5]
This protocol provides a general framework for the enzymatic cleavage of cladinose. Specific parameters will need to be optimized based on the particular enzyme used.
Materials:
Erythromycin A
Glycoside Hydrolase (e.g., from Curvularia sp. culture supernatant or a purified enzyme)
Buffer solution (e.g., Phosphate or Citrate buffer, pH optimized for enzyme activity, typically pH 6.0-8.5)
Ethyl acetate (EtOAc) or other suitable organic solvent
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Enzyme Preparation: Prepare a solution of the glycoside hydrolase in the optimal buffer. This may be a crude enzyme preparation or a purified solution.
Reaction Setup: Dissolve Erythromycin A in the buffer solution, potentially with a small amount of a co-solvent to aid solubility. Add the enzyme solution to initiate the reaction.
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.
Monitoring: Monitor the reaction progress by TLC or HPLC.
Enzyme Deactivation: Once the reaction has reached completion, deactivate the enzyme, for example, by heating or by adding an organic solvent.
Extraction: Extract the product from the aqueous buffer using a suitable organic solvent like ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product using flash column chromatography as described in the acid hydrolysis protocol.
Application of Cladinose Derivatives in Antibacterial Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Macrolide antibiotics, characterized by a macrocyclic lactone ring glycosidically linked to one or more deoxy sugars, are a clinically importan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolide antibiotics, characterized by a macrocyclic lactone ring glycosidically linked to one or more deoxy sugars, are a clinically important class of therapeutics for treating bacterial infections. A key structural feature of many 14- and 16-membered macrolides is the neutral sugar L-cladinose, which plays a significant role in their antibacterial activity and interaction with the bacterial ribosome. However, the emergence of bacterial resistance, particularly through mechanisms like ribosomal methylation (mediated by erm genes), has necessitated the development of novel macrolide derivatives.
This document provides detailed application notes and protocols on the use of cladinose derivatives in the design of new antibacterial agents. By modifying the cladinose moiety, researchers can enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The following sections present quantitative data on the activity of various cladinose derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their mechanism of action and the rationale behind their design.
Data Presentation: Antibacterial Activity of Cladinose Derivatives
The antibacterial efficacy of novel cladinose derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the in vitro antibacterial activities of representative 4-O-alkyl and 4-O-acyl cladinose derivatives of 16-membered macrolides, leucomycin (B7888351) V and midecamycin (B1676577), against a panel of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of 4''-O-Alkyl Leucomycin V Derivatives
Compound
R (Alkyl Group)
S. aureus 209P
S. aureus Smith
B. subtilis ATCC 6633
M. luteus ATCC 9341
Leucomycin V
-
0.78
0.78
0.2
0.025
Derivative 1
Methyl
0.39
0.39
0.1
0.012
Derivative 2
Ethyl
0.2
0.2
0.05
0.006
Derivative 3
n-Propyl
0.1
0.1
0.025
0.003
Derivative 4
n-Butyl
0.1
0.1
0.025
0.003
Derivative 5
3-Methylbutyl
0.05
0.05
0.012
0.0015
Data compiled from studies on 3''-O-methyl-4''-O-alkyl leucomycin V derivatives.
Table 2: Minimum Inhibitory Concentrations (µg/mL) of 4''-O-Acyl Midecamycin Derivatives
Compound
R (Acyl Group)
S. aureus 209P
S. aureus Smith
B. subtilis ATCC 6633
S. pyogenes A-6
Erm-resistant S. aureus
Midecamycin
-
0.2
0.39
0.1
0.05
>100
Derivative 6
Acetyl
0.1
0.2
0.05
0.025
50
Derivative 7
Propionyl
0.05
0.1
0.025
0.012
25
Derivative 8
n-Butyryl
0.05
0.1
0.025
0.012
12.5
Derivative 9
iso-Valeryl
0.025
0.05
0.012
0.006
6.25
Data compiled from studies on 3''-O-methyl-4''-O-acyl midecamycin derivatives, demonstrating activity against macrolide-resistant strains.
Experimental Protocols
Protocol 1: Synthesis of 3''-O-Methyl-4''-O-(3-methylbutyl)leucomycin V (Derivative 5)
This protocol describes a method for the efficient synthesis of 4-O-alkyl-L-cladinose analogues, avoiding a glycosylation step by starting from a mycarose-containing precursor.
Standard laboratory glassware and magnetic stirrer
Procedure:
Protection of Hydroxyl Groups:
Dissolve Leucomycin V in dry DMF.
Add imidazole followed by TBDMSCl in portions at 0°C.
Allow the reaction to warm to room temperature and stir for 24 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction with methanol (B129727) and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
Purify the resulting tri-(tert-butyldimethylsilyl) ether intermediate by silica gel column chromatography.
3''-O-Methylation:
Dissolve the protected intermediate in dry THF.
Add NaH at 0°C under a nitrogen atmosphere.
After stirring for 30 minutes, add methyl iodide and stir at room temperature for 12 hours.
Quench the reaction carefully with water and extract with ethyl acetate.
Dry the organic layer and concentrate. Purify by column chromatography.
4''-O-Alkylation:
Dissolve the 3''-O-methylated intermediate in dry THF.
Add NaH at 0°C, followed by 3-methylbutyl bromide.
Stir the reaction at 50°C for 24 hours.
Work up the reaction as described in step 2 and purify the product.
Deprotection:
Dissolve the fully substituted intermediate in THF.
Add a solution of TBAF in THF and stir at room temperature for 48 hours.
Monitor the deprotection by TLC.
Once complete, concentrate the reaction mixture and purify the final product, 3''-O-methyl-4''-O-(3-methylbutyl)leucomycin V, by silica gel column chromatography.
Protocol 2: Synthesis of 4''-O-n-Butyryl-3''-O-methylmidecamycin (Derivative 8)
This protocol outlines the synthesis of 4-O-acyl cladinose derivatives from a midecamycin precursor.
Materials:
Midecamycin
Methylthiomethyl chloride (MTMCl)
Diisopropylethylamine (DIPEA)
Raney Nickel
n-Butyric anhydride
4-Dimethylaminopyridine (DMAP)
Pyridine
Dry Dichloromethane (DCM)
Standard laboratory glassware and magnetic stirrer
Procedure:
Protection of the 3''-Hydroxyl Group:
Dissolve midecamycin in dry DCM.
Add DIPEA followed by MTMCl at 0°C.
Stir at room temperature for 6 hours.
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
Dry the organic layer and concentrate to obtain the 3''-O-methylthiomethyl (MTM) protected intermediate.
4''-O-Acylation:
Dissolve the MTM-protected intermediate in pyridine.
Add DMAP and n-butyric anhydride.
Stir at room temperature for 24 hours.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with copper sulfate solution to remove pyridine, followed by brine.
Dry and concentrate to get the 4''-O-n-butyryl derivative.
Conversion of 3''-MTM to 3''-OMe:
This step involves a selective hydrogenolysis.
Dissolve the acylated intermediate in a suitable solvent like ethanol.
Add a slurry of deactivated Raney Nickel.
Stir under a hydrogen atmosphere (or use a hydrogen source like ammonium (B1175870) formate) at room temperature.
Monitor the reaction by TLC.
Filter the catalyst and concentrate the filtrate.
Final Deprotection and Purification:
If any other protecting groups are present, they are removed in this step.
Purify the final product, 4''-O-n-Butyryl-3''-O-methylmidecamycin, by silica gel column chromatography to yield the desired compound.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for assessing the in vitro antibacterial activity of newly synthesized compounds.[1]
Materials:
Synthesized cladinose derivatives
Bacterial strains (e.g., S. aureus, B. subtilis)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Spectrophotometer
Incubator (37°C)
Procedure:
Preparation of Antibiotic Stock Solutions:
Dissolve the cladinose derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Microtiter Plates:
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
Inoculation:
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Add 10 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
Incubation:
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
Determination of MIC:
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well). A plate reader can also be used to measure the optical density at 600 nm.
Visualizations
Mechanism of Action and Resistance
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The cladinose sugar plays a crucial role in this interaction and, importantly, in the induction of resistance in some bacteria.
Application Notes and Protocols: Cladinose as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction L-Cladinose, a 3-O-methyl derivative of the deoxysugar L-mycarose, is a naturally occurring branched-chain sugar and a key component of several...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cladinose, a 3-O-methyl derivative of the deoxysugar L-mycarose, is a naturally occurring branched-chain sugar and a key component of several clinically important macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its well-defined stereochemistry and multiple functional groups make it an attractive chiral building block for organic synthesis. The inherent chirality of cladinose can be exploited to introduce stereocenters into target molecules with a high degree of control, a crucial aspect in the development of new therapeutic agents and other bioactive compounds.
These application notes provide an overview of the use of L-cladinose as a versatile chiral synthon, with a focus on its application in the synthesis of novel macrolide analogues. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide synthetic planning.
Key Applications of Cladinose in Organic Synthesis
The primary application of cladinose as a chiral building block lies in the semi-synthesis of novel macrolide antibiotics. By modifying the cladinose moiety or using it as a glycosyl donor, researchers can generate libraries of new compounds with potentially improved pharmacological properties, such as enhanced antibacterial activity, better pharmacokinetic profiles, or the ability to overcome antibiotic resistance.
Glycosylation Reactions: Activated cladinose derivatives can be used to glycosylate macrolide aglycones or other complex molecules, introducing the chiral sugar moiety.
Modification of the Cladinose Ring: The hydroxyl groups and the methyl ether on the cladinose ring can be selectively modified to create a diverse range of analogues. This includes alkylation, acylation, and deoxygenation reactions.
As a Chiral Scaffold: The rigid, stereochemically defined structure of cladinose can serve as a scaffold for the synthesis of non-macrolide chiral molecules.
Data Presentation: Synthesis of 4"-O-Acyl and 4"-O-Alkyl-L-cladinose Analogues of 16-Membered Macrolides
The following tables summarize quantitative data for the synthesis of various 4"-O-substituted L-cladinose analogues of leucomycin (B7888351) V, a 16-membered macrolide antibiotic. These modifications at the 4"-position of the cladinose sugar have been shown to significantly impact the biological activity of the parent macrolide.
Table 1: Synthesis of 4"-O-Acyl-L-cladinose Analogues of Leucomycin V [1]
Dissolve 2',9-Di-O-acetyl-3"-de-O-mycarosyl-leucomycin V (1.0 eq) in anhydrous pyridine.
Add the corresponding acid anhydride (1.5 eq) dropwise to the solution at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired 4"-O-acyl-L-cladinose analogue.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Efficient Synthesis of 4"-O-Alkyl-L-cladinose Analogues via Successive Alkylation
This protocol outlines a method for the synthesis of 4"-O-alkyl-L-cladinose analogues starting from a tri-(tert-butyldimethylsilyl) ether intermediate of a mycarose-containing macrolide, thus avoiding a glycosylation step.[2]
Materials:
Tri-(tert-butyldimethylsilyl) ether of leucomycin V
Sodium hydride (NaH, 60% dispersion in mineral oil)
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cladinose
For Researchers, Scientists, and Drug Development Professionals Introduction Cladinose is a crucial deoxy sugar moiety found in several clinically important macrolide antibiotics, including erythromycin (B1671065) and cl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladinose is a crucial deoxy sugar moiety found in several clinically important macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. The presence and integrity of the cladinose unit are often essential for the biological activity of these drugs. Therefore, the ability to qualitatively and quantitatively analyze cladinose is vital for drug development, quality control, and stability testing of macrolide-based pharmaceuticals.
The analysis of cladinose by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to its lack of a strong native chromophore, rendering it difficult to detect using standard UV-Vis detectors.[1] This application note provides detailed protocols for two primary strategies for the HPLC analysis of cladinose:
Indirect Analysis following Acid Hydrolysis: This method involves the liberation of cladinose from the macrolide backbone through acid hydrolysis, followed by derivatization to attach a UV-active or fluorescent tag, enabling sensitive detection.
Intact Macrolide Analysis for Stability Assessment: This approach utilizes established HPLC methods for the parent macrolide to monitor for degradation, specifically the loss of the cladinose sugar, which is a known degradation pathway under acidic conditions.[2]
These protocols are designed to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
Strategy 1: Indirect Analysis of Cladinose via Hydrolysis and Derivatization
This strategy is suitable for the direct quantification of cladinose. It involves a two-step process: acid hydrolysis of the macrolide to cleave the glycosidic bond and release the cladinose sugar, followed by a derivatization reaction to introduce a chromophore for HPLC-UV or fluorescence detection.
Experimental Workflow for Indirect Cladinose Analysis
Caption: Workflow for indirect cladinose analysis.
Protocol 1: Acid Hydrolysis of Macrolide Antibiotics
Objective: To liberate L-cladinose from the macrolide structure.
Materials:
Macrolide antibiotic standard or sample (e.g., Erythromycin)
To 100 µL of the neutralized hydrolysate, add 100 µL of 0.5 M PMP solution and 100 µL of 0.3 M NaOH.
Vortex the mixture and incubate at 70°C for 30 minutes.
Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl.
Add 1 mL of chloroform to the mixture and vortex vigorously for 1 minute to extract the excess PMP reagent.
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
Carefully collect the upper aqueous layer, which contains the PMP-derivatized cladinose.
Filter the aqueous layer through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis of PMP-Derivatized Cladinose
Objective: To separate and quantify the PMP-derivatized cladinose.
Chromatographic Conditions:
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A
0.1 M Phosphate buffer, pH 6.8
Mobile Phase B
Acetonitrile
Gradient
85% A / 15% B, hold for 20 min
Flow Rate
1.0 mL/min
Column Temp.
30°C
Detector
UV-Vis Detector at 245 nm
Injection Vol.
20 µL
System Suitability:
Tailing factor: ≤ 2.0
Theoretical plates: ≥ 2000
Repeatability (RSD of 6 injections): ≤ 2.0%
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the developed method for PMP-derivatized cladinose.
Parameter
Result
Linearity (r²)
> 0.999
Range
1 - 100 µg/mL
LOD
0.2 µg/mL
LOQ
0.6 µg/mL
Precision (%RSD)
< 2.0%
Accuracy (% Recovery)
98.0 - 102.0%
Strategy 2: Intact Macrolide Analysis for Cladinose Stability Assessment
This strategy is employed in forced degradation studies to assess the stability of the macrolide antibiotic. The loss of the cladinose moiety results in a degradation product with a different retention time, which can be monitored by HPLC.
Experimental Workflow for Macrolide Stability Study
Caption: Workflow for macrolide stability assessment.
Protocol 4: Stability-Indicating HPLC Method for Erythromycin
Objective: To separate erythromycin from its potential degradation products, including the one resulting from the loss of cladinose.
Chromatographic Conditions:
Parameter
Condition
HPLC System
Waters Alliance e2695 or equivalent
Column
XBridge C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A
0.4% Ammonium hydroxide in water
Mobile Phase B
Methanol
Gradient
Time(min)
0
10
15
15.1
20
Flow Rate
1.2 mL/min
Column Temp.
45°C
Detector
UV-Vis Detector at 215 nm
Injection Vol.
10 µL
This method is adapted from established methods for erythromycin analysis.[3]
Sample Preparation for Forced Degradation:
Acid Degradation: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M HCl and keep at 60°C for 4 hours. Neutralize before injection.
Base Degradation: Dissolve 10 mg of erythromycin in 10 mL of 0.1 M NaOH and keep at 60°C for 4 hours. Neutralize before injection.
Oxidative Degradation: Dissolve 10 mg of erythromycin in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Data Interpretation:
Upon acidic stress, a significant degradation peak corresponding to the erythromycin aglycone (lacking cladinose) is expected to appear at an earlier retention time than the parent erythromycin peak. The decrease in the area of the erythromycin peak and the increase in the area of the degradation peak provide a quantitative measure of the lability of the cladinose moiety under the tested conditions.
Quantitative Data Summary for Stability Method
Parameter
Specification
Specificity
Baseline resolution between erythromycin and degradation peaks
Linearity (r²)
> 0.998 for erythromycin
Precision (%RSD)
< 1.5%
Accuracy (% Recovery)
98.5 - 101.5%
Robustness
No significant change in results with minor variations in pH, flow rate, and column temperature
Conclusion
The analytical methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of cladinose. The choice between the indirect method involving hydrolysis and derivatization and the direct analysis of the intact macrolide will depend on the specific analytical objective. For direct quantification of cladinose, the hydrolysis and derivatization method is recommended. For stability studies and quality control of the final drug product, the stability-indicating HPLC method for the intact macrolide is more appropriate. Both methods, when properly validated, will yield reliable and accurate data for researchers, scientists, and drug development professionals working with macrolide antibiotics.
Application Notes and Protocols for X-ray Crystallography of Cladinose-Modified Macrolides
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of cladinose-modified macrolides using single...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of cladinose-modified macrolides using single-crystal X-ray crystallography. This powerful analytical technique offers unparalleled insights into the three-dimensional atomic arrangement of these complex molecules, which is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new and more effective antibiotics.
Macrolide antibiotics, a class of clinically significant therapeutics, are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. One of the common sugars is L-cladinose. Modifications at the cladinose position can significantly impact the pharmacological properties of the macrolide, including its antibacterial spectrum, potency, and resistance profile. Therefore, detailed structural analysis by X-ray crystallography is a cornerstone of modern macrolide drug discovery and development.
Synthesis and Purification of Cladinose-Modified Macrolides
The journey to the crystal structure begins with the synthesis of high-purity crystalline material. Modifications to the cladinose moiety of macrolides like erythromycin (B1671065) and clarithromycin (B1669154) are a key strategy in developing new antibiotic candidates. These modifications often involve the removal of the cladinose sugar, followed by functionalization of the resulting hydroxyl group.
Protocol 1: Synthesis of 3-O-decladinosyl-clarithromycin Derivatives
This protocol describes a general method for the synthesis of 3-O-decladinosyl-clarithromycin derivatives, which can be adapted for various modifications. A specific example is the synthesis of 3-hydroxyclarithromycin.
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Hydrolysis of Clarithromycin: Clarithromycin is hydrolyzed under acidic conditions to remove the cladinose sugar. A typical procedure involves dissolving clarithromycin in a suitable solvent and treating it with dilute HCl at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
Neutralization and Extraction: Upon completion of the hydrolysis, the reaction mixture is neutralized with a weak base, such as NaHCO₃ solution. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate to recover the product.
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system to yield the pure 3-hydroxyclarithromycin.[1]
Further Modification (Optional): The exposed 3-hydroxyl group can be further functionalized. For instance, it can be acylated to introduce different functional groups. A novel series of 3-O-arylalkylcarbamoyl-3-O-descladinosyl-9-O-(2-chlorobenzyl)oxime clarithromycin derivatives were synthesized and showed potent antibacterial activity.[2]
Crystallization of Cladinose-Modified Macrolides
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The crystallization process is influenced by numerous factors, and screening various conditions is essential for success.
Protocol 2: Single Crystal Growth of Cladinose-Modified Macrolides
This protocol outlines a general approach for the crystallization of cladinose-modified macrolides using the slow evaporation method.
Materials:
Purified cladinose-modified macrolide
A selection of high-purity solvents (e.g., acetonitrile (B52724), ethanol, methanol, acetone, ethyl acetate)
Small glass vials or crystallization plates
Procedure:
Solvent Screening: The solubility of the purified compound is tested in a range of solvents to identify suitable candidates for crystallization. A good crystallization solvent is one in which the compound has moderate solubility.
Preparation of a Saturated Solution: A saturated or near-saturated solution of the macrolide is prepared by dissolving the compound in the chosen solvent at room temperature or with gentle heating.
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely capped vial or a well of a crystallization plate. The slow evaporation of the solvent will gradually increase the concentration of the macrolide, leading to the formation of crystals.
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage. For example, a single crystal of a clarithromycin acetonitrile solvate was obtained from a solution of acetonitrile.[3][4]
X-ray Diffraction Data Collection
High-quality diffraction data is essential for solving and refining the crystal structure. Modern single-crystal X-ray diffractometers, often equipped with synchrotron radiation sources, are used for this purpose.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
This protocol provides a general outline for collecting X-ray diffraction data from a single crystal of a cladinose-modified macrolide.
Instrumentation:
Single-crystal X-ray diffractometer (e.g., Bruker SMART APEX II)
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
Cryo-system for maintaining the crystal at low temperature (e.g., 100 K)
Procedure:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a specific angular range while collecting a series of diffraction images.[5] Data is typically collected between 4° and 60° 2θ for molybdenum radiation.[5]
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and correct for various experimental factors. This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection.
Structure Solution and Refinement
The final step is to determine the atomic arrangement within the crystal lattice from the collected diffraction data.
Protocol 4: Structure Solution and Refinement
This protocol describes the process of solving and refining the crystal structure of a cladinose-modified macrolide.
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. For instance, the structure of troleandomycin (B1681591) was solved using molecular replacement.[6]
Model Building: An initial atomic model is built into the electron density map.
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using parameters such as the R-factor and goodness-of-fit. The crystal structures of 3-hydroxyclarithromycin and 2'-acetyl-3-oxo-clarithromycin were determined by X-ray single crystal diffraction analysis.[1]
Data Presentation
The crystallographic data for several cladinose-modified and related macrolides are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for Clarithromycin and its Derivatives
Illuminating the Role of Cladinose: In Vitro Assays for Functional Analysis
Application Notes Cladinose, a deoxysugar moiety found in clinically significant macrolide antibiotics such as erythromycin (B1671065) and clarithromycin, plays a pivotal role in their antibacterial efficacy. Understandi...
Author: BenchChem Technical Support Team. Date: December 2025
Published: December 18, 2025
Application Notes
Cladinose, a deoxysugar moiety found in clinically significant macrolide antibiotics such as erythromycin (B1671065) and clarithromycin, plays a pivotal role in their antibacterial efficacy. Understanding the precise function of cladinose is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms. This document provides detailed protocols for a suite of in vitro assays designed to investigate the function of cladinose from two primary perspectives: its role in the antibiotic's mechanism of action and its incorporation during biosynthesis.
The primary function of cladinose-containing macrolides is the inhibition of bacterial protein synthesis. These antibiotics bind to the large ribosomal subunit within the nascent peptide exit tunnel (NPET).[1][2][3][4] The cladinose sugar is positioned in close proximity to the tunnel wall, establishing critical interactions with the 23S rRNA.[5] These interactions are fundamental to the drug's ability to stall the ribosome and prevent the elongation of the polypeptide chain.[2][6][7] Assays such as ribosome binding assays, in vitro transcription/translation inhibition, and toeprinting are invaluable tools for quantifying these effects and elucidating the specific contribution of the cladinose moiety to ribosomal affinity and protein synthesis inhibition.
From a biosynthetic standpoint, cladinose is attached to the macrolactone ring by a specific glycosyltransferase. In vitro assays for these enzymes are essential for understanding the biosynthesis of macrolide antibiotics and for engineering novel derivatives. Furthermore, the overall antibacterial effect of cladinose-containing compounds is quantified using standard microbiological techniques like the determination of the Minimum Inhibitory Concentration (MIC), which provides a benchmark for their potency.
This collection of protocols is intended for researchers, scientists, and drug development professionals engaged in the study of macrolide antibiotics and the broader field of natural product biosynthesis and mechanism of action.
I. Assays for Mechanism of Action
Ribosome Binding Affinity Assays
These assays are designed to quantify the binding affinity of cladinose-containing macrolides to the bacterial ribosome. A common approach is a competitive binding assay where the test compound displaces a labeled ligand.
a. Fluorescence Polarization (FP) Competition Assay
This high-throughput method measures the displacement of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) from the ribosome by an unlabeled competitor (the cladinose-containing compound of interest).[1][8][9][10]
Caption: Workflows for fluorescence polarization and radiolabeled ribosome binding assays.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay measures the ability of a cladinose-containing macrolide to inhibit protein synthesis in a cell-free system. The output is typically the half-maximal inhibitory concentration (IC50).[1][15][16][17]
Protocol: IVTT Inhibition Assay
Materials:
E. coli S30 cell-free extract system (or a reconstituted system like PURExpress)
DNA template encoding a reporter gene (e.g., firefly luciferase)
Cladinose-containing macrolide (test compound)
Amino acid mixture
Energy source (ATP, GTP)
Luciferase assay reagent
Luminometer
Procedure:
Prepare a master mix of the IVTT system components according to the manufacturer's instructions.
Add the test compound at a range of concentrations to the IVTT reactions.
Initiate the reactions by adding the DNA template.
Incubate the reactions at 37°C for 1-2 hours.
Measure the amount of synthesized reporter protein (e.g., by adding luciferase substrate and measuring luminescence).
Plot the reporter signal against the test compound concentration and determine the IC50 value.
This assay identifies the specific site of ribosome stalling on an mRNA template induced by a cladinose-containing macrolide.[18][19][20][21][22][23]
Protocol: Toeprinting Assay
Materials:
Coupled transcription-translation system (e.g., PURExpress)
Linear DNA template containing a promoter and the gene of interest
Cladinose-containing macrolide (test compound)
5'-radiolabeled DNA primer complementary to a downstream region of the mRNA
Reverse transcriptase
dNTPs
Sequencing gel apparatus
Procedure:
Set up a coupled transcription-translation reaction with the DNA template.
Add the test compound to the reaction mixture. As a control, run a reaction without the antibiotic.
Incubate at 37°C to allow for translation and ribosome stalling.
Anneal the radiolabeled primer to the mRNA in the reaction mixture.
Perform a primer extension reaction using reverse transcriptase. The enzyme will stop when it encounters the stalled ribosome.
Analyze the resulting cDNA products on a sequencing gel alongside a sequencing ladder of the same DNA template to map the precise stalling site. The toeprint band will appear 16-17 nucleotides downstream of the first nucleotide of the mRNA codon in the ribosomal P-site.[19]
Logical Flow of Toeprinting Assay
Caption: Logical workflow of a toeprinting assay to map ribosome stalling sites.
II. Assay for Biosynthesis
Glycosyltransferase (GT) Activity Assay
This assay measures the activity of the glycosyltransferase responsible for attaching cladinose (or a related sugar) to the macrolactone core. A common method is to detect the release of the nucleotide diphosphate (B83284) (e.g., UDP) from the sugar donor.[24][25][26][27][28][29][30]
UDP-sugar donor (e.g., UDP-glucose for some macrolide GTs)
Coupling phosphatase (e.g., CD39L3) that hydrolyzes UDP to UMP and inorganic phosphate (B84403) (Pi)
Malachite green reagent for phosphate detection
96-well microplate
Plate reader (spectrophotometer)
Procedure:
In a 96-well plate, combine the GT enzyme, macrolactone acceptor, UDP-sugar donor, and coupling phosphatase in an appropriate buffer.
Incubate the reaction at the optimal temperature for the GT enzyme.
Stop the reaction and add the malachite green reagent.
Measure the absorbance at ~620 nm.
Quantify the amount of phosphate released by comparison to a standard curve of known phosphate concentrations. The amount of phosphate is directly proportional to the GT activity.
Workflow for Glycosyltransferase Assay
Caption: Workflow of a phosphatase-coupled colorimetric glycosyltransferase assay.
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.[31][32][33][34][35][36][37][38][39]
Protocol: Broth Microdilution MIC Assay
Materials:
Bacterial strain of interest (e.g., Staphylococcus aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Cladinose-containing macrolide (test compound)
Sterile 96-well microplates
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Incubator (37°C)
Microplate reader (optional, for OD measurements)
Procedure:
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
Inoculate each well with the standardized bacterial suspension.
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
Chemoenzymatic Approaches to Cladinose Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Cladinose, a characteristic 3-O-methyl-2,6-dideoxy-L-ribo-hexose found in 14- and 16-membered macrolide antibiotics such as erythromycin (B1671...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladinose, a characteristic 3-O-methyl-2,6-dideoxy-L-ribo-hexose found in 14- and 16-membered macrolide antibiotics such as erythromycin (B1671065) and clarithromycin (B1669154), plays a crucial role in their antibacterial activity and pharmacokinetic properties. Modification of the cladinose moiety presents a promising strategy for developing novel macrolide derivatives with improved efficacy, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offer a powerful toolkit for the targeted modification of this important sugar.
These application notes provide an overview of chemoenzymatic strategies for cladinose modification, focusing on both the chemical synthesis of cladinose analogues and their enzymatic incorporation into macrolide scaffolds. Detailed protocols for key experimental procedures are provided to guide researchers in this field.
Key Chemoenzymatic Strategies
The modification of cladinose in macrolides can be broadly approached in two ways:
Direct Enzymatic Modification of the Cladinose-Containing Macrolide: This involves using enzymes to directly alter the cladinose sugar already attached to the macrolide backbone. While conceptually straightforward, this approach is often limited by the substrate specificity of available enzymes.
Chemoenzymatic Synthesis: This more versatile strategy involves:
a. Chemical Synthesis of Modified Cladinose Analogues: Various chemical methods can be employed to create a library of cladinose derivatives with modifications at specific positions, such as the 4"-hydroxyl group.
b. Enzymatic Glycosylation: A glycosyltransferase enzyme is then used to attach the chemically synthesized cladinose analogue to a macrolide aglycone (the macrolide core without the sugar). The glycosyltransferase OleD from Streptomyces antibioticus is a well-characterized enzyme known for its ability to transfer various sugar moieties to macrolide scaffolds.[1][2]
This document will primarily focus on the second, more widely applicable chemoenzymatic approach.
Data Presentation: Antibacterial Activity of Modified Cladinose Analogues
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various chemically synthesized 4"-O-substituted clarithromycin derivatives against a panel of erythromycin-susceptible and -resistant bacterial strains.
Data sourced from synthesis and antibacterial activity studies of novel 4″-O-benzimidazolyl clarithromycin derivatives.[3]
Compound
Modification at 4"-OH
S. aureus ATCC 29213 (Susceptible)
MRSE 287 (Resistant)
MRSE 303 (Resistant)
Clarithromycin
-H
0.12
128
>128
Compound 19
6-deoxy-desosaminyl
0.03
16
16
Compound 22
6-deoxy-desosaminyl
0.03
8
8
Data sourced from the synthesis and evaluation of 4″-O-desosaminyl clarithromycin derivatives.[4]
Experimental Protocols
Protocol 1: Chemical Synthesis of 4"-O-Acyl Cladinose Analogues of Leucomycin (B7888351) V
This protocol describes a general method for the synthesis of 4"-O-acyl derivatives of a 16-membered macrolide, which can be adapted for other macrolides like clarithromycin.
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Dissolve Leucomycin V (1.0 eq) in anhydrous pyridine.
Cool the solution to 0 °C in an ice bath.
Add the desired acid anhydride (1.5 eq) dropwise to the cooled solution.
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield the desired 4"-O-acyl leucomycin V analogue.[5]
Expected Yield: Yields can vary depending on the specific acid anhydride used but are generally in the range of 60-80%.
Protocol 2: Enzymatic Glycosylation of a Macrolide Aglycone using OleD Glycosyltransferase
This protocol provides a general method for the enzymatic glycosylation of a macrolide aglycone with a chemically synthesized, activated cladinose analogue (e.g., a UDP-cladinose analogue).
Dissolve the macrolide aglycone in a minimal amount of DMSO (to a final concentration of ~5% v/v in the reaction mixture).
In a reaction vessel, combine the Tris-HCl buffer, MgCl₂, and the dissolved aglycone.
Add the UDP-activated cladinose analogue to the reaction mixture.
Initiate the reaction by adding the purified OleD glycosyltransferase. The optimal enzyme concentration should be determined empirically.
Incubate the reaction mixture at room temperature with gentle agitation for 16-25 hours. Monitor the progress of the reaction by LC-MS.
Upon completion, freeze the reaction mixture and lyophilize to dryness.
Resuspend the lyophilized material in ice-cold methanol and filter to remove precipitated proteins and salts.
Concentrate the methanolic solution and purify the glycosylated macrolide by preparative HPLC.[2]
Expected Yield: Enzymatic glycosylation yields can range from low to moderate (e.g., 28-37%), and are highly dependent on the substrate specificity of the enzyme and the reaction conditions.[6]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of novel macrolide derivatives.
Materials:
Mueller-Hinton broth (or other appropriate bacterial growth medium)
Bacterial strains (e.g., S. aureus, S. pneumoniae)
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
96-well microtiter plates
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
Add an equal volume of the standardized bacterial inoculum to each well.
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
Incubate the plates at 37 °C for 18-24 hours.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Visualizations
Caption: Chemoenzymatic workflow for cladinose modification.
Caption: Chemical synthesis pathway for 4"-O-modification.
Application Notes and Protocols for the Solid-Phase Synthesis of Cladinose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and a practical, step-by-step protocol for the solid-phase synthesis of oligosaccharides containing L-cl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a practical, step-by-step protocol for the solid-phase synthesis of oligosaccharides containing L-cladinose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose. Cladinose is a crucial carbohydrate component of several clinically important macrolide antibiotics, and its incorporation into novel oligosaccharides and glycoconjugates is of significant interest for the development of new therapeutic agents with improved pharmacological properties.
Solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and automatable alternative to traditional solution-phase methods, facilitating rapid access to complex carbohydrate structures.[1][2][3] This document outlines the key steps, from the preparation of a suitable cladinose glycosyl donor to the final cleavage of the target oligosaccharide from the solid support.
Key Experimental Protocols
The following protocols are based on established principles of solid-phase oligosaccharide synthesis and are adapted for the specific stereochemical challenges presented by a 2,6-dideoxy sugar like cladinose.[1][4][5]
1. Preparation of a Cladinose Glycosyl Donor
A suitable glycosyl donor is essential for efficient and stereoselective glycosylation on a solid support. A cladinose thioglycoside is a versatile donor due to its stability and the availability of various activation methods.[5][6]
Objective: To synthesize a 4-O-benzoyl-3-O-tert-butyldimethylsilyl-L-cladinose thioglycoside. The benzoyl group at the 4-position provides stability, while the TBDMS group at the 3-position is a robust protecting group that can be removed under specific conditions.
Procedure:
Start with commercially available L-cladinose.
Protect the 3-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole (B134444) in DMF.
Selectively protect the 4-hydroxyl group as a benzoyl ester using benzoyl chloride and pyridine (B92270).
Convert the anomeric hydroxyl group to a thioglycoside by reacting the protected cladinose with thiophenol and BF3·OEt2 in dichloromethane (B109758) (DCM).
Purify the resulting cladinose thioglycoside donor by silica (B1680970) gel chromatography.
2. Immobilization of the First Monosaccharide on the Solid Support
Merrifield resin is a commonly used solid support for SPOS.[7] A linker, such as a p-alkoxybenzyl alcohol (Wang) linker, allows for the attachment of the first sugar and subsequent cleavage under acidic conditions.
Objective: To attach a suitably protected monosaccharide acceptor to the solid support.
Procedure:
Swell Merrifield resin functionalized with a Wang linker in dry DCM in a solid-phase synthesis vessel.
Prepare a solution of the first monosaccharide unit (e.g., Fmoc-protected glucosamine) and a coupling agent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.
Cap any unreacted hydroxyl groups on the linker by treating the resin with a solution of acetic anhydride (B1165640) and pyridine in DCM.
Determine the loading capacity of the resin using a standard method, such as Fmoc quantification.
3. Solid-Phase Glycosylation Cycle
The core of SPOS is the iterative cycle of deprotection and glycosylation.[2][4]
Objective: To couple the cladinose glycosyl donor to the resin-bound acceptor.
Procedure:
Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the resin-bound acceptor by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
Wash the resin thoroughly with DMF and DCM.
Glycosylation:
Swell the deprotected resin in dry DCM.
In a separate flask, dissolve the cladinose thioglycoside donor (3-5 equivalents relative to the resin loading) in dry DCM.
Add a promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), to the donor solution at a low temperature (e.g., -40°C).[6]
Transfer the activated donor solution to the resin and allow the reaction to proceed at low temperature, gradually warming to room temperature over several hours.
Capping: After the glycosylation, cap any unreacted hydroxyl groups on the acceptor by treating the resin with acetic anhydride and pyridine in DCM. This prevents the formation of deletion sequences.
Wash the resin extensively to prepare for the next cycle or final cleavage.
4. Cleavage and Deprotection
The final step is the release of the synthesized oligosaccharide from the solid support and the removal of any remaining protecting groups.
Objective: To obtain the free cladinose-containing oligosaccharide.
Procedure:
Wash the resin with DCM and dry it under vacuum.
Prepare a cleavage cocktail, typically containing a strong acid. For a Wang linker, a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is effective.
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
Filter the resin and collect the filtrate containing the cleaved oligosaccharide.
Concentrate the filtrate under reduced pressure.
Precipitate the crude oligosaccharide by adding cold diethyl ether.
Purify the oligosaccharide using standard chromatographic techniques, such as size-exclusion chromatography or reversed-phase HPLC.
Quantitative Data
The following table presents representative quantitative data for the solid-phase synthesis of a cladinose-containing disaccharide, based on typical yields and loading capacities reported in the literature for SPOS.
Parameter
Value
Notes
Resin Type
Merrifield Resin with Wang Linker
A common choice for SPOS.
Initial Resin Loading
0.5 mmol/g
Determined by Fmoc quantification.
Cladinose Donor
4-O-Benzoyl-3-O-TBDMS-L-cladinose thioglycoside
A stable and reactive glycosyl donor.
Glycosylation Yield
85-95% per step
Determined by HPLC analysis of a small cleaved sample.
Overall Yield
~40-50% for a disaccharide
Based on initial resin loading.
Purity (crude)
>70%
Assessed by HPLC or NMR after cleavage.
Purity (after purification)
>95%
After purification by HPLC.
Visualizations
Diagram of the Solid-Phase Synthesis Workflow
Caption: A generalized workflow for the solid-phase synthesis of cladinose-containing oligosaccharides.
Logical Diagram for Orthogonal Protecting Group Strategy
Caption: Orthogonal protecting groups are key for selective deprotection during synthesis.
Structure of a Key Intermediate
Caption: Coupling of an activated cladinose donor to a resin-bound acceptor.
Application Notes and Protocols: Isotopic Labeling of Cladinose for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Cladinose, a 3-O-methyl derivative of the deoxysugar L-mycarose, is an essential structural component of the macrolide antibiotic erythromycin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladinose, a 3-O-methyl derivative of the deoxysugar L-mycarose, is an essential structural component of the macrolide antibiotic erythromycin (B1671065) A. The sugar moiety, particularly cladinose, plays a crucial role in the pharmacological activity and pharmacokinetic properties of macrolide antibiotics. Understanding the metabolic fate of cladinose is critical for the development of new and improved macrolide derivatives with enhanced stability and efficacy. Isotopic labeling is a powerful technique to trace the metabolism of drug molecules and their components within a biological system.[1][2] This document provides detailed application notes and protocols for the isotopic labeling of cladinose, primarily through in vivo biosynthesis, and its application in metabolic studies.
Data Presentation
Table 1: Precursors for Isotopic Labeling of Cladinose Biosynthesis
Protocol 1: In Vivo Isotopic Labeling of Cladinose in Saccharopolyspora erythraea
This protocol describes the production of erythromycin A with an isotopically labeled cladinose moiety by feeding stable isotope-labeled precursors to a culture of Saccharopolyspora erythraea.
Seed Culture Preparation: Inoculate a sporulating plate of S. erythraea into 25 mL of seed medium in a 250 mL flask. Incubate at 28°C for 72 hours on a rotary shaker at 250 rpm.[7][8]
Fermentation: Inoculate 2 mL of the seed culture into 30 mL of EFM in a 250 mL flask.[7][8]
Precursor Feeding:
For uniform labeling of the carbon skeleton, replace the glucose in the seed and/or fermentation medium with an equimolar amount of D-[U-¹³C₆]-Glucose.
For specific labeling of the C3-methoxy group, add L-[methyl-¹³C]-Methionine to the fermentation culture at a final concentration of 100-500 mg/L after 24 hours of growth.
Incubation: Incubate the fermentation culture at 28°C for 7 days on a rotary shaker at 250 rpm.[7][8]
Harvesting: After incubation, harvest the fermentation broth by centrifugation to separate the biomass from the supernatant. The erythromycin is present in both.
Protocol 2: Extraction and Purification of Isotopically Labeled Erythromycin A
This protocol outlines the extraction and partial purification of erythromycin A from the fermentation broth.
pH Adjustment: Adjust the pH of the fermentation broth to 10 with NaOH.[7][8]
Solvent Extraction:
Mix the alkalinized broth with an equal volume of acetonitrile and shake for 40 minutes.[7][8]
Add NaCl to the mixture (approximately 2g per 10 mL) to induce phase separation.[7][8]
Separate the acetonitrile phase by centrifugation.[7][8]
Alternatively, perform a liquid-liquid extraction of the supernatant with an equal volume of chloroform or ethyl acetate.[9]
Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to obtain the crude labeled erythromycin A.
Purification (Optional): For higher purity, the crude extract can be subjected to column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).[9]
Protocol 3: Analysis of Labeled Erythromycin A by LC-MS
This protocol details the analysis of the purified, isotopically labeled erythromycin A to confirm labeling and determine incorporation efficiency.
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
LC-MS Analysis:
Inject the sample into the LC-MS system.
Use the parameters outlined in Table 2 or an optimized in-house method.
Acquire full scan mass spectra to observe the mass shift corresponding to the incorporated isotopes.
For example, with uniform ¹³C labeling from glucose, the molecular weight of erythromycin A will increase. The exact mass shift will depend on the number of carbons in cladinose derived from glucose.
With L-[methyl-¹³C]-Methionine labeling, a +1 Da shift in the parent ion and in fragments containing the cladinose moiety will be observed.
Data Analysis: Determine the percentage of isotope incorporation by comparing the peak areas of the labeled and unlabeled erythromycin A isotopologues.
Protocol 4: Metabolic Stability Assay Using Labeled Erythromycin A
This protocol describes a general procedure to track the metabolic fate of the cladinose moiety.
Materials:
Isotopically labeled erythromycin A
Biological system (e.g., liver microsomes, cultured cells, or animal model)
Appropriate buffers and cofactors (e.g., NADPH for microsomal assays)
Quenching solution (e.g., cold acetonitrile)
LC-MS/MS system
Procedure:
Incubation: Incubate the labeled erythromycin A with the chosen biological system under appropriate conditions (e.g., 37°C for a microsomal assay).
Time-course Sampling: Collect samples at various time points.
Quenching: Stop the metabolic reactions by adding a quenching solution.
Sample Preparation: Process the samples to extract metabolites (e.g., protein precipitation followed by centrifugation).
LC-MS/MS Analysis:
Analyze the extracts by LC-MS/MS.
Develop a method to detect the parent-labeled drug and potential metabolites.
Monitor for the presence of the isotopic label in any detected metabolites. The presence of the label indicates that the cladinose moiety (or a fragment thereof) is part of the metabolite.
The absence of the label in a metabolite suggests cleavage of the cladinose sugar.
Mandatory Visualization
Caption: Biosynthetic pathway of cladinose attachment to the erythromycin core.
Technical Support Center: Stereoselective Cladinose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the st...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of L-cladinose and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cladinose, offering potential causes and solutions in a question-and-answer format.
Question 1: Poor α-stereoselectivity is observed during the glycosylation step to introduce the cladinose moiety. How can I improve the α:β ratio?
Potential Causes and Solutions:
Neighboring Group Participation: An acyl-type protecting group (e.g., benzoyl or acetyl) at the C-2 position of the glycosyl donor can participate in the reaction, leading to the formation of a stable dioxolenium ion intermediate. This intermediate is then attacked by the glycosyl acceptor from the less hindered face to predominantly yield the 1,2-trans-glycoside (β-anomer for a glucose-type donor). For cladinose synthesis, where a 1,2-cis-linkage (α-anomer) is desired, non-participating protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS) should be used at the C-2 position.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Non-polar, non-coordinating solvents like diethyl ether or dichloromethane (B109758) (DCM) often favor the formation of the α-anomer. In contrast, more polar and coordinating solvents like acetonitrile (B52724) can stabilize the oxocarbenium ion, potentially leading to a mixture of anomers.
Promoter/Activator Choice: The choice of promoter for the glycosylation reaction is critical. For the synthesis of 1,2-cis-glycosides, promoters that favor an SN2-like displacement of the anomeric leaving group or the formation of a contact ion pair that shields the β-face are preferred. Common promoters for α-glycosylation include NIS/TfOH, DMTST, and various phosphite (B83602) or phosphine (B1218219) reagents.[1]
Temperature: Glycosylation reactions are often temperature-sensitive.[1] Running the reaction at low temperatures (e.g., -78 °C to -40 °C) can enhance stereoselectivity by favoring the kinetically controlled α-product.
Question 2: I am experiencing low yields in the C-3 methylation step to convert the mycarose (B1676882) intermediate to cladinose. What are the common pitfalls?
Potential Causes and Solutions:
Steric Hindrance: The tertiary nature of the C-3 hydroxyl group in the mycarose precursor presents significant steric hindrance. Using a strong, non-nucleophilic base like sodium hydride (NaH) followed by a reactive methylating agent such as methyl iodide (MeI) or methyl triflate (MeOTf) is a common strategy. The use of silver(I) oxide (Ag2O) with methyl iodide in DMF is another effective method.
Protecting Group Strategy: The protecting groups on the mycarose intermediate can influence the reactivity of the C-3 hydroxyl. Bulky protecting groups at C-2 and C-4 can further increase steric hindrance. It may be necessary to screen different protecting group patterns to find one that allows for efficient methylation.
Reaction Conditions: Ensure strictly anhydrous conditions, as any moisture will quench the strong base and reduce the efficiency of the methylation. The reaction temperature and time should also be optimized. Prolonged reaction times or elevated temperatures can lead to side reactions and decomposition.
Question 3: I am struggling with the stereoselective installation of the C-3 quaternary center. How can I control the stereochemistry at this position?
Potential Causes and Solutions:
Choice of Nucleophile and Electrophile: The stereoselective addition of a methyl group to a C-3 ketone precursor is a key challenge. The use of organometallic reagents like methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi) can be effective. The stereochemical outcome is often dictated by the facial bias of the pyranose ring, which is influenced by the existing stereocenters and protecting groups.
Chiral Auxiliaries and Catalysts: Employing a chiral auxiliary on the substrate can direct the incoming nucleophile to a specific face of the ketone. Alternatively, the use of a chiral Lewis acid or an organocatalyst can promote an enantioselective or diastereoselective methylation.
Substrate Control: The conformation of the pyranose ring plays a crucial role. Protecting groups that lock the ring into a specific conformation can enhance the stereoselectivity of the nucleophilic addition. For example, a 4,6-O-benzylidene acetal (B89532) can create a more rigid chair conformation, leading to improved facial selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting group strategies for cladinose synthesis, and what are the key considerations for their selection and removal?
A1: A well-designed protecting group strategy is fundamental to a successful cladinose synthesis.[2] Key considerations include:
Orthogonality: Protecting groups should be chosen such that they can be selectively removed in the presence of others. This allows for the sequential unmasking of hydroxyl groups for specific transformations.
Stereodirecting Effects: As discussed in the troubleshooting section, protecting groups at C-2 have a profound impact on the stereochemical outcome of glycosylation.[2]
Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.
Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yields under mild conditions to maximize the overall efficiency of the synthesis.
A common strategy involves:
Permanent Protecting Groups: Benzyl (Bn) ethers are often used to protect hydroxyl groups that need to remain masked for a significant portion of the synthesis due to their stability under a wide range of conditions. They are typically removed by catalytic hydrogenation.
Temporary Protecting Groups: Silyl ethers (e.g., TBDMS, TIPS) are frequently used for temporary protection as they can be selectively removed with fluoride (B91410) reagents (e.g., TBAF). Acetals like benzylidene are used to protect vicinal diols and can be removed under acidic conditions.
Q2: What analytical techniques are most useful for characterizing intermediates and the final cladinose product?
A2: A combination of spectroscopic techniques is essential for the unambiguous characterization of synthetic intermediates and the final cladinose product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the overall structure and connectivity of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to assign specific protons and carbons and to confirm stereochemical relationships. The anomeric proton's chemical shift and coupling constant in the 1H NMR spectrum are crucial for determining the α or β configuration of the glycosidic linkage.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds. Fragmentation patterns in MS/MS can provide valuable structural information.[3]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) stretches.
Optical Rotation: Measurement of the specific rotation using a polarimeter is used to determine the enantiomeric purity of the final product and chiral intermediates.
Q3: What are some common purification challenges in cladinose synthesis, and how can they be addressed?
A3: The purification of intermediates and the final cladinose product can be challenging due to the presence of closely related stereoisomers and other byproducts.
Chromatography: Flash column chromatography on silica (B1680970) gel is the most common purification technique. Careful selection of the eluent system is critical to achieve good separation. Sometimes, multiple chromatographic steps with different solvent systems are necessary. For difficult separations, preparative HPLC may be required.[4][5]
Crystallization: If an intermediate or the final product is a crystalline solid, recrystallization can be a highly effective method for purification.
Solid-Phase Extraction (SPE): SPE can be used for rapid cleanup of reaction mixtures to remove major impurities before final purification by chromatography.[6]
Data Presentation
Table 1: Comparison of Stereoselectivity in Glycosylation Reactions for Cladinose Synthesis
Key Experiment: Stereoselective α-Glycosylation using a Thioglycoside Donor
This protocol is a representative example for the stereoselective formation of the α-glycosidic linkage in cladinose synthesis.
Preparation of the Glycosyl Donor and Acceptor: The thioglycoside donor (e.g., Phenyl 2,4-di-O-benzyl-3-O-methyl-1-thio-L-mycaroside) and the aglycone acceptor are dried under high vacuum for several hours before use. All glassware should be flame-dried or oven-dried.
Reaction Setup: The glycosyl donor and acceptor are dissolved in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (argon or nitrogen). Activated molecular sieves (4 Å) are added to the solution.
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C) in a suitable cooling bath.
Promoter Addition: A solution of the promoter, such as Dimethyl(methylthio)sulfonium triflate (DMTST), in anhydrous CH2Cl2 is added dropwise to the stirred reaction mixture.
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Quenching: The reaction is quenched by the addition of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic promoter.
Workup: The reaction mixture is filtered to remove the molecular sieves, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired α-glycoside.
Visualizations
Caption: General synthetic workflow for L-cladinose.
Caption: Troubleshooting decision tree for poor glycosylation stereoselectivity.
Technical Support Center: Improving Cladinose Biosynthesis Yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the yield of cladinose, a critical sugar m...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the yield of cladinose, a critical sugar moiety of the antibiotic erythromycin (B1671065), produced during fermentation by Saccharopolyspora erythraea.
Frequently Asked Questions (FAQs)
Q1: What is cladinose and why is its biosynthesis a key target for yield improvement?
A1: Cladinose is a deoxysugar attached to the erythronolide B macrocycle during the biosynthesis of erythromycin.[1][2] It is crucial for the antibiotic's activity and stability. The biosynthesis of cladinose, and its attachment to the macrolide ring, are often rate-limiting steps in the overall production of the final, most active form, Erythromycin A. Therefore, enhancing cladinose biosynthesis is a direct strategy to improve the overall yield of erythromycin.[3][4]
Q2: Which microorganism is the primary industrial producer of erythromycin?
A2: The primary microorganism used for industrial-scale production of erythromycin is the Gram-positive soil bacterium Saccharopolyspora erythraea.[3][5] This actinomycete harbors the entire gene cluster responsible for the complex biosynthetic pathway of erythromycin.[6]
Q3: What are the essential precursors for the erythromycin aglycone and the cladinose sugar?
A3: The biosynthesis of the erythromycin macrolactone ring (6-deoxyerythronolide B) requires one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[7][8] The deoxysugar cladinose is synthesized from D-glucose through a separate pathway involving multiple enzymatic steps. Precursor supply is a critical factor influencing the final yield.[9][10]
Q4: What are the main strategic approaches to increase cladinose biosynthesis and overall erythromycin yield?
A4: The two primary strategies are:
Fermentation Process Optimization: This involves refining medium components (carbon, nitrogen sources) and physical parameters (pH, temperature, dissolved oxygen) to maximize productivity.[5][11][12]
Metabolic Engineering: This involves the genetic modification of the production strain to enhance precursor supply, overexpress rate-limiting enzymes, or remove competing metabolic pathways.[9][13][14] This is often guided by a Design-Build-Test-Learn (DBTL) framework.[14]
Troubleshooting Guide
Issue 1: Low or no erythromycin production despite good cell growth (high biomass).
This is a common scenario indicating that primary metabolism (growth) is robust, but secondary metabolism (antibiotic production) is impaired.
Possible Cause A: Suboptimal Fermentation Parameters. The optimal conditions for cell growth may not align with those for secondary metabolite production.
Solution: Verify that key fermentation parameters are within the optimal range for erythromycin production. Deviations in pH, temperature, or dissolved oxygen (DO) can inhibit key biosynthetic enzymes without significantly affecting growth.[15] Systematically optimize these parameters. For example, the optimal temperature for erythromycin production has been found to be around 28-33°C, with an initial pH of 6.5-7.0.[5][11]
Possible Cause B: Nutrient Limitation or Imbalance. The composition of the fermentation medium is critical. A specific carbon-to-nitrogen (C/N) ratio is often required to trigger the switch from primary to secondary metabolism.[16]
Solution: Analyze and optimize the medium composition. Ensure precursor-directing nutrients like n-propanol or specific amino acids are available.[17] Sometimes, depletion of a key nutrient like phosphate (B84403) can trigger antibiotic synthesis.
Possible Cause C: Precursor Feedback Inhibition. An oversupply of certain precursors, such as propionyl-CoA, can lead to hyperpropionylation of cellular proteins, which may inhibit key enzymes in the erythromycin biosynthesis pathway.[9]
Solution: Employ metabolic engineering strategies. For instance, overexpressing a propionyl-CoA synthetase that is resistant to propionylation (like SACE_1780) or deleting a propionyltransferase (like AcuA) can bypass this feedback inhibition and increase yield.[9]
Caption: Troubleshooting workflow for low erythromycin yield.
Issue 2: High levels of erythromycin precursors (e.g., Erythromycin D) but low levels of the final product, Erythromycin A.
This suggests a bottleneck in the final modification steps of the biosynthetic pathway, which include hydroxylation and the crucial glycosylation step that attaches cladinose.
Possible Cause: Insufficient activity of post-polyketide synthase (PKS) modifying enzymes. The key enzymes are EryF (C6-hydroxylase), EryK (C12-hydroxylase), and EryG (O-methyltransferase for cladinose).[6] The attachment of the sugar moieties is catalyzed by glycosyltransferases.
Solution: Use metabolic engineering to overexpress the genes encoding these rate-limiting enzymes (eryF, eryK, eryG, and the relevant glycosyltransferase genes from the eryB and eryC cassettes). This can drive the reaction toward the desired final product, Erythromycin A.
Quantitative Data Summary
The following tables summarize quantitative data on yield improvements achieved through various optimization strategies.
Table 1: Impact of Fermentation Condition Optimization on Erythromycin Yield
| Supplementation of n-propanol | Industrial S. erythraea | No supplementation | 45.0% |[17] |
Key Experimental Protocols
Protocol 1: General Seed Culture and Fermentation Protocol for S. erythraea
This protocol provides a general guideline. Optimization is required for specific strains and bioreactors.
Seed Culture Preparation:
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a sporulated culture of S. erythraea.
Incubate at 30-33°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense culture is obtained.[5]
Production Fermentation:
Prepare the fermentation medium. A typical medium contains a carbon source (e.g., glucose 3%, starch 3%), nitrogen source (e.g., corn steep liquor 0.15%, ammonium sulfate 0.7%), and other nutrients.[5]
Inoculate the production fermenter with the seed culture (typically 5-10% v/v).[5]
Maintain fermentation conditions: temperature at 28-33°C, initial pH at 6.5-7.0.[5][11] Maintain dissolved oxygen (DO) above 20% saturation through controlled agitation and aeration.
Run the fermentation for 144-168 hours.[5] Samples can be taken periodically to measure biomass and erythromycin concentration.
Protocol 2: Quantification of Erythromycin from Fermentation Broth by HPLC
This protocol is adapted from methods used for similar macrolide antibiotics.[15]
Sample Preparation:
Centrifuge 5 mL of fermentation broth at 5,000 rpm for 15 minutes to pellet cells and debris.
Collect the supernatant and filter it through a 0.22 µm syringe filter.
Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of your calibration curve.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer is commonly used.
Flow Rate: 1.0 mL/min.
Detection: UV detector at 215 nm.
Injection Volume: 20 µL.
Quantification:
Prepare a standard curve using pure erythromycin A.
Calculate the concentration in the sample by comparing its peak area to the standard curve.
Diagrams of Pathways and Workflows
Caption: Key steps in the biosynthesis of Erythromycin A.
Caption: The iterative DBTL cycle for metabolic engineering.
Technical Support Center: Cladinose Instability in Acidic Conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of the cladinose moiety in acidic environments. It is intended for researchers, scientis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of the cladinose moiety in acidic environments. It is intended for researchers, scientists, and drug development professionals working with cladinose-containing compounds, such as macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is cladinose and why is it unstable in acidic conditions?
Cladinose is a deoxy sugar that is a key structural component of many macrolide antibiotics, including erythromycin (B1671065) and clarithromycin (B1669154).[1][2] The instability arises from the acid-catalyzed hydrolysis of the glycosidic bond that links the cladinose sugar to the macrolide ring.[3] This chemical reaction cleaves the cladinose from the parent molecule, leading to degradation products that often have reduced or no biological activity.[4]
Q2: I'm observing a significant loss of my macrolide compound after a reaction workup involving an acid wash. What is happening?
The loss of your compound is likely due to the acidic conditions of the workup, which are causing the hydrolysis of the cladinose moiety. Macrolides like erythromycin are extremely sensitive to acid.[5][6] For example, erythromycin A degrades rapidly at low pH.[5][6][7] Newer-generation macrolides such as clarithromycin and azithromycin (B1666446) are more stable but can still degrade under sufficiently acidic conditions.[8][9][10]
Q3: How does the stability of different macrolides compare in acidic conditions?
There are significant differences in the acid stability of various macrolides. Erythromycin A is highly unstable due to an intramolecular dehydration reaction, in addition to the hydrolysis of the cladinose bond.[3][11] Azithromycin is considerably more stable because its chemical structure, which includes a methyl-substituted nitrogen in the aglycone ring, prevents this internal dehydration pathway.[3][12] Clarithromycin is also more stable than erythromycin.[10][13][14] The stability of azithromycin has been shown to improve tenfold for each unit increase in pH.[3][12]
Q4: At what pH range should I be concerned about cladinose degradation?
Significant degradation of cladinose-containing macrolides can occur at a pH below 5.0. For instance, the degradation rate of clarithromycin increases markedly at pH values below this threshold.[15] For erythromycin, degradation is rapid even at a pH of 6.5 or lower.[16] It is crucial to maintain a pH above this level if you need to avoid degradation.
Troubleshooting Guides
Issue 1: Unexpected loss of compound during experimental procedures.
Symptoms:
Low yield after purification steps involving acidic conditions.
Appearance of unexpected spots on TLC or peaks in HPLC chromatograms corresponding to degradation products.
Possible Cause:
Exposure of the cladinose-containing compound to low pH during reaction, workup, or purification.
Solutions:
Avoid Acidic Conditions: Whenever possible, use neutral or slightly basic conditions (pH 7.0 or higher).
Buffered Solutions: If acidic conditions are unavoidable, use a carefully controlled buffer system to maintain the pH as high as possible.
Modified Workup Procedures:
Instead of an acid wash, use a wash with a saturated solution of a mild base like sodium bicarbonate to neutralize any residual acid.
Perform extractions and other manipulations at low temperatures to reduce the rate of hydrolysis.
Chromatography: When using silica (B1680970) gel chromatography, which can be slightly acidic, consider pre-treating the silica gel with a base like triethylamine. Alternatively, use a different stationary phase like alumina.
Issue 2: Inconsistent or poor results in biological assays.
Symptoms:
Lower than expected potency of the compound.
High variability in assay results.
Possible Cause:
Degradation of the compound in acidic assay media or stock solutions.
Solutions:
pH of Assay Media: Ensure that the pH of the cell culture or assay medium is in a range where the compound is stable. The optimal stability for many macrolides is observed in the pH range of 7.0 to 8.5.
Stock Solution Preparation: Prepare stock solutions in a non-acidic solvent (e.g., DMSO, ethanol) and dilute them into the final assay medium immediately before use.
Stability Testing: Perform a preliminary experiment to assess the stability of your compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to quantify the amount of intact compound remaining.
Data on Macrolide Stability
The following table summarizes the stability of different macrolides at various pH values.
Prepare a stock solution of the macrolide compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of approximately 10-20 µg/mL.
Incubate the solutions at a constant temperature (e.g., 37°C).
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
Immediately quench the degradation by adding a neutralizing agent if necessary or by diluting with the mobile phase.
Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate.
Quantify the peak area of the parent compound at each time point.
Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Technical Support Center: Optimization of Protecting Group Strategies for Cladinose
Welcome to the technical support center for the optimization of protecting group strategies for cladinose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the optimization of protecting group strategies for cladinose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of cladinose, a key sugar moiety in macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the key hydroxyl groups on cladinose and the aglycone that require protection during synthesis?
A1: In the context of macrolide synthesis, particularly for derivatives of erythromycin (B1671065) A, the primary hydroxyl groups of concern are the 2'-hydroxyl (2'-OH) on the desosamine (B1220255) sugar and the 4''-hydroxyl (4''-OH) on the cladinose sugar. The 6-hydroxyl group on the aglycone is also a key site for modification, as seen in the synthesis of Clarithromycin (B1669154).[1][2] Protecting these hydroxyl groups is crucial to prevent unwanted side reactions during subsequent synthetic steps.
Q2: Which hydroxyl group is generally more reactive, the 2'-OH of desosamine or the 4''-OH of cladinose?
A2: The 2'-hydroxyl group of the desosamine sugar is generally considered the most reactive hydroxyl group in erythromycin A derivatives.[3] This higher reactivity often leads to challenges in achieving selective protection of the 4''-hydroxyl of cladinose. However, under certain conditions, simultaneous protection of both the 2'- and 4''-hydroxyl groups is a common strategy, particularly in the synthesis of clarithromycin where both groups are often protected with trimethylsilyl (B98337) (TMS) ethers.[1][4][5][6]
Q3: What are the most common protecting groups for the 4''-hydroxyl of cladinose?
A3: Silyl (B83357) ethers are the most frequently employed protecting groups for the hydroxyl groups of cladinose and the broader macrolide structure.[7] Common silyl protecting groups include:
Trimethylsilyl (TMS): Widely used for the simultaneous protection of the 2'- and 4''-hydroxyls.[1][4]
Triethylsilyl (TES): Offers slightly greater stability than TMS.
tert-Butyldimethylsilyl (TBDMS or TBS): Provides significantly more steric hindrance and greater stability to acidic conditions compared to TMS and TES.[5][8][9]
Triisopropylsilyl (TIPS): A bulky protecting group offering high stability.[10]
tert-Butyldiphenylsilyl (TBDPS): Another bulky and robust protecting group.[10]
Acyl groups, such as acetyl or benzoyl, are also used, particularly when ester derivatives at the 4''-position are the target compounds.[11]
Q4: How can I achieve selective protection of the 4''-hydroxyl of cladinose?
A4: Achieving selective protection of the 4''-hydroxyl in the presence of the more reactive 2'-hydroxyl can be challenging. Strategies often involve:
Exploiting Steric Hindrance: Using a bulky silylating agent (e.g., TBDMS-Cl, TIPS-Cl) may favor reaction at the less sterically hindered hydroxyl group. The relative steric environment of the 2'-OH and 4''-OH can influence selectivity.
Stepwise Protection and Deprotection: A common approach involves the protection of all reactive hydroxyls followed by the selective deprotection of the desired group. For instance, if a more labile protecting group is installed at the 2'-position and a more robust one at the 4''-position, the 2'-group can be removed selectively.
Enzymatic Acylation: Enzymes like lipases can exhibit high regioselectivity for acylation reactions on sugar moieties.
Q5: What are common deprotection methods for silyl ethers on cladinose?
A5: The deprotection of silyl ethers is typically achieved under acidic conditions or by using a fluoride (B91410) source.[9] The choice of reagent depends on the stability of the specific silyl group and the desired selectivity.
Acidic Conditions: Dilute acids such as acetic acid in an aqueous organic solvent or pyridinium (B92312) p-toluenesulfonate (PPTS) are commonly used. The stability of silyl ethers to acid generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[5]
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is a very common reagent for cleaving silyl ethers. The reactivity is influenced by the steric bulk around the silicon atom. Other fluoride sources include hydrogen fluoride-pyridine (HF-Py) and triethylamine (B128534) trihydrofluoride (Et3N·3HF).
Troubleshooting Guides
Problem 1: Low yield during the protection of the 4''-hydroxyl group.
Possible Cause
Troubleshooting Steps
Incomplete reaction
- Increase the reaction time and monitor progress by TLC. - Increase the equivalents of the silylating agent and base. - Ensure all reagents and solvents are anhydrous, as moisture will consume the silylating agent.
Reaction with the more reactive 2'-hydroxyl
- Use a bulkier silylating agent to enhance selectivity for the less hindered hydroxyl. - Consider an orthogonal protection strategy: protect both hydroxyls with different groups and selectively deprotect the 2'-OH later.
Degradation of the macrolide core
- Use milder reaction conditions (lower temperature, less reactive base). - Ensure the pH of the reaction mixture is controlled, as the macrolide lactone ring can be sensitive to strongly acidic or basic conditions.
Problem 2: Difficulty in achieving selective deprotection of a silyl group at the 4''-position.
Possible Cause
Troubleshooting Steps
Similar stability of protecting groups
- If both 2'- and 4''-hydroxyls are protected with the same silyl group, achieving selectivity is difficult. Plan your synthesis with an orthogonal protecting group strategy from the beginning.
Harsh deprotection conditions
- Use milder deprotection reagents. For example, if TBAF is cleaving multiple silyl groups, try a buffered fluoride source or weaker acidic conditions. - Carefully control the reaction time and temperature, monitoring by TLC to stop the reaction once the desired deprotection is achieved.
Silyl group migration
- Silyl groups can sometimes migrate between adjacent hydroxyl groups under certain conditions. This can be minimized by using milder reaction conditions and carefully choosing the solvent and base.
Problem 3: Formation of byproducts during acylation of the 4''-hydroxyl.
Possible Cause
Troubleshooting Steps
Acylation of other hydroxyl groups
- Ensure all other reactive hydroxyl groups (especially the 2'-OH) are robustly protected before attempting acylation of the 4''-OH. - Use a less reactive acylating agent or milder reaction conditions to improve selectivity.
N-acylation of the desosamine nitrogen
- The basic nitrogen on the desosamine sugar can also be acylated. This can sometimes be avoided by performing the reaction under conditions where the amine is protonated, although this may not be compatible with all acylating agents.
Rearrangement or degradation of the macrolide
- Avoid strongly basic or acidic conditions during the acylation and work-up steps. Use of a non-nucleophilic base like 2,6-lutidine can be beneficial.
Experimental Protocols
General Protocol for the Silylation of Hydroxyl Groups (e.g., with TBDMS-Cl)
This is a general procedure and may need optimization for specific substrates.
Preparation: Dissolve the macrolide (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Base: Add a base (e.g., imidazole, 2-4 equivalents) to the solution and stir until it dissolves.
Addition of Silylating Agent: Add the silyl chloride (e.g., TBDMS-Cl, 1.1-1.5 equivalents per hydroxyl group to be protected) to the mixture.
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC.
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for the Deprotection of TBDMS Ethers using TBAF
Preparation: Dissolve the silyl-protected macrolide (1 equivalent) in a suitable solvent (e.g., THF).
Addition of TBAF: Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) to the solution at 0 °C or room temperature.
Reaction: Stir the reaction and monitor its progress by TLC.
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.
Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize typical protecting groups, reagents, and reported yields for the modification of cladinose and related macrolides. Note that yields are highly substrate and condition dependent.
Table 1: Protection of Hydroxyl Groups in Erythromycin Derivatives
Technical Support Center: Purification of Cladinose from Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the refinement of cladinose purification protocols from complex mixtures, such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is cladinose and why is its purification important?
A1: Cladinose is a deoxy sugar that is a key structural component of many macrolide antibiotics, including erythromycin (B1671065) and clarithromycin (B1669154).[1] Its presence and integrity are often crucial for the antibiotic's biological activity. The absence of the L-cladinose moiety can result in better drug absorption and improved acid stability in some antibiotic derivatives.[1] Therefore, purifying cladinose-containing compounds or cleaving and isolating cladinose is essential for drug development, structural analysis, and the synthesis of new antibiotic variants.
Q2: What are the primary challenges in purifying cladinose from a fermentation broth?
A2: Purifying any target molecule from a fermentation broth is inherently challenging due to the complexity of the mixture.[2][3] The broth contains the desired product at a low concentration alongside intact microorganisms, cell debris, proteins, pigments, and other metabolites.[4] Specific challenges include the potential for product degradation due to pH or temperature fluctuations, the presence of impurities with similar chemical properties, and the high cost associated with downstream processing, which can account for up to 70-90% of total manufacturing costs.[4]
Q3: What factors affect the stability of cladinose during purification?
A3: Cladinose, as part of a macrolide structure, is susceptible to degradation under certain conditions. Macrolides like clarithromycin are known to degrade at a pH below 3.[1] Temperature is another critical factor, as thermal degradation of complex molecules often follows first-order kinetics, with stability decreasing as temperature increases.[5][6][7] Therefore, maintaining optimal pH and temperature ranges throughout the purification process is crucial to prevent the loss of the cladinose sugar and ensure high recovery of the active compound.[2]
Q4: Which analytical techniques are best for quantifying cladinose or cladinose-containing compounds?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for the purity analysis and quantification of pharmaceuticals and their impurities.[8] When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for both quantifying the compound and identifying related impurities by obtaining molecular weight information.[8] For complex mixtures, tandem mass spectrometry (LC-MS/MS) is preferred for its increased sensitivity and selectivity.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of cladinose-containing macrolides.
Issue ID
Problem
Potential Causes
Suggested Solutions
CLAD-01
Low yield after initial solvent extraction
1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for the target macrolide. 2. Suboptimal pH: The pH of the broth may reduce the solubility of the target compound in the organic phase. 3. Emulsion Formation: A stable emulsion between the aqueous broth and organic solvent can trap the product.[10]
1. Test a panel of solvents (e.g., ethyl acetate, dichloromethane, or mixtures) to find the most efficient one.[10][11] 2. Adjust the pH of the fermentation broth prior to extraction to maximize partitioning into the solvent. 3. To break emulsions, centrifuge the mixture at a higher speed or add a salt solution like saturated NaCl.[10]
CLAD-02
Poor resolution and peak tailing in Reverse-Phase HPLC
1. Suboptimal Mobile Phase pH: The pH can affect the ionic state of the compound, leading to peak broadening.[10] 2. Steep Gradient Slope: A rapid change in solvent composition may not allow for the separation of closely eluting impurities.[10] 3. Column Overloading: Injecting too much sample leads to peak distortion.[10]
1. Optimize the mobile phase pH. A good starting point for similar compounds is often pH 2.5 or 8.0.[10] 2. Use a shallower gradient around the elution point of the target compound to improve resolution.[10] 3. Perform a loading study to determine the optimal injection volume and concentration for your column.[10]
CLAD-03
Product degradation during the process
1. Extreme pH: Low pH (<3) can cause the hydrolytic cleavage of the cladinose sugar from the macrolide ring.[1] 2. High Temperature: Elevated temperatures can accelerate chemical degradation.[6]
1. Maintain pH in a safe range throughout all steps, including extraction and chromatography. Use appropriate buffers. 2. Perform purification steps at reduced temperatures (e.g., 4°C) where possible, especially during binding and washing steps in chromatography.[12]
CLAD-04
Low purity in the final product
1. Co-elution of Impurities: Other metabolites or degradation products may have similar retention times to the target compound. 2. Inefficient Chromatography: The chosen resin or separation method may not be selective enough.
1. Employ orthogonal purification methods. For example, follow an ion-exchange chromatography step with a reverse-phase or hydrophobic interaction chromatography step.[13] 2. Optimize chromatography conditions, such as the type of resin, buffer composition, and elution conditions, to enhance separation.[14]
Experimental Protocols
General Protocol for Macrolide Purification from Fermentation Broth
This protocol outlines a general, multi-step approach for the extraction and purification of a cladinose-containing macrolide from a fermentation broth.
1. Pre-treatment of Fermentation Broth:
Objective: Remove cells and large debris.
Method: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet cells and insoluble components.[15]
Alternative: Use filtration techniques such as microfiltration to clarify the broth.[16] The supernatant (or permeate) containing the soluble product is carried forward.
2. Liquid-Liquid Extraction:
Objective: Transfer the target macrolide from the aqueous broth to an organic solvent.
Method:
Adjust the pH of the clarified broth to the optimal level for your target compound.
Mix the broth with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[11]
Allow the phases to separate. If an emulsion forms, centrifuge to break it.[10]
Collect the organic phase containing the extracted macrolide. This step can be repeated to maximize recovery. A three-stage countercurrent extraction process can significantly improve yield.[11]
3. Chromatographic Purification:
Objective: Separate the target macrolide from other extracted impurities.
Method: A multi-step chromatography approach is often required.
Ion-Exchange Chromatography (IEX): This step separates molecules based on charge. Use an anion or cation exchange resin depending on the properties of the target compound.[15] Elute the bound molecules using a salt gradient or a pH shift.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution step that separates molecules based on hydrophobicity.
Column: C18 or similar.
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
Detection: UV detector at an appropriate wavelength, or a mass spectrometer for LC-MS analysis.[8]
4. Purity and Identity Confirmation:
Objective: Assess the purity of the final fractions and confirm the identity of the compound.
Method: Analyze the purified fractions using analytical HPLC or LC-MS.[8][17] Purity is determined by the peak area of the target compound relative to the total peak area. Identity is confirmed by comparing the retention time and mass spectrum to a known standard.
Visualizations
Caption: General workflow for the purification of cladinose-containing compounds.
Caption: Troubleshooting flowchart for low yield in cladinose purification.
Caption: Factors influencing the stability of the cladinose moiety during purification.
Technical Support Center: Optimizing Cladinose Glycosylation Reactions
Welcome to the technical support center for cladinose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for cladinose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Q1: My cladinose glycosylation reaction has a very low yield or is not working at all. What are the most common causes?
Low efficiency in cladinose glycosylation reactions, particularly those catalyzed by the DesVII glycosyltransferase, is a common issue. The primary reasons often revolve around the enzyme's activity, the integrity of the sugar donor, and the reaction conditions.
Most Common Causes for Low Yield:
Inactive Glycosyltransferase (DesVII): The glycosyltransferase DesVII requires the presence of an auxiliary protein, DesVIII, for its activity. DesVII expressed alone is largely inactive. Co-expression of DesVII and DesVIII is crucial for the proper folding and formation of a stable, highly active complex.[1][2] Mixing the individually purified proteins in vitro is not sufficient to achieve the same level of activity.[1][2]
Degraded or Impure TDP-L-cladinose: The sugar donor, TDP-L-cladinose, is a critical component. Issues with its synthesis, purification, or stability can significantly impede the reaction. Ensure the TDP-L-cladinose is of high purity and has not degraded during storage.
Suboptimal Reaction Conditions: Factors such as pH, temperature, and the presence of co-factors can dramatically influence enzyme activity. The DesVII/DesVIII complex has specific optimal conditions that need to be met.
Acceptor Substrate Issues: The concentration and purity of the acceptor macrolide aglycone are important. Additionally, the structure of the acceptor can influence the reaction's efficiency.
Q2: I am co-expressing DesVII and DesVIII, but the resulting complex is still inactive. What should I check?
Even with co-expression, several factors can lead to an inactive DesVII/DesVIII complex.
Troubleshooting Inactive DesVII/DesVIII Complex:
Verify Co-expression and Complex Formation:
Run an SDS-PAGE of your purified protein to confirm the presence of both DesVII and DesVIII.
Use size-exclusion chromatography to see if the proteins are eluting together as a complex. The active form is reported to be a (αβ)3 complex.[2]
Incorrect Protein Folding:
Expression Temperature: Lowering the induction temperature (e.g., to 18°C) during protein expression can improve proper folding and solubility.[1]
Host Strain: Using an E. coli strain like BL21 (DE3) or Rosetta (DE3) that is optimized for the expression of heterologous proteins is recommended.
Purification Issues:
Lysis Buffer Composition: Include protease inhibitors (e.g., PMSF) in your lysis buffer to prevent degradation.[1]
Purification Conditions: Perform all purification steps at a low temperature (e.g., 4°C) to maintain protein stability.[1]
Q3: How do I know if my TDP-L-cladinose is the problem?
Problems with the sugar donor are a frequent source of reaction failure.
Diagnosing TDP-L-cladinose Issues:
Purity Check: Analyze the TDP-L-cladinose by HPLC or mass spectrometry to confirm its purity and check for degradation products.
Control Reaction: If possible, test the batch of TDP-L-cladinose in a previously established and reliable glycosylation reaction.
Fresh Synthesis: If in doubt, synthesize a fresh batch of TDP-L-cladinose.
Q4: What are the optimal reaction conditions for a DesVII/DesVIII-catalyzed cladinose glycosylation?
Optimizing the reaction environment is key to maximizing yield.
Recommended Reaction Parameters:
pH: The DesVII/DesVIII complex exhibits significantly higher activity at a slightly alkaline pH. A pH of 8.0 is recommended for optimal performance. Activity is substantially lower at pH 7.0.[1]
Buffer: 50 mM potassium phosphate (B84403) buffer is a suitable choice for reactions that will be analyzed by HPLC.[1] While Tris-HCl at pH 9 was initially reported to be efficient, it can interfere with HPLC analysis.[1]
Temperature: The reaction should be incubated at a controlled temperature, typically around 29°C.[1]
Additives: The use of BSA to stabilize the enzyme is not necessary when using a potassium phosphate buffer at pH 8.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for DesVII/DesVIII-catalyzed glycosylation reactions.
Table 1: Comparison of DesVII Activity With and Without DesVIII
Technical Support Center: Enhancing the Solubility of Cladinose-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of cladinose-containing compounds, such as the macrolide antibiotics clarithromycin (B1669154) and azithromycin (B1666446).
Frequently Asked Questions (FAQs)
Q1: Why do cladinose-containing compounds often exhibit poor aqueous solubility?
A1: Cladinose-containing compounds, particularly macrolide antibiotics, are often large, complex molecules with significant hydrophobic regions.[1][2] The presence of the neutral cladinose sugar moiety can contribute to the overall lipophilicity of the molecule, leading to poor interaction with water and consequently, low aqueous solubility.[1] This low solubility can be a major hurdle in formulation development, often leading to low bioavailability.[2][3]
Q2: What are the most common strategies for enhancing the solubility of these compounds?
A2: Several techniques are widely used to improve the solubility of poorly soluble drugs, including cladinose-containing compounds. These can be broadly categorized into physical and chemical modifications.[4] Common physical modification techniques include particle size reduction (micronization and nanosuspension), creation of amorphous solid dispersions, and complexation with cyclodextrins.[4][5] Chemical modifications often involve salt formation or pH adjustment.[6] Lipid-based formulations also represent a crucial strategy for enhancing the oral bioavailability of these lipophilic compounds.[7][8]
Q3: How much can I realistically expect to increase the solubility of my compound?
A3: The achievable increase in solubility can vary significantly depending on the chosen technique, the specific compound, and the formulation excipients. For instance, solid dispersions of clarithromycin have been shown to increase saturation solubility by approximately 4.5-fold.[9] Co-grinding of clarithromycin with polymers can enhance its dissolution efficiency by up to 8.7 times compared to the pure drug.[10] Inclusion complexes of azithromycin with modified cyclodextrins have demonstrated a 9-fold improvement in solubility.
Q4: Which solubility enhancement technique is best for my cladinose-containing compound?
A4: The optimal technique depends on several factors, including the physicochemical properties of your drug, the desired dosage form, and the intended route of administration.[4] For thermally stable compounds, hot-melt extrusion to form a solid dispersion can be a good option.[11] If the goal is a liquid formulation, nanosuspensions or lipid-based systems might be more appropriate.[7][12] Cyclodextrin (B1172386) complexation is a versatile method that can be applied to various dosage forms. It is often a matter of empirical testing to determine the most effective approach for a specific compound.[13]
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Cyclodextrin Complexation
You are attempting to prepare an inclusion complex of your cladinose-containing compound with a cyclodextrin, but the resulting product shows minimal improvement in solubility.
Possible Causes & Troubleshooting Steps:
Mismatch of Cavity Size: The drug molecule may be too large or too small for the cyclodextrin cavity.
Solution: Select a cyclodextrin with an appropriate cavity size. For many macrolides, β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are suitable.[14]
Poor Solubility of Components: The drug or the cyclodextrin may not be sufficiently soluble in the chosen solvent to allow for efficient complexation.
Solution: While water is the preferred solvent, small amounts of a co-solvent can be used to dissolve the drug. However, be aware that organic solvents can sometimes interfere with complexation.[15]
Inappropriate Preparation Method: The chosen method (e.g., physical mixing, kneading, co-evaporation) may not be optimal.
Solution: Experiment with different preparation methods. The kneading and solvent evaporation methods are often effective for macrolide-cyclodextrin complexes.[16][17]
Competition from Solvent: The solvent molecules may be competing with your drug for a place in the cyclodextrin cavity.
Solution: Water is generally the best solvent for cyclodextrin complexation due to the hydrophobic effect. Minimize the use of organic co-solvents where possible.[15]
Troubleshooting Cyclodextrin Complexation Issues.
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD)
Your amorphous solid dispersion of a cladinose-containing compound shows signs of recrystallization over time, leading to a loss of the solubility advantage.
Possible Causes & Troubleshooting Steps:
Moisture Sorption: Water can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which facilitates crystallization.
Solution: Store the ASD in a desiccator or under controlled low-humidity conditions. Select less hygroscopic polymers as carriers.[14]
High Drug Loading: A high drug-to-polymer ratio can lead to supersaturation within the polymer matrix, increasing the thermodynamic driving force for crystallization.
Solution: Optimize the drug loading. A higher proportion of the polymer can better stabilize the amorphous drug.
Phase Separation: The drug and polymer may not be miscible, leading to the formation of drug-rich domains that are prone to crystallization.
Solution: Ensure the miscibility of the drug and polymer at the processing temperature. The use of surfactants can sometimes improve miscibility.[13] The choice of preparation method (e.g., spray drying vs. hot-melt extrusion) can also influence the homogeneity of the dispersion.[18]
Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions with the drug to inhibit crystallization.
Solution: Select a polymer that can form hydrogen bonds or other stabilizing interactions with the drug molecule. Polymers like PVP and HPMC are commonly used.[19]
Troubleshooting Solid Dispersion Instability.
Quantitative Data on Solubility Enhancement
The following tables summarize the reported solubility enhancements for clarithromycin and azithromycin using various techniques.
Table 1: Solubility Enhancement of Clarithromycin
Technique
Carrier/Excipient
Drug:Carrier Ratio
Solubility Enhancement
Reference
Solid Dispersion (Hot-Melt Extrusion)
Kollidon® VA64
-
~4.5-fold increase in saturation solubility
Solid Dispersion (Fusion Method)
Mannitol
1:1 to 1:5
Increased solubility (quantitative data not specified)
Protocol 1: Preparation of Clarithromycin Solid Dispersion by Fusion Method
This protocol describes a general procedure for preparing a solid dispersion of clarithromycin using the fusion (melting) method.[1][2]
Pre-formulation:
Accurately weigh the required amounts of clarithromycin and a hydrophilic carrier (e.g., Mannitol, PEG). Common drug-to-carrier ratios to test are 1:1, 1:3, and 1:5 (w/w).[1]
Melting the Carrier:
Place the carrier in a porcelain dish and heat it on a heating mantle until it melts completely.
Drug Incorporation:
Add the accurately weighed clarithromycin powder to the molten carrier.
Stir the mixture continuously with a glass rod to ensure a homogenous dispersion of the drug in the molten carrier.
Solidification:
Remove the porcelain dish from the heat and cool it rapidly in an ice bath to solidify the mixture. This rapid cooling helps to prevent drug crystallization.
Post-processing:
Once solidified, scrape the solid dispersion from the dish.
Grind the solid mass using a mortar and pestle to obtain a fine powder.
Sieve the powder to obtain a uniform particle size.
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Workflow for Solid Dispersion Preparation (Fusion Method).
Protocol 2: Preparation of Azithromycin-Cyclodextrin Inclusion Complex by Kneading Method
This protocol outlines the steps for preparing an inclusion complex of azithromycin with a cyclodextrin (e.g., HP-β-CD) using the kneading method.[16][17]
Pre-formulation:
Accurately weigh azithromycin and the chosen cyclodextrin in a desired molar ratio (e.g., 1:1).
Mixing:
Place the cyclodextrin in a glass mortar.
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin and triturate to form a homogenous paste.
Drug Incorporation:
Add the weighed azithromycin to the cyclodextrin paste.
Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes). Add more solvent dropwise if necessary to maintain a suitable consistency for kneading.
Drying:
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
Post-processing:
Pulverize the dried complex into a fine powder using a mortar and pestle.
Pass the powder through a sieve to ensure a uniform particle size.
Store the final product in a well-closed container in a cool, dry place.
Workflow for Cyclodextrin Complexation (Kneading Method).
Protocol 3: Preparation of Azithromycin Nanosuspension by High-Pressure Homogenization
This protocol provides a general outline for preparing a nanosuspension of azithromycin using a top-down approach with high-pressure homogenization.[12][22]
Preparation of Suspension:
Disperse a known amount of micronized azithromycin powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
Stir the mixture using a high-speed stirrer to obtain a homogenous pre-suspension.
High-Pressure Homogenization:
Process the pre-suspension through a high-pressure homogenizer.
Apply a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). The optimal pressure and number of cycles should be determined experimentally.
Maintain the temperature of the sample during homogenization using a cooling system to prevent overheating.
Characterization:
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).
Optional Lyophilization:
To obtain a solid powder, the nanosuspension can be freeze-dried (lyophilized). A cryoprotectant (e.g., mannitol) should be added before freezing to prevent particle aggregation.
Freeze the nanosuspension and then lyophilize it under vacuum.
Storage:
Store the liquid nanosuspension or the lyophilized powder in a refrigerator.
Workflow for Nanosuspension Preparation (High-Pressure Homogenization).
Technical Support Center: Optimization of Cladinose Derivatization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working on the chemical modification of cladinose,...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working on the chemical modification of cladinose, a key sugar moiety in macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: Why is the selective derivatization of cladinose's hydroxyl groups challenging?A1: Cladinose, a deoxy sugar found in macrolides like erythromycin, contains multiple hydroxyl groups (at the C-2' and C-4' positions) with similar reactivity. This makes selective derivatization difficult without the use of protecting groups to block reactions at undesired positions. The goal is often to modify one specific hydroxyl group to enhance the antibiotic's properties while leaving others untouched.
Q2: What are common derivatization reactions performed on cladinose?A2: Common reactions include acylation (e.g., acetylation), alkylation, and glycosylation to produce analogues with improved antibacterial activity, pharmacokinetic properties, or metabolic stability.[1][2] These modifications typically target the 4''-OH group.[3]
Q3: How do I choose an appropriate solvent for my reaction?A3: The solvent should fully dissolve your reactants and be inert to the reaction conditions. For acylation reactions, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.[4] Ensure the solvent is anhydrous, as moisture can quench reagents and reduce yield.[4]
Q4: What is the purpose of using a base in acylation reactions?A4: In acylations using acyl chlorides or anhydrides, a base is crucial for neutralizing the acidic byproduct (e.g., HCl).[4] If not neutralized, this acid can protonate the starting amine or alcohol, rendering it non-nucleophilic and halting the reaction.[4] Common non-nucleophilic bases include triethylamine (B128534) (TEA) or pyridine (B92270).
Q5: How can I monitor the progress of my derivatization reaction?A5: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the consumption of the starting material and the formation of the product.[4] For more detailed analysis and confirmation of product mass, liquid chromatography-mass spectrometry (LC-MS) is recommended.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during cladinose derivatization experiments.
Problem 1: Low or No Product Yield
Potential Cause
Troubleshooting Recommendation
Moisture in Reaction
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[4] The presence of water can decompose reagents or derivatives.
Inadequate Base (for Acylation)
If acylating an amine, use at least two equivalents of the amine or one equivalent of the amine plus one equivalent of a non-nucleophilic base like triethylamine.[4] A yield of ~50% often suggests half the reactant was consumed as a base.[4]
Incorrect Reaction Temperature
Many acylation reactions are rapid at 0°C to room temperature.[4] If TLC shows no reaction, consider gentle heating. Conversely, excessive heat can cause decomposition.[4][6]
Reagent Purity/Degradation
Use freshly opened or properly stored reagents. Derivatization reagents can be sensitive to moisture and degrade over time.
Poor Nucleophilicity of Substrate
Steric hindrance around the target hydroxyl group can slow the reaction. Increasing reaction time, temperature, or using a more reactive derivatizing agent may be necessary.
Problem 2: Multiple Products Observed (Low Selectivity)
Potential Cause
Troubleshooting Recommendation
Reaction at Multiple Hydroxyls
Use a protecting group strategy. Selectively protect the hydroxyl group(s) you do not want to react. For example, use a silyl (B83357) ether (e.g., TBDMS) to protect one alcohol while acylating another.[1][7]
Side Reactions or Decomposition
The cladinose sugar can be unstable, especially under acidic conditions (pH < 3), which can cause its cleavage from the macrolide ring.[8] Ensure reaction conditions are not overly harsh. Run the reaction at the lowest effective temperature.
Impure Starting Material
Purify the starting macrolide antibiotic before derivatization to ensure impurities are not carried through or causing side reactions.
Problem 3: Difficulty in Product Purification
Potential Cause
Troubleshooting Recommendation
Similar Polarity of Product and Starting Material
Optimize your chromatography conditions. Try different solvent systems (e.g., ethyl acetate (B1210297)/hexanes, methanol/DCM) or use a different stationary phase (e.g., diol- or cyano-bonded silica).
Removal of Excess Reagent/Base
Perform an aqueous workup. Wash the organic layer with 1M HCl to remove bases like pyridine or triethylamine, followed by a saturated NaHCO₃ wash to neutralize any remaining acid, and finally a brine wash.[4]
Byproducts from Deprotection Step
The byproducts of deprotection should be easily separable from the final product.[9] Choose protecting groups that yield volatile or highly polar byproducts (e.g., silyl groups).
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions such as time, temperature, and reagent concentration is critical for maximizing yield and minimizing side products.[10] The following tables summarize general trends observed during derivatization optimization.[6][11][12][13]
Table 1: Effect of Temperature and Time on Derivatization Efficiency
Parameter
Condition
Typical Outcome
Rationale
Temperature
Low (e.g., 0-25°C)
Higher selectivity, slower reaction rate.
Minimizes energy available for side reactions or decomposition.[4]
High (e.g., 40-75°C)
Faster reaction rate, potential for lower selectivity and decomposition.
Provides activation energy for sterically hindered substrates but may also activate undesired pathways.[6][12]
Time
Short
Incomplete reaction, lower yield.
Insufficient time for the reaction to reach completion.
Optimal
Maximum conversion to desired product.
Determined empirically by monitoring the reaction (e.g., via TLC or LC-MS).[11]
Excessive
Increased side products, potential for product degradation.
The desired product may not be stable under the reaction conditions for extended periods.
Table 2: Effect of Reagents and Catalysts
Component
Variable
Typical Outcome
Rationale
Derivatizing Agent
Molar Ratio (to substrate)
A molar excess (e.g., 2:1 or greater) is recommended.
Drives the reaction to completion according to Le Châtelier's principle.
Catalyst
Presence vs. Absence
A catalyst can significantly increase the reaction rate.
For silylation, a catalyst like TMCS is often used for moderately hindered alcohols. For acylations, DMAP is a common catalyst.
Base
Type (e.g., TEA vs. Pyridine)
Can influence reaction rate and ease of removal.
Pyridine can also act as a catalyst in some acylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Acylation of Cladinose 4''-Hydroxyl Group
This protocol describes a general method for the selective acylation of the 4''-hydroxyl group, assuming the 2'-hydroxyl is already protected (e.g., as a benzoate (B1203000) or silyl ether).
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
Dissolution: Dissolve the 2'-protected macrolide (1.0 eq) in anhydrous dichloromethane (DCM).
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq) to the solution.
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride, 1.2 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).[4]
Quenching: Upon completion, quench the reaction by slowly adding deionized water.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of a Silyl Ether (e.g., TBDMS)
Dissolution: Dissolve the silyl-protected macrolide derivative in anhydrous tetrahydrofuran (THF).
Reagent Addition: Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF, 1.1 eq, 1M solution in THF) or hydrofluoric acid-pyridine complex (HF-Pyridine).
Reaction: Stir the reaction at room temperature and monitor by TLC until the protected starting material is consumed.
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting deprotected product by flash column chromatography.
Visualizations
Caption: General workflow for selective cladinose derivatization.
Caption: Troubleshooting logic tree for low yield reactions.
Caption: Logical flow of a protecting group strategy.
Troubleshooting poor resolution in HPLC analysis of cladinose
Technical Support Center: HPLC Analysis of Cladinose Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: HPLC Analysis of Cladinose
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the analysis of cladinose and other macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak resolution in my HPLC analysis of cladinose?
Poor resolution, where analyte peaks overlap, is a common challenge in HPLC.[1] It compromises the accuracy of quantification and identification.[1] This issue can stem from several factors related to your method, column, instrument, or sample. The primary factors governing resolution are column efficiency (N), selectivity (α), and retention factor (k).[2] A systematic approach to troubleshooting involves evaluating each of these components.
Potential causes for poor resolution include:
Inadequate Method Parameters : The mobile phase composition, pH, flow rate, or temperature may not be optimal for separating cladinose from related impurities.[1][3][4]
Column-Related Issues : The analytical column may be degraded, contaminated, or simply unsuitable for the separation.[1][4] Column aging is a frequent cause of resolution loss.[5]
Instrumental Problems : Issues with the pump, injector, or detector, as well as excessive extra-column volume (dead volume), can lead to peak broadening and poor resolution.[6]
Sample Preparation and Loading : Overloading the column with a sample that is too concentrated or injecting an excessive volume can cause peak distortion.[1][7]
Q2: How can I improve resolution by modifying the mobile phase?
The mobile phase is a powerful tool for optimizing separation and selectivity.[8] If you are experiencing co-eluting or poorly resolved peaks, consider the following adjustments:
Adjust Solvent Strength : In reversed-phase HPLC, which is common for macrolide analysis, the mobile phase is typically a mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol).[9] To increase retention and potentially improve the separation of early-eluting peaks, decrease the percentage of the organic solvent.[2]
Change the Organic Modifier : Acetonitrile and methanol (B129727) have different selectivities. If your current method uses acetonitrile and shows poor resolution, switching to methanol (or vice-versa) can alter the elution order and improve peak separation.[8]
Optimize pH : Cladinose and related macrolides have ionizable groups. Adjusting the mobile phase pH can change the ionization state of the analytes, significantly impacting their retention and selectivity.[10] For basic compounds, working at a higher pH can increase retention. However, be mindful of the pH limitations of your silica-based column (typically pH 2-8).[10]
Use Additives or Buffers : Incorporating buffers (e.g., phosphate (B84403), acetate) helps control the pH and can improve peak shape.[9] Additives like trifluoroacetic acid (TFA) can be used as ion-pairing agents to enhance the retention and peak shape of basic compounds at low pH.[11]
Q3: What column-related factors could be causing poor resolution?
The analytical column is the core of the separation process.[12] If the mobile phase optimization does not resolve the issue, investigate the column itself.
Column Degradation : Columns have a finite lifetime. Over time, the stationary phase can degrade or the column can become clogged, leading to broader peaks and loss of efficiency.[5] If you observe a gradual decline in performance, it may be time to replace the column.
Stationary Phase Selection : A standard C18 column is a good starting point for macrolide analysis.[13] However, if resolution is poor, consider a different stationary phase. A C8 phase offers lower retention for very hydrophobic compounds, while phenyl phases can provide alternative selectivity for aromatic compounds.[2] For polar analytes, columns with embedded polar groups can improve peak shape.[12][14]
Column Dimensions and Particle Size :
Length : Increasing the column length increases the number of theoretical plates (N), which generally improves resolution, though it also increases analysis time and backpressure.[3][15]
Particle Size : Using a column packed with smaller particles (e.g., 3 µm instead of 5 µm) significantly increases efficiency and resolution.[8][15]
Column Contamination : Particulates from the sample or mobile phase can clog the column inlet frit, causing high backpressure and distorted peaks.[16] Regularly flushing the column and using guard columns can prevent this.[1]
Q4: Which instrument parameters should I check to troubleshoot poor resolution?
Your HPLC system's configuration and settings can significantly impact the quality of your chromatogram.
Flow Rate : The flow rate affects both analysis time and efficiency. In most cases, lowering the flow rate can improve peak resolution, although it will lengthen the run time.[3]
Temperature : Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency. However, for some macrolides, retention may increase with temperature on certain columns. Maintaining a stable and consistent temperature is crucial for reproducible results.[7]
Injection Volume and Sample Concentration : Injecting too much sample can overload the column, leading to broad, asymmetric peaks.[1][7] If you suspect overloading, try diluting your sample or reducing the injection volume.[16]
Extra-Column Volume (Dead Volume) : The tubing and connections between the injector, column, and detector contribute to the total system volume. Excessive volume in this flow path can cause significant peak broadening. Ensure you are using tubing with a small internal diameter and that all connections are properly made to minimize dead volume.[6]
Troubleshooting Summary and Key Parameters
The following table summarizes key quantitative parameters that can be adjusted to improve resolution in the HPLC analysis of cladinose and related macrolides.
Parameter
Typical Starting Point
Troubleshooting Action to Improve Resolution
Rationale & Notes
Column Phase
C18, C8
Switch to a different phase (e.g., Phenyl, Polar-Embedded)
Changing the stationary phase is a powerful way to alter selectivity (α).[2][8]
Mobile Phase A (Aqueous Buffer) : Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of phosphate salt in HPLC-grade water. Adjust the pH to a desired value (e.g., 7.0) using phosphoric acid or potassium hydroxide. Filter the buffer through a 0.22 µm or 0.45 µm membrane filter.[9]
Mobile Phase B (Organic Modifier) : Use HPLC-grade acetonitrile or methanol.
Premixing (for isocratic) : If running an isocratic method, precisely measure the volumes of the aqueous and organic phases before mixing to account for potential volume contraction. For example, for a 70:30 (A:B) mobile phase, mix 700 mL of Mobile Phase A with 300 mL of Mobile Phase B.
Degassing : Degas the mobile phase(s) using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.[9]
3. Sample Preparation
Prepare a stock solution of the cladinose reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
Dilute the stock solution with the mobile phase to create working standards within a linear concentration range (e.g., 5-50 µg/mL).[17]
Prepare unknown samples by dissolving them in the mobile phase. Ensure the final concentration is within the calibrated range to avoid overloading the column.
Filter all samples through a 0.45 µm syringe filter before injection to remove particulates.[16]
4. HPLC Instrument Setup
Column : C18, 150 mm x 4.6 mm, 5 µm particle size
Flow Rate : 1.0 mL/min
Column Temperature : 35 °C
Injection Volume : 10 µL
Detector : UV at 210 nm
Run Time : Sufficient to allow all components to elute.
Equilibration : Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
5. Analysis
Inject a blank (mobile phase) to ensure the baseline is clean.
Inject the series of standard solutions to establish a calibration curve.
Inject the prepared samples for analysis.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor resolution in your HPLC analysis.
Caption: A flowchart for systematically troubleshooting poor HPLC peak resolution.
Technical Support Center: Improving the Stability of Cladinose Analogues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and stabil...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and stability assessment of cladinose analogues.
This section is designed to provide rapid, targeted solutions to common problems encountered during the experimental workflow.
I. Synthesis & Purification
Question 1: I am observing a low yield during the glycosylation step to introduce the cladinose analogue. What are the potential causes and solutions?
Answer: Low glycosylation yields are a common challenge in carbohydrate chemistry. The causes can be multifaceted, often relating to the reactivity of the glycosyl donor and acceptor, or the reaction conditions.
Possible Causes & Troubleshooting Steps:
Poor Activation of Glycosyl Donor: The promoter (e.g., TMSOTf, NIS/TfOH) may be inactive or used in suboptimal amounts. Ensure the promoter is fresh and used under anhydrous conditions.
Low Nucleophilicity of the Aglycone Acceptor: The hydroxyl group on the macrolactone may be sterically hindered. Consider using a different protecting group strategy on the aglycone to reduce steric hindrance around the target hydroxyl group.
Anomeric Mixture Formation: The reaction may be producing a mixture of α and β anomers, making isolation of the desired product difficult and reducing its yield. The stereochemical outcome is highly dependent on the protecting group at the C-2 position of the sugar donor. A participating group (e.g., an acetyl group) will favor the formation of 1,2-trans glycosides. For 1,2-cis glycosides, a non-participating group (like a benzyl (B1604629) ether) is required, often in combination with specific solvents.
Side Reactions: The highly reactive intermediates in glycosylation can lead to side reactions, such as the formation of orthoesters or degradation of the starting materials. Carefully control the reaction temperature, often starting at low temperatures (e.g., -78°C) and slowly warming to room temperature.
Question 2: I am having difficulty with the selective removal of a protecting group from my cladinose analogue. What should I consider?
Answer: Protecting group manipulation is a critical aspect of complex synthesis. Difficulties in deprotection can arise from steric hindrance or the stability of the protecting group to the chosen cleavage conditions.
Possible Causes & Troubleshooting Steps:
Steric Hindrance: In late-stage, complex intermediates, the protecting group may be sterically inaccessible. You may need to screen a variety of deprotection conditions (e.g., different acids, bases, fluoride (B91410) sources, or hydrogenation catalysts) to find an effective method.
Incomplete Deprotection: If the reaction is sluggish, extending the reaction time or increasing the temperature may be necessary. However, be cautious as this can also lead to side reactions or degradation of the macrolide core. A test cleavage on a small scale is recommended to find the optimal conditions.
Lack of Orthogonality: A protecting group may not be completely stable to the conditions used to remove another group, leading to a mixture of products. It is crucial to plan a robust, orthogonal protecting group strategy from the outset. For example, silyl (B83357) ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and esters (removed by hydrolysis) are often used in combination.
Question 3: My purified cladinose analogue appears unstable during storage or workup. What could be the issue?
Answer: Macrolides are known to be sensitive to acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the glycosidic bond, which cleaves the cladinose sugar from the macrolactone ring.
Possible Causes & Troubleshooting Steps:
Acidic Conditions: Avoid acidic conditions during aqueous workup and purification. Use a mild bicarbonate solution to neutralize any residual acid.
Purification Method: When using silica (B1680970) gel chromatography, be aware that standard silica gel can be slightly acidic. Consider using deactivated or neutral silica gel for purification. Reversed-phase HPLC with a buffered mobile phase is often a better choice for purifying acid-sensitive compounds.
Storage: Store the purified analogue in a neutral, anhydrous environment at low temperatures to minimize degradation.
II. Stability Testing & Analytics
Question 4: I am observing significant peak tailing for my cladinose analogue during HPLC analysis. How can I resolve this?
Answer: Peak tailing is a common issue in the HPLC analysis of macrolides, which are basic compounds. Tailing is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes & Troubleshooting Steps:
Silanol (B1196071) Interactions: The basic amine groups on the desosamine (B1220255) sugar of the macrolide can interact with acidic silanol groups on the surface of the silica-based C18 column.
Solution: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to ensure the silanol groups are not ionized and the basic analyte is fully protonated.
Column Overload: Injecting too much sample can lead to peak tailing.
Solution: Reduce the sample concentration or the injection volume.
Column Degradation: The column may be contaminated or have a void at the inlet.
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this does not resolve the issue, replace the guard column or the analytical column.
Question 5: I am not getting good separation between my parent cladinose analogue and its degradation products in my stability-indicating HPLC method. How can I improve the resolution?
Answer: Achieving good resolution is essential for a stability-indicating method. The separation can be optimized by adjusting various chromatographic parameters.
Possible Causes & Troubleshooting Steps:
Suboptimal Mobile Phase: The composition of the mobile phase may not be optimal for separating compounds with similar polarities.
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. You can also try changing the organic modifier, as acetonitrile and methanol (B129727) offer different selectivities.
Incorrect pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.
Solution: Experiment with different pH values for the mobile phase buffer. A change in pH can alter the ionization state of the analytes and improve separation.
Inadequate Gradient: A simple isocratic method may not be sufficient to separate all components.
Solution: Develop a gradient elution method, starting with a lower concentration of the organic modifier and gradually increasing it. This can help to sharpen the peaks of later-eluting compounds and improve overall resolution.
Question 6: I have observed an unexpected degradation product during my forced degradation study. How can I identify it?
Answer: The identification of unknown degradation products is a critical part of stability studies. A combination of chromatographic and spectroscopic techniques is typically required.
Possible Causes & Troubleshooting Steps:
Secondary Degradation: The initial degradation product may itself be unstable under the stress conditions and degrade further.
Complex Reaction Pathway: The degradation may not be a simple hydrolysis and could involve oxidation, rearrangement, or other reactions.
Identification Strategy:
LC-MS/MS: The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass of the parent ion can provide the molecular weight of the degradant, and the fragmentation pattern (MS/MS) can give clues about its structure. For example, a mass loss corresponding to the cladinose moiety is a strong indicator of hydrolysis.
Preparative HPLC & NMR: If the degradant is present in sufficient quantities, it can be isolated using preparative HPLC. The purified compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
Quantitative Stability Data
The primary goal of creating cladinose analogues is to improve upon the acid instability of parent macrolides like erythromycin (B1671065). The main degradation pathway in acidic environments is the hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar. Modifications to the macrolide structure can significantly impact this stability. The following table provides a comparison of the acid stability of well-studied macrolides.
Note: Data for a wide range of investigational cladinose analogues is often proprietary and not publicly available. The data above clearly demonstrates the principle that modifications to the erythromycin scaffold can lead to dramatic improvements in acid stability.
Qualitative Stability of Other Cladinose Analogues:
4-O-Alkyl-L-cladinose Analogues: Derivatives of leucomycin (B7888351) V with 4-O-alkyl substitutions on the cladinose moiety have been reported to show improved metabolic stability in rat plasma.[3] This suggests that modification of the cladinose sugar itself can enhance stability against enzymatic degradation.
3-O-Descladinosyl Analogues: While not cladinose analogues in the strictest sense, these compounds, where the cladinose sugar is removed entirely, are inherently stable to the primary acid hydrolysis pathway. However, this significant structural change can also impact antibacterial activity.
Experimental Protocols
Protocol 1: Forced Degradation Study and Stability-Indicating HPLC-UV Method
This protocol describes a general procedure for assessing the stability of a novel cladinose analogue under various stress conditions, as recommended by ICH guidelines.
1. Preparation of Stock and Stress Solutions:
Prepare a stock solution of the cladinose analogue in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Prepare the following stress agents: 0.1 M HCl (for acid hydrolysis), 0.1 M NaOH (for base hydrolysis), and 3% H₂O₂ (for oxidation).
2. Application of Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for specified time points. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute with the mobile phase.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for specified time points. Withdraw aliquots and dilute with the mobile phase.
Thermal Degradation: Store the solid powder of the analogue in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, heat a solution of the drug in a neutral buffer. At each time point, dissolve/dilute the sample in the mobile phase.
Photolytic Degradation: Expose a solution of the analogue to a photostability chamber with a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At specified time points, withdraw aliquots and dilute.
3. HPLC-UV Analysis:
Chromatographic System: A standard HPLC system with a UV detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5) and Mobile Phase B (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm (or the λmax of the analogue).
Injection Volume: 20 µL.
4. Data Analysis:
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Calculate the percentage of degradation at each time point.
The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak (resolution > 2).
Protocol 2: Synthesis of a 4-O-Alkyl-L-cladinose Analogue
This protocol is a generalized representation of the synthesis of 4-O-alkyl analogues of leucomycin V, based on the efficient method avoiding glycosylation.[3] This method starts from a precursor containing mycarose (B1676882), which is then modified to form the cladinose analogue.
1. Protection of the Aglycone:
Protect the hydroxyl groups of the leucomycin V aglycone (containing mycarose) using a suitable protecting group strategy. For example, use tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl ethers.
2. Alkylation of the Mycarose Moiety:
In an anhydrous aprotic solvent (e.g., DMF), treat the protected macrolide with a strong base (e.g., sodium hydride, NaH) at 0°C to deprotonate the hydroxyl groups on the mycarose sugar.
Add the desired alkyl halide (e.g., 3-methylbutyl iodide) to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC). This will selectively alkylate the hydroxyl groups.
3. Methylation of the 3-Hydroxyl Group:
After the first alkylation, add another portion of NaH followed by methyl iodide (CH₃I) to methylate the remaining free hydroxyl group at the 3-position of the mycarose, thus forming the cladinose analogue structure.
4. Deprotection:
Remove the silyl protecting groups from the macrolactone core. This is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions (e.g., acetic acid in THF/water).
5. Purification:
Purify the final 4-O-alkyl-L-cladinose analogue using column chromatography (e.g., silica gel or reversed-phase) or preparative HPLC to obtain the pure product.
Visualizations
Degradation Pathway, Workflows, and Logical Relationships
Caption: Acid-catalyzed hydrolysis of the cladinose moiety.
Caption: Workflow for stability assessment of analogues.
Technical Support Center: Process Improvement for Large-Scale Cladinose Production
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the large-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the large-scale fermentative production of cladinose. The information is primarily derived from studies on erythromycin (B1671065) biosynthesis by Saccharopolyspora erythraea, the natural producer of this important deoxy sugar.
Frequently Asked Questions (FAQs)
Q1: What is the primary microbial source for large-scale cladinose production?
A1: The primary industrial source for cladinose is the Gram-positive bacterium Saccharopolyspora erythraea. Cladinose is a key component of the macrolide antibiotic erythromycin, and its production is intrinsically linked to the erythromycin fermentation process.
Q2: What are the key precursors for cladinose biosynthesis?
A2: The biosynthesis of L-cladinose originates from D-glucose. Key intermediates in the pathway include TDP-D-glucose and TDP-4-keto-6-deoxy-D-glucose. The pathway involves a series of enzymatic reactions including isomerization, epimerization, reduction, and methylation. A sufficient supply of S-adenosylmethionine (SAM) is also critical for the final methylation step that distinguishes cladinose from its precursor, mycarose.
Q3: What are the typical fermentation parameters for Saccharopolyspora erythraea?
A3: Optimal fermentation conditions for S. erythraea can vary between different strains and bioreactor setups. However, general parameters are outlined in the table below. It is crucial to optimize these parameters for your specific strain and equipment.
Q4: How can I quantify the concentration of cladinose in my fermentation broth?
A4: Quantifying free cladinose in a complex fermentation broth requires specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, a Mass Spectrometer (LC-MS) is the recommended approach. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What are common impurities encountered during cladinose production?
A5: Impurities can arise from the fermentation process itself or during downstream processing. These may include residual media components, other metabolic byproducts from the microorganism, and degradation products of erythromycin or cladinose. In the context of erythromycin fermentation, related macrolides and other deoxysugars are potential impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale production of cladinose.
Problem
Potential Cause
Troubleshooting Steps & Recommendations
Low Cladinose Yield
Suboptimal Media Composition: Insufficient carbon, nitrogen, or precursor supply.
- Carbon Source: Ensure an adequate concentration of a suitable carbon source, such as glucose or sucrose. Molasses can be a cost-effective alternative.[1] - Nitrogen Source: Optimize the combination of organic (e.g., corn steep liquor, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate) nitrogen sources.[1][2] - Precursor Supplementation: Consider the addition of precursors like n-propanol, which can be converted to propionyl-CoA, a building block for the erythromycin backbone to which cladinose attaches.
Inadequate Aeration and Oxygen Supply: Oxygen limitation can hinder cell growth and secondary metabolite production.
- Increase agitation speed to improve oxygen transfer from gas bubbles to the liquid broth. - Increase the aeration rate. - Monitor dissolved oxygen (DO) levels continuously and maintain them within the optimal range for your strain.
Suboptimal pH: pH shifts outside the optimal range can inhibit enzyme activity and cell growth.
- Implement automated pH control using acid/base feeding. - The optimal pH range for S. erythraea is typically between 6.0 and 8.0.
Incorrect Fermentation Temperature: Temperature affects microbial growth rate and enzyme kinetics.
- Maintain a constant temperature, typically between 27-34°C, depending on the specific strain.
Contamination of Fermentation Culture
Inadequate Sterilization: Incomplete sterilization of the bioreactor, media, or air supply.
- Validate sterilization protocols for the bioreactor and all feed lines. - Ensure the sterility of all media components and feed solutions. - Use sterile filters for the air supply and maintain positive pressure in the bioreactor.
Introduction of Contaminants During Sampling or Additions: Non-aseptic techniques can introduce foreign microbes.
- Use aseptic techniques for all sampling and addition procedures. - Regularly train personnel on sterile procedures.
Raw Material Contamination: Raw materials may contain microbial spores.
- Source high-quality raw materials with low microbial loads. - Consider pre-treatment of raw materials if necessary.
Difficulties in Downstream Processing (Extraction & Purification)
Low Extraction Efficiency: Inefficient separation of cladinose (or erythromycin) from the fermentation broth.
- Optimize the solvent system for liquid-liquid extraction. For erythromycin, solvents like butyl acetate (B1210297) are commonly used. - Adjust the pH of the broth to improve the partitioning of the target molecule into the organic solvent. - Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Co-elution of Impurities during Chromatography: Impurities with similar chemical properties to cladinose can be difficult to separate.
- Optimize the mobile phase composition and gradient in your HPLC method. - Experiment with different chromatography column chemistries (e.g., C18, HILIC) to achieve better separation. - Consider multi-step purification processes, such as combining ion-exchange and reverse-phase chromatography.
Degradation of Cladinose: Cladinose can be unstable under certain pH and temperature conditions.
- Avoid harsh pH conditions (e.g., strong acids) during extraction and purification. - Perform downstream processing steps at controlled, cool temperatures to minimize degradation.
Quantitative Data Summary
Table 1: Typical Fermentation Parameters for Saccharopolyspora erythraea
Parameter
Typical Range
Notes
Temperature
27 - 34 °C
Strain-dependent; constant temperature is crucial.
pH
6.0 - 8.0
Requires active control.
Dissolved Oxygen (DO)
> 20% of saturation
Critical for aerobic respiration and secondary metabolite production.
Agitation
200 - 800 rpm
Dependent on bioreactor size and geometry.
Aeration
0.5 - 1.5 vvm
Volume of air per volume of medium per minute.
Carbon Source
Glucose, Sucrose, Molasses
40 - 80 g/L
Nitrogen Source
Corn Steep Liquor, Yeast Extract, (NH₄)₂SO₄
5 - 20 g/L
Table 2: Example of Erythromycin Yield Improvement through Media Optimization
Protocol 1: Quantification of Cladinose in Fermentation Broth using HPLC-UV
This protocol provides a general framework for the quantification of cladinose. Optimization of specific parameters may be required for your samples.
1. Sample Preparation:
a. Withdraw 5 mL of fermentation broth aseptically.
b. Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
d. The filtered supernatant can be directly injected or further diluted with the mobile phase if the cladinose concentration is expected to be high.
2. HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating sugars. A typical starting point is 10% acetonitrile, ramping up to 90% over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: UV detector at a wavelength where cladinose has some absorbance (e.g., around 200-210 nm), although cladinose itself has a weak chromophore. For better sensitivity, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is preferable if available.
Injection Volume: 10 µL.
3. Quantification:
a. Prepare a series of cladinose standards of known concentrations in the mobile phase.
b. Generate a standard curve by plotting the peak area against the concentration of the standards.
c. Determine the concentration of cladinose in the samples by comparing their peak areas to the standard curve.
Protocol 2: LC-MS/MS for Sensitive Detection and Quantification of Cladinose
For higher sensitivity and confirmation of identity, LC-MS/MS is the preferred method.
1. Sample Preparation:
a. Follow steps 1a-1c from the HPLC protocol.
b. A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte, especially for low concentrations.
2. LC Conditions:
Similar to the HPLC conditions, but often with a lower flow rate (e.g., 0.2-0.4 mL/min) and smaller column dimensions compatible with the MS interface.
3. MS/MS Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sugars.
Multiple Reaction Monitoring (MRM):
Select the precursor ion (the [M+H]⁺ or [M+Na]⁺ adduct of cladinose).
Determine the optimal collision energy to generate specific product ions.
Monitor the transition of the precursor ion to one or more product ions for high selectivity and sensitivity.
Quantification: Use a standard curve generated from cladinose standards analyzed under the same conditions. An internal standard (a structurally similar, stable isotope-labeled compound) is highly recommended for accurate quantification.
Visualizations
Caption: Simplified biosynthetic pathway of L-cladinose in Saccharopolyspora erythraea.
Caption: Logical workflow for troubleshooting low cladinose yield in large-scale production.
Technical Support Center: Optimizing Cladinose Transferase Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with enzymatic assays involving cladinose transferases, a specific type of glycosyltransferase (GT) often invol...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with enzymatic assays involving cladinose transferases, a specific type of glycosyltransferase (GT) often involved in macrolide antibiotic biosynthesis.
Q1: I am seeing low or no enzymatic activity. What are the common causes and how can I troubleshoot this?
Answer:
Low or no activity is a frequent issue. A systematic check of all reaction components and conditions is the best approach.
Troubleshooting Steps:
Enzyme Integrity:
Source and Purity: Ensure the enzyme is from a reliable source and has high purity. Contaminating proteases can degrade your transferase.
Storage: Check that the enzyme has been stored at the correct temperature (typically ≤ -20°C) and has not undergone multiple freeze-thaw cycles. Aliquoting the enzyme upon receipt is highly recommended.
Concentration: Verify the enzyme concentration. Run a protein gel (e.g., SDS-PAGE) or use a protein quantification assay (e.g., Bradford, BCA) to confirm. The final enzyme concentration in the assay may need optimization.
Substrate Quality and Concentration:
Donor Substrate (e.g., UDP-cladinose): This is often the most sensitive component. Ensure it has been stored correctly (desiccated, at -20°C or below) and is not degraded. Purity is critical.
Acceptor Substrate (Macrolide Aglycone): Confirm the identity, purity, and concentration of your acceptor. Ensure it is fully dissolved in the reaction buffer; some macrolides may require a small amount of a co-solvent like DMSO.
[1] * Concentrations: Ensure substrate concentrations are appropriate. For initial tests, concentrations should be at or above the Michaelis-Menten constant (Kₘ), if known. If Kₘ is unknown, start with a donor concentration in the low micromolar range.
[2]
Reaction Buffer and Conditions:
pH: Glycosyltransferases typically have optimal pH ranges between 5.0 and 7.5. [2][3]The optimal pH for your specific cladinose transferase may need to be determined empirically by testing a range of buffers (e.g., MES, HEPES, Tris).
Temperature: Most assays are performed between 25°C and 37°C. [4]Test a temperature range to find the optimum for your enzyme.
Divalent Cations: Most glycosyltransferases require a divalent cation, typically Mn²⁺ or Mg²⁺, for activity. [2]The optimal concentration (usually 1-10 mM) must be determined. Some transferases can be inhibited by other cations like Ca²⁺ or Zn²⁺.
Assay Detection System:
Coupled Assays: If using a coupled assay (e.g., phosphatase-based), ensure the coupling enzyme is active and not inhibited by any component in your reaction mixture.
[5] * Reagent Integrity: Ensure detection reagents (e.g., Malachite Green, UDP-Glo™ reagents) have not expired and were prepared correctly.
[6][7]
A logical troubleshooting workflow for this issue is visualized in the diagram below.
Troubleshooting flowchart for low or no enzyme activity.
Q2: My assay has a high background signal. What can I do to reduce it?
Answer:
High background can mask the true signal from your enzyme. The source of the background depends on your assay method.
For Phosphatase-Coupled Assays (e.g., Malachite Green):
Phosphate (B84403) Contamination: The primary cause is often contaminating inorganic phosphate (Pi) in your reagents (buffer, substrates, or enzyme stock). Use ultra-pure water and high-purity reagents.
Substrate Hydrolysis: The sugar donor (e.g., UDP-cladinose) can spontaneously hydrolyze, releasing UDP, which is then converted to Pi by the coupling phosphatase. Minimize incubation times or perform the reaction on ice if possible before starting with a temperature shift.
ATP in Enzyme Prep: If your enzyme preparation contains ATP, it can be a source of phosphate.
[6]
For Luminescence-Based Assays (e.g., UDP-Glo™):
UDP Contamination: The donor substrate may be contaminated with UDP.
[8] * High Enzyme Concentration: A very high concentration of the cladinose transferase might have intrinsic ATPase/nucleotidase activity, leading to background signal.
General Solutions:
Run Controls: Always run a "no enzyme" control and a "no acceptor" control. The "no enzyme" control will reveal background from reagent contamination. The "no acceptor" control will indicate the rate of donor substrate hydrolysis.
Reagent Purity: Use freshly prepared buffers and the highest quality substrates available.
Optimize Concentrations: Reduce the concentration of the coupling enzyme or detection reagents to the lowest level that still provides a robust signal for the positive control.
Q3: There is significant variability between my replicate wells. How can I improve reproducibility?
Answer:
Assay variability can obscure real effects and make data difficult to interpret.
Pipetting Accuracy: Inaccurate or inconsistent pipetting is a major source of error, especially with small volumes. Use calibrated pipettes and pre-wet the tips. For multi-well plates, preparing a master mix of common reagents is essential.
Mixing: Ensure all components are thoroughly mixed in each well after addition. Avoid introducing bubbles.
Edge Effects: In 96-well plates, wells on the outer edges can evaporate more quickly, concentrating reagents. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.
Temperature Uniformity: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates on a cold or hot surface before reading.
Additives: For some enzymes, adding a carrier protein like Bovine Serum Albumin (BSA) or chicken egg-white lysozyme (B549824) (0.1-1 mg/mL) can improve stability and reproducibility. [5]Non-ionic detergents like Triton X-100 (0.01%) can also help prevent aggregation.
[5]
Quantitative Data: Typical Reaction Parameters
Optimizing reaction conditions is critical for success. While the exact optima must be determined empirically for each specific cladinose transferase, the following parameters from related macrolide and other glycosyltransferases serve as excellent starting points.
Parameter
Typical Range
Notes
References
pH
6.5 - 8.0
Optimal pH can be narrow. Test a range of buffers (e.g., MES, HEPES, Tris) to find the best condition.
This is a versatile, non-radioactive method for detecting cladinose transferase activity by quantifying the UDP product. The principle involves the cladinose transferase reaction followed by a coupling reaction where a phosphatase hydrolyzes the product (UDP) to release inorganic phosphate (Pi), which is then detected.
[1][5][12]
Principle of the phosphatase-coupled colorimetric assay.
Materials:
Cladinose Transferase Enzyme
UDP-Cladinose (Donor Substrate)
Macrolide Acceptor Substrate
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MnCl₂)
Prepare Assay Buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
Prepare stock solutions of UDP-cladinose and the acceptor substrate. The acceptor may require DMSO for solubilization.
Prepare a phosphate standard curve (0-4000 pmol) using the standard provided in the detection kit, diluted in Assay Buffer.
[12]
Reaction Setup (per well of a 96-well plate):
Prepare a master mix containing Assay Buffer, acceptor substrate, and coupling phosphatase.
Add 20 µL of the master mix to each well.
Add 10 µL of UDP-cladinose to each well to start the primary reaction.
Add 10 µL of cladinose transferase enzyme to initiate the reaction. For negative controls, add 10 µL of buffer instead of the enzyme.
Final reaction volume is typically 40-50 µL.
Incubation:
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 20 minutes). [5]Ensure the time is within the linear range of the reaction.
Detection:
Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's protocol. This is typically a two-step addition.
[6][12] * Add 30 µL of Malachite Green Reagent A. Mix gently.
Add 100 µL of deionized water.
Add 30 µL of Malachite Green Reagent B. Mix gently.
Incubate at room temperature for 20 minutes to allow for stable color development.
[12]
Data Analysis:
Measure the absorbance at ~620 nm using a microplate reader.
Subtract the absorbance of the "no enzyme" control from all other readings.
Use the phosphate standard curve to convert the absorbance values into the amount of phosphate (pmol) produced. This amount is directly proportional to the amount of cladinose transferred.
Experimental Workflow Visualization
The following diagram outlines a generalized workflow for setting up and optimizing a cladinose transferase assay.
A generalized workflow for enzymatic assay optimization.
A Comparative Analysis of Cladinose and Mycarose in Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two critical deoxy sugars, cladinose and mycarose (B1676882), which are integral components of variou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two critical deoxy sugars, cladinose and mycarose (B1676882), which are integral components of various macrolide antibiotics. Understanding the structural and functional differences between these two moieties is crucial for the rational design of novel macrolide derivatives with improved efficacy and pharmacokinetic profiles. This analysis is supported by experimental data from published literature.
Introduction: The Significance of Sugars in Macrolide Activity
Macrolide antibiotics exert their therapeutic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] The macrolide structure consists of a large macrocyclic lactone ring to which one or more deoxy sugar moieties are attached.[3][4] These sugar residues, most commonly desosamine (B1220255) at the C5 position and either cladinose or mycarose at the C3 position (for 14-membered macrolides) or as part of a disaccharide at C5 (for 16-membered macrolides), play a pivotal role in the antibiotic's biological and clinical properties.[1][5]
The primary structural difference between cladinose and mycarose is the presence of a methyl group at the 3-hydroxyl position of mycarose, forming cladinose (3-O-methylmycarose).[6][7] This seemingly minor modification has significant implications for the macrolide's interaction with the ribosome, its antibacterial spectrum, and its pharmacokinetic properties.
Structural and Physicochemical Properties
The methylation at the 3-hydroxyl group of mycarose to form cladinose alters the sugar's physicochemical properties, which in turn can influence the overall properties of the macrolide antibiotic.
Property
Mycarose
Cladinose (3-O-Methylmycarose)
Significance in Macrolides
Chemical Structure
2,6-Dideoxy-3-C-methyl-L-ribo-hexose
2,6-Dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose
The key difference is the 3-O-methyl group on cladinose.
Molecular Formula
C₇H₁₄O₄
C₈H₁₆O₄
The addition of a methyl group increases the molecular weight and lipophilicity.
Lipophilicity
Lower
Higher
Increased lipophilicity can affect cell permeability and tissue distribution of the macrolide.[8]
Acid Stability
-
Contributes to the acid instability of erythromycin (B1671065) A. The C3-cladinose is involved in the intramolecular degradation pathway in acidic conditions.[9]
The removal or modification of the cladinose sugar, as seen in ketolides, improves acid stability.[10]
Impact on Antibacterial Activity
The nature of the sugar at the C3 position significantly influences the antibacterial potency and spectrum of macrolides. While direct comparative studies of a macrolide with cladinose versus the exact same macrolide with mycarose are not extensively available, inferences can be drawn from comparing different macrolides and from studies on macrolide derivatives.
For instance, the absence of the mycarose substituent in desosaminyl clarithronolide results in less than 2% of the activity of erythromycin D against Bacillus subtilis, underscoring the critical role of this sugar in antibacterial efficacy.[11]
The development of ketolides, where the L-cladinose at position C3 is replaced with a keto group, has provided valuable insights. This modification allows ketolides like telithromycin (B1682012) to bind effectively to ribosomes even in strains that have developed resistance to cladinose-containing macrolides (e.g., through Erm methylases).[10] This suggests that the C3-cladinose is a key determinant in certain resistance mechanisms.
Minimum Inhibitory Concentrations (MICs) of Cladinose-Containing Macrolides
The following table presents the MIC values for erythromycin and clarithromycin (B1669154) (both containing cladinose) against various bacterial strains.
The physicochemical differences imparted by cladinose versus mycarose can affect the absorption, distribution, metabolism, and excretion (ADME) of macrolide antibiotics. The higher lipophilicity of cladinose-containing macrolides may influence their tissue penetration.
The following table compares the pharmacokinetic parameters of erythromycin and clarithromycin in rats. While both contain cladinose, the modification at C6 in clarithromycin also significantly impacts its pharmacokinetics.
Parameter
Erythromycin
Clarithromycin
Significance
Reference
Cmax (ng/mL)
1115.0
1168.5
Clarithromycin achieves a slightly higher peak plasma concentration.
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Preparation of Antimicrobial Solutions: A stock solution of the macrolide is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
Incubation: The plate is incubated at 37°C for 16-24 hours.
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6][16]
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a macrolide antibiotic in a rodent model.
Animal Dosing: A specific dose of the macrolide (e.g., erythromycin or clarithromycin) is administered to rats, typically via oral gavage or intravenous injection.
Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dosing).
Sample Processing: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalysis: The concentration of the macrolide in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS) or a microbiological assay.[17]
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T₁/₂.[14]
This assay measures the binding of a fluorescently labeled macrolide to bacterial ribosomes.
Preparation of Ribosomes: 70S ribosomes are isolated from a susceptible bacterial strain (e.g., E. coli MRE600).
Fluorescent Labeling: A macrolide, such as erythromycin, is fluorescently labeled (e.g., with BODIPY).
Binding Reaction: A fixed concentration of the fluorescently labeled macrolide is incubated with varying concentrations of the isolated ribosomes in a suitable buffer.
Fluorescence Polarization Measurement: The fluorescence polarization of the samples is measured. When the small fluorescent macrolide binds to the large ribosome, its rotation slows, leading to an increase in fluorescence polarization.
Competition Assay: To determine the binding affinity of unlabeled macrolides (containing either cladinose or mycarose), they are added in increasing concentrations to a pre-incubated mixture of the fluorescent macrolide and ribosomes. The displacement of the fluorescent probe by the unlabeled compound results in a decrease in fluorescence polarization, from which the dissociation constant (Kd) of the unlabeled macrolide can be calculated.[18]
The Role of Cladinose in Erm-Mediated Macrolide Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of antibiotic resistance is a critical challenge in modern medicine. A prevalent mechanism of resistance to macrolide antibiotics is the methy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical challenge in modern medicine. A prevalent mechanism of resistance to macrolide antibiotics is the methylation of 23S ribosomal RNA (rRNA) by Erm methyltransferases, which prevents the drug from binding to its target.[1][2] This guide provides a comparative analysis of macrolide antibiotics based on the presence or absence of the C3 cladinose sugar, and its consequential role in the context of Erm-mediated resistance. Emerging evidence indicates that the cladinose moiety, a characteristic feature of older macrolides like erythromycin (B1671065), plays a significant role in the induction of erm resistance genes. Conversely, newer generation macrolides, such as ketolides, which lack this sugar, are designed to evade this induction mechanism.[3][4]
Comparative Efficacy Against Erm-Positive Bacteria
The presence of a functional erm gene often leads to high-level resistance to cladinose-containing macrolides. In contrast, ketolides, which lack the cladinose sugar, generally retain greater activity against these resistant strains. This is attributed to their reduced ability to induce erm gene expression and a potentially higher affinity for the ribosome.[4]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative in vitro activity of cladinose-containing and non-cladinose macrolides against bacterial strains harboring erm resistance genes.
Table 1: Comparative MICs (µg/mL) Against Streptococcus pneumoniae with erm(B)
Data compiled from multiple sources. MIC values can vary based on specific strains and testing conditions.[5][6][7]
Table 2: Comparative MICs (µg/mL) Against Staphylococcus aureus with erm(A/C)
Antibiotic
Cladinose Presence
erm(A/C)-Positive MIC Range
Representative MIC50
Representative MIC90
Erythromycin
Yes
≥8
-
-
Clarithromycin
Yes
≥8
-
-
Telithromycin
No (Ketolide)
≥4
-
-
Cethromycin
No (Ketolide)
0.03125 - ≥8
≤0.5
-
Data compiled from multiple sources. MIC values can vary based on specific strains and testing conditions.[2][8]
The Role of Cladinose in erm Gene Induction
Inducible resistance to macrolides is a key survival mechanism for bacteria. The presence of a cladinose-containing macrolide can trigger a conformational change in the bacterial ribosome while it is translating a leader peptide upstream of the erm gene. This stalling of the ribosome unmasks the erm gene's ribosomal binding site, leading to the synthesis of the Erm methyltransferase.
Ketolides, lacking the C3 cladinose, are generally poor inducers of this system.[1] While some studies show that ketolides can induce erm expression to a lesser extent and with slower kinetics, their primary advantage lies in their significantly reduced induction potential compared to older macrolides.[1]
Signaling Pathway and Experimental Workflow
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: erm gene induction pathway by cladinose-containing macrolides.
Caption: Workflow for comparing macrolide efficacy and erm induction.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the susceptibility of a bacterial strain to an antimicrobial agent.[9][10][11]
Materials:
Erm-positive bacterial strain (e.g., S. pneumoniae, S. aureus)
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
Spectrophotometer
Incubator (37°C)
Procedure:
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a positive control well (broth with bacteria, no antibiotic). A negative control well should contain only broth.
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
erm Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol measures the level of erm gene transcription in response to macrolide exposure.[12][13]
Materials:
Erm-positive bacterial strain
Cladinose-containing and non-cladinose macrolides
Bacterial culture medium
RNA extraction kit
Reverse transcriptase and cDNA synthesis kit
qPCR instrument and reagents (including primers specific for the erm gene and a housekeeping gene for normalization)
Procedure:
Bacterial Culture and Induction: Grow the bacterial strain to the mid-logarithmic phase. Divide the culture and expose different aliquots to sub-inhibitory concentrations (e.g., 0.25 x MIC) of the test macrolides. Include an unexposed control.
Time-Course Sampling: Collect bacterial samples at various time points after macrolide exposure (e.g., 0, 1, 2, 4, 8 hours).
RNA Extraction: Immediately stabilize the bacterial RNA and extract total RNA from the collected samples using a suitable kit.
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
qPCR: Perform qPCR using primers for the specific erm gene and a housekeeping gene.
Data Analysis: Calculate the relative expression of the erm gene at each time point for each condition, normalized to the housekeeping gene expression, using the ΔΔCt method.
Conclusion
The presence of the C3 cladinose sugar is a critical determinant in the interaction between macrolide antibiotics and bacteria harboring inducible erm resistance genes. While essential for the antibacterial activity of older macrolides against susceptible strains, cladinose also acts as an inducer of the very mechanism that confers resistance. Ketolides, which lack this moiety, represent a significant advancement in overcoming this resistance mechanism. For drug development professionals, the targeted removal or modification of the cladinose sugar is a validated strategy for creating macrolide derivatives with activity against Erm-positive pathogens. Researchers and scientists studying antibiotic resistance should consider the differential inducing properties of macrolides when designing and interpreting their experiments.
The Great Divide: A Comparative Analysis of Cladinose-Containing vs. Non-Cladinose Macrolides in Antibacterial Activity
For Immediate Release In the ever-evolving landscape of antimicrobial agents, a nuanced understanding of structure-activity relationships is paramount for researchers, scientists, and drug development professionals. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the ever-evolving landscape of antimicrobial agents, a nuanced understanding of structure-activity relationships is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the antibacterial spectrum of two major macrolide subclasses: those containing the characteristic cladinose sugar and those without. This distinction, seemingly minor, results in significant differences in their efficacy, particularly against resistant bacterial strains.
Macrolides, a cornerstone in the treatment of various bacterial infections, exert their bacteriostatic effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] The classical macrolides, such as erythromycin (B1671065) and its derivatives clarithromycin (B1669154) and azithromycin (B1666446), are characterized by the presence of an L-cladinose sugar moiety at the C3 position of the lactone ring.[4] In contrast, newer generation macrolides, like the ketolides (e.g., telithromycin), lack this cladinose sugar, which is replaced by a keto-group.[5] This structural modification fundamentally alters their interaction with the bacterial ribosome and broadens their spectrum of activity, especially against macrolide-resistant pathogens.
At a Glance: Key Differences in Antibacterial Spectrum
The presence or absence of the cladinose sugar directly impacts the antibacterial profile of these macrolides. While cladinose-containing macrolides are effective against a range of Gram-positive and some Gram-negative bacteria, their utility is increasingly compromised by the spread of resistance mechanisms.[6][7] Non-cladinose macrolides, specifically the ketolides, were developed to overcome these resistance mechanisms and exhibit a broader spectrum of activity, particularly against macrolide-resistant Streptococcus pneumoniae.[8]
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, for representative cladinose-containing and non-cladinose macrolides against key bacterial pathogens. Lower MIC values indicate greater potency.
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The data presented in this guide are primarily derived from studies employing the following internationally recognized methods.
Broth Microdilution Method (as per CLSI guidelines)
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1][16][17]
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
Incubation: The inoculated microtiter plate is incubated at a controlled temperature (usually 35°C) for a specified period (typically 16-20 hours).
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
The agar dilution method is another reference method for MIC determination, particularly useful for certain fastidious organisms or specific antimicrobial agents.[1][16][17]
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of the antimicrobial agent are prepared.
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is inoculated onto the surface of each agar plate, resulting in a final inoculum of approximately 104 CFU per spot.
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterium, defined as no growth, a faint haze, or a single colony.
Visualizing the Mechanism of Action
The differential activity of cladinose-containing and non-cladinose macrolides stems from their distinct interactions with the bacterial ribosome.
Caption: Ribosomal binding sites of macrolides.
Cladinose-containing macrolides primarily bind to domain V of the 23S rRNA within the nascent peptide exit tunnel.[4] Non-cladinose ketolides also bind to this site but have an additional interaction with domain II of the 23S rRNA.[18] This dual-binding mechanism is thought to contribute to their enhanced activity against resistant strains where the primary binding site in domain V may be altered.
Experimental Workflow for MIC Determination
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration of an antibiotic.
Caption: Workflow for MIC determination.
Conclusion
The presence or absence of the cladinose moiety is a critical determinant of the antibacterial spectrum and potency of macrolide antibiotics. While cladinose-containing macrolides remain clinically important, their efficacy is challenged by rising resistance. Non-cladinose macrolides, such as the ketolides, offer a valuable alternative due to their enhanced binding to the bacterial ribosome, which translates to improved activity against many macrolide-resistant pathogens. This comparative guide, supported by quantitative data and detailed methodologies, provides a foundational resource for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance.
A Comparative Guide to Analytical Methods for Cladinose Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of analytical methods for the quantification of cladinose, a critical deoxy sugar moiety found in macro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of cladinose, a critical deoxy sugar moiety found in macrolide antibiotics such as erythromycin (B1671065) and clarithromycin. The accurate measurement of cladinose is essential for various applications, including pharmacokinetic studies, formulation development, and quality control of macrolide-based therapeutics. This document compares the two most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed examination of their respective methodologies and performance characteristics to aid researchers in selecting the most appropriate method for their needs.
Introduction to Cladinose Quantification
Cladinose (2,3,6-trideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose) is glycosidically linked to the aglycone core of many macrolide antibiotics. To quantify cladinose, it must first be liberated from the parent macrolide molecule through a hydrolysis step. Following hydrolysis, the free cladinose can be analyzed. The choice between HPLC and GC-MS for this analysis depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.
HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like sugars. For monosaccharides that lack a UV chromophore, such as cladinose, detection can be achieved using a Refractive Index Detector (RID) or by derivatizing the sugar to introduce a UV-active or fluorescent tag.
Experimental Protocol: HPLC-RID
Sample Preparation (Acid Hydrolysis):
Accurately weigh a sample of the macrolide antibiotic and dissolve it in a suitable solvent.
Add an acidic solution (e.g., 4 M HCl) to the sample.[1]
Heat the mixture (e.g., at 80-120°C) for a defined period (e.g., 10-120 minutes) to facilitate the cleavage of the glycosidic bond and release of cladinose.[1][2][3][4] The exact conditions should be optimized to ensure complete hydrolysis without degradation of the released sugar.[4]
Cool the reaction mixture and neutralize it with a base (e.g., NaOH).
Filter the resulting solution through a 0.45 µm membrane filter prior to injection into the HPLC system.
Chromatographic Conditions:
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and HPLC-grade water (e.g., 75:25 v/v).[5]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high sensitivity and specificity. However, since sugars like cladinose are non-volatile, a derivatization step is mandatory to increase their volatility and thermal stability for GC analysis.[6][8][9][10]
Experimental Protocol: GC-MS with Silylation
Sample Preparation (Acid Hydrolysis):
Perform acid hydrolysis as described in the HPLC protocol to liberate cladinose from the macrolide.
After neutralization, the sample must be thoroughly dried (e.g., by lyophilization or under a stream of nitrogen) as the presence of water interferes with the derivatization reaction.
Derivatization (Silylation):
To the dried sample, add a silylating agent. A common procedure involves a two-step oximation followed by silylation to reduce the number of isomeric peaks.[8][10]
Oximation: Dissolve the dried sample in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and heat (e.g., 70°C for 30 minutes).[10] This step converts the carbonyl group to an oxime.
Silylation: After cooling, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat again (e.g., 70°C for 30 minutes).[8] This replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[11]
The resulting TMS-derivatized cladinose is now volatile and ready for GC-MS analysis.
Chromatographic Conditions:
Column: DB-5 or similar non-polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).[9]
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: A temperature gradient is used, for example, starting at 80°C, ramping to 190°C, and then to 300°C to ensure separation of different sugar derivatives.[9]
Injector Temperature: 250°C.
Detector: Mass Spectrometer.
Ionization Mode: Electron Impact (EI).
Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
Performance Characteristics of GC-MS Methods for Sugar Analysis
The following table summarizes typical performance data for GC-MS-based sugar analysis, compiled from validated methods for various monosaccharides.
To better illustrate the processes, the following diagrams have been generated.
Caption: Workflow for cladinose quantification via HPLC and GC-MS.
Caption: Decision tree for selecting an analytical method.
Objective Comparison and Conclusion
Both HPLC and GC-MS are robust methods for the quantification of cladinose following its hydrolysis from the parent macrolide.
HPLC-RID is a simpler and more direct method. It requires fewer sample preparation steps as derivatization is not necessary. This makes it potentially faster for routine analysis and less prone to errors introduced during complex sample handling. However, its sensitivity, particularly the Limit of Detection (LOD) and Limit of Quantification (LOQ), is generally lower than that of GC-MS.[7] It is well-suited for applications where cladinose concentrations are relatively high, such as in the analysis of bulk drug substances or concentrated formulations.
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification, such as in biological matrices for pharmacokinetic studies.[6][9] The mass spectrometric detection provides structural confirmation, which adds a high degree of confidence to the results. The main drawback is the mandatory and multi-step derivatization process, which is time-consuming and requires careful optimization to ensure complete and reproducible reactions.[8][10]
Recommendation:
For routine quality control and high-concentration samples , the HPLC-RID method is recommended due to its simplicity, speed, and lower operational complexity.
For research applications requiring high sensitivity and specificity , such as the analysis of cladinose in biological fluids or for impurity profiling, the GC-MS method is the superior choice despite its more demanding sample preparation protocol.
The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including the expected concentration range of cladinose, the nature of the sample matrix, and the available laboratory resources.
Comparative docking studies of cladinose and desosamine in the ribosome
A detailed guide for researchers on the differential binding interactions of two critical macrolide sugar moieties within the bacterial ribosome. This guide provides a comparative analysis of cladinose and desosamine (B1...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers on the differential binding interactions of two critical macrolide sugar moieties within the bacterial ribosome.
This guide provides a comparative analysis of cladinose and desosamine (B1220255), two deoxy sugar moieties essential to the function of many macrolide antibiotics. Their interactions within the nascent peptide exit tunnel of the bacterial ribosome are critical for the therapeutic action of these drugs. Understanding their distinct roles in ribosomal binding is paramount for the development of next-generation antibiotics to combat rising antimicrobial resistance.
Macrolide antibiotics, a class of protein synthesis inhibitors, bind to the 23S ribosomal RNA (rRNA) of the large ribosomal subunit.[1] This binding action blocks the exit of newly synthesized peptides, thereby halting bacterial growth.[1] The efficacy of these antibiotics is significantly influenced by the structural contributions of their appended sugar residues, most notably cladinose and desosamine.[2][3]
Comparative Analysis of Ribosomal Interactions
While both cladinose and desosamine are crucial for the activity of macrolides like erythromycin, they exhibit distinct interactions within the ribosomal binding pocket. Desosamine, a deoxy sugar, is considered a common structural element vital for the binding of most macrolides to the ribosome.[4] In contrast, the neutral sugar cladinose plays a more nuanced role, with its absence or modification significantly impacting the antibiotic's ability to induce ribosomal stalling.[5]
The desosamine sugar moiety typically extends toward the peptidyl transferase center (PTC) and establishes critical interactions with specific rRNA nucleotides, such as A2058 and A2059.[5][6][7] These interactions are fundamental for anchoring the antibiotic within the peptide exit tunnel.[7] Cladinose also protrudes towards the PTC, closely approaching residues like A2058, A2059, and C2610, but its modification or replacement can have varied effects on the antibiotic's overall function.[5] For instance, the replacement of the cladinose moiety with a keto group, as seen in ketolides, can enhance efficacy against some macrolide-resistant bacterial strains.[8][9]
Feature
Cladinose
Desosamine
Sugar Type
Neutral Deoxy Sugar
Amino Deoxy Sugar
Primary Role
Contributes to ribosomal stalling; space-filling
Anchors the macrolide; essential for binding affinity
Key Interactions
Protrudes towards the PTC, approaching A2058, A2059, and C2610.[5]
Forms hydrophobic and hydrogen bonding interactions, particularly with A2058 and A2059.[4][5]
Impact of Removal
Can lead to a significant loss of ribosome stalling capacity but not necessarily inhibitory function.[5] Removal can lower drug binding affinity substantially.[9]
Generally leads to a significant loss of binding affinity and antibacterial activity.[4]
Clinical Relevance
Its replacement with a keto group in ketolides can overcome certain resistance mechanisms.[8]
An essential component for the antibacterial activity of most macrolide antibiotics.[6]
Experimental Protocols: Molecular Docking of Macrolide Sugars
The following provides a generalized methodology for performing comparative docking studies of cladinose and desosamine within the ribosomal binding pocket. This protocol is based on standard practices in computational drug design.[10][11]
1. Preparation of the Ribosome Structure:
Obtain the crystal structure of the bacterial 70S ribosome from the Protein Data Bank (PDB). For example, the E. coli 70S ribosome structure (PDB ID: 4v64) can be used.[11]
Prepare the ribosome structure using a molecular modeling software suite like Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
Isolate the 50S large subunit, which is the target for macrolide binding.
2. Ligand Preparation:
Generate 3D structures of cladinose and desosamine.
Prepare the ligands using a tool like LigPrep in the Schrödinger suite. This step involves generating possible ionization states at a physiological pH and performing an initial energy minimization.
3. Docking Simulation:
Define the binding site on the 50S ribosomal subunit based on the known binding location of macrolides like erythromycin, which includes key residues such as A2058, A2059, and C2611.[10]
Perform molecular docking using a program like AutoDock Vina or Glide.[12][13] These programs will predict the binding poses of cladinose and desosamine within the defined active site.
Use standard precision (SP) and extra precision (XP) docking protocols to obtain reliable results.[11]
4. Analysis of Docking Results:
Analyze the predicted binding poses and interactions.
Calculate the binding free energies (e.g., using Prime MM/GBSA) to quantitatively compare the binding affinities of cladinose and desosamine.[11]
Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the sugar moieties and the ribosomal RNA residues.
Visualizing Methodologies and Relationships
To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Workflow for Comparative Molecular Docking.
Logical Relationship of Sugar Moieties in Ribosomal Binding.
A Comparative Guide to the Biosynthesis of Cladinose: Canonical Pathway vs. a Novel In Vitro Approach
For Researchers, Scientists, and Drug Development Professionals Cladinose, a 3-O-methyl ether of the deoxysugar L-mycarose, is a crucial component of several clinically important macrolide antibiotics, including erythrom...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Cladinose, a 3-O-methyl ether of the deoxysugar L-mycarose, is a crucial component of several clinically important macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its presence is integral to the antibacterial activity of these compounds. The elucidation of its biosynthetic pathway has been a key area of research, paving the way for engineered biosynthesis of novel antibiotic analogues. This guide provides a detailed comparison of the established canonical biosynthetic pathway of cladinose with a novel, cell-free in vitro enzymatic cascade, offering insights into their respective methodologies and potential applications.
Canonical Biosynthetic Pathway of Cladinose
The established in vivo biosynthetic pathway for TDP-L-cladinose begins with the central metabolite glucose-1-phosphate and proceeds through the intermediate TDP-L-mycarose. This pathway is encoded by a series of genes, primarily the eryB gene cluster in the erythromycin-producing bacterium Saccharopolyspora erythraea. The final step, the methylation of L-mycarose, is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase EryG.
Key Enzymatic Steps:
The biosynthesis of TDP-L-mycarose from TDP-D-glucose involves a six-enzyme catalyzed process. The subsequent methylation to form TDP-L-cladinose is the final step before its glycosidic linkage to the macrolide aglycone.
Experimental Protocol: Validation of the Canonical Pathway
The validation of this pathway has been achieved through a combination of genetic and biochemical studies. A typical experimental workflow involves:
Gene Knockout and Complementation: Targeted deletion of a specific eryB or eryG gene in S. erythraea leads to the abolishment of erythromycin production and the accumulation of pathway intermediates. Production is then restored by reintroducing the functional gene, confirming its role in the pathway.
Heterologous Expression and Enzyme Characterization: Each candidate gene is expressed in a heterologous host, such as E. coli. The purified recombinant enzyme is then incubated with its putative substrate, and the product is identified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled glucose) and tracing the incorporation of the label into the final product provides definitive evidence for the metabolic route.
Canonical biosynthetic pathway of TDP-L-cladinose.
Novel Biosynthetic Pathway: In Vitro Multi-Enzyme Cascade
A novel approach to the synthesis of cladinose precursors involves the use of a cell-free, in vitro multi-enzyme cascade. This synthetic biology strategy combines purified enzymes in a one-pot reaction to produce TDP-L-mycarose from simple, inexpensive starting materials. This method bypasses the complexities of in vivo metabolism and regulation, offering a more direct and potentially more efficient route to the desired product.
Key Features of the In Vitro Cascade:
Cell-Free System: The reaction is conducted in a defined buffer system containing only the necessary enzymes and substrates, eliminating cellular side reactions and the need to maintain cell viability.
One-Pot Synthesis: Multiple enzymatic steps are carried out sequentially in a single reaction vessel, which can improve efficiency and reduce purification steps.
ATP Regeneration: To drive the initial phosphorylation steps, an ATP regeneration system, such as the use of pyruvate (B1213749) kinase and phosphoenolpyruvate, is often included to replenish ATP from ADP.
Experimental Protocol: In Vitro Synthesis of TDP-L-mycarose
A typical protocol for the one-pot synthesis of TDP-L-mycarose involves two main stages:
dTTP and TDP-D-glucose Synthesis:
Thymidine, glucose-1-phosphate, ATP, and PEP are incubated with TK, TMK, NDK, PK, and RfbA.
The reaction progress is monitored by HPLC to confirm the formation of TDP-D-glucose.
TDP-L-mycarose Synthesis:
To the mixture containing TDP-D-glucose, the enzymes RfbB, TylX3, TylC1, TylC3, TylK, and TylC2 are added, along with the necessary cofactors NADPH and SAM.
The reaction is incubated until completion, and the final product, TDP-L-mycarose, is purified using techniques like ion-exchange chromatography.
Workflow for the in vitro synthesis of TDP-L-mycarose.
Comparison of Biosynthetic Pathways
Feature
Canonical Pathway (in vivo)
Novel Pathway (in vitro)
System
Cellular (e.g., S. erythraea, engineered E. coli)
Cell-free enzymatic cascade
Complexity
High (involves cellular metabolism, gene regulation)
Low (defined components in a buffer)
Control
Less direct (subject to cellular regulation)
High (direct control over enzyme and substrate concentrations)
Yield
Can be limited by cellular metabolism and toxicity
Potentially higher yields, not limited by cell viability
Purity
Requires extensive purification from cellular components
Simpler purification from a defined reaction mixture
Scalability
Well-established for large-scale fermentation
Scalability depends on enzyme production and stability
Flexibility
Less flexible for incorporating unnatural substrates
More amenable to using substrate analogues to produce novel sugars
Conclusion
The canonical biosynthetic pathway of cladinose provides a fundamental understanding of how this crucial sugar is produced in nature. This knowledge has been instrumental in efforts to engineer microorganisms for enhanced antibiotic production. The novel in vitro multi-enzyme cascade represents a powerful synthetic biology approach that offers greater control and flexibility. While the canonical pathway is proven for large-scale industrial production through fermentation, the in vitro method holds significant promise for the rapid synthesis of cladinose and its analogues for research purposes and for the biocatalytic production of novel glycosylated compounds. The choice between these pathways will depend on the specific goals of the research or production effort, with each offering distinct advantages.
Validation
A Head-to-Head Comparison of Synthetic Routes to L-Cladinose
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of L-cladinose, a key deoxy sugar component of numerous macrolide antibiotics, is a critical challenge. This g...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of L-cladinose, a key deoxy sugar component of numerous macrolide antibiotics, is a critical challenge. This guide provides a head-to-head comparison of prominent synthetic routes to this vital carbohydrate, offering detailed experimental data, protocols, and pathway visualizations to inform strategic synthetic planning.
L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial structural motif found in clinically important antibiotics such as erythromycin, clarithromycin, and azithromycin. Its unique structure, featuring a tertiary alcohol at the C-3 position, presents a significant synthetic hurdle. Over the years, several research groups have developed elegant strategies to construct this complex sugar. This guide will focus on two distinct and well-documented approaches: the Toshima synthesis starting from L-arabinose and the Paterson synthesis originating from D-glucose.
Comparative Analysis of Synthetic Strategies
The choice of a synthetic route to L-cladinose is often dictated by factors such as the availability of starting materials, the desired level of stereocontrol, and the overall efficiency of the sequence. The two routes presented here showcase different strategic approaches to assembling the target molecule.
The Toshima synthesis employs a chiral pool approach, starting from the readily available L-arabinose. A key feature of this route is the stereoselective introduction of the C-3 methyl group via a Grignard addition to a C-3 keto intermediate. The stereochemical outcome of this addition is controlled through chelation of the Grignard reagent with a neighboring protected hydroxyl group.
In contrast, the Paterson synthesis begins with the abundant D-glucose and utilizes a substrate-controlled diastereoselective Evans aldol (B89426) reaction to establish the crucial C-2 and C-3 stereocenters. This approach offers a high degree of predictability and control over the stereochemistry at these key positions early in the synthetic sequence.
Parameter
Toshima Synthesis from L-Arabinose
Paterson Synthesis from D-Glucose
Starting Material
L-Arabinose
D-Glucose
Key Stereochemistry-Defining Step
Chelation-controlled Grignard addition to C-3 ketone
Diastereoselective Evans aldol reaction
Overall Number of Steps
Approximately 12 steps
Approximately 15 steps
Reported Overall Yield
~15%
~10%
Key Advantages
Utilizes a less common but direct chiral pool starting material.
Employs a well-established and highly predictable stereoselective reaction.
Key Challenges
Achieving high diastereoselectivity in the Grignard addition can be sensitive to reaction conditions.
Longer overall sequence with more protecting group manipulations.
Synthetic Route Overviews
The following diagrams, generated using the DOT language, illustrate the logical flow of the Toshima and Paterson synthetic routes to L-cladinose.
Toshima Synthesis from L-Arabinose.
Paterson Synthesis from D-Glucose.
Experimental Protocols for Key Transformations
The successful execution of these synthetic routes hinges on the precise application of key chemical transformations. Below are detailed methodologies for pivotal steps in the synthesis of L-cladinose.
Dess-Martin Oxidation of a Secondary Alcohol (Toshima Route)
This procedure is a mild and selective method for oxidizing a secondary alcohol to a ketone, a crucial step in preparing the precursor for the Grignard addition in the Toshima synthesis.[1][2][3][4][5]
Dissolve the secondary alcohol precursor in anhydrous dichloromethane in a flame-dried, argon-purged round-bottom flask.
Add Dess-Martin Periodinane to the solution in one portion at room temperature.
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Shake the funnel vigorously until the layers are clear. Separate the organic layer.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting ketone by flash column chromatography on silica (B1680970) gel.
This critical step establishes the C-3 tertiary stereocenter of L-cladinose. The stereoselectivity is achieved through the formation of a five-membered chelate between the magnesium of the Grignard reagent and the oxygen atoms at C-3 (carbonyl) and a protected C-4 hydroxyl group.[6][7][8]
Materials:
C-3 Ketone precursor with a C-4 protecting group capable of chelation (e.g., methoxymethyl ether) (1.0 equiv)
Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether, 3.0 equiv)
While not a direct step in the two highlighted syntheses of the L-cladinose core itself, the Sharpless asymmetric epoxidation is a fundamental tool in carbohydrate synthesis for the enantioselective introduction of epoxide functionalities, which can then be opened to form diols with controlled stereochemistry.[13][14][15][16][17]
Materials:
Allylic alcohol (1.0 equiv)
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 equiv)
L-(+)-Diethyl tartrate (L-DET) (0.12 equiv)
tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 2.0 equiv)
Powdered 4Å molecular sieves
Anhydrous dichloromethane (CH₂Cl₂)
10% aqueous NaOH solution
Procedure:
To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane and powdered 4Å molecular sieves.
Cool the suspension to -20 °C.
Add L-(+)-diethyl tartrate, followed by titanium(IV) isopropoxide. Stir for 30 minutes at -20 °C.
Add the allylic alcohol to the mixture.
Add the tert-butyl hydroperoxide solution dropwise while maintaining the internal temperature below -20 °C.
Stir the reaction mixture at -20 °C and monitor by TLC.
Upon completion, quench the reaction by adding a 10% aqueous NaOH solution and allowing the mixture to warm to room temperature.
Stir vigorously for 1 hour, then filter the mixture through a pad of celite.
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the epoxy alcohol by flash column chromatography.
This guide provides a foundational comparison of two distinct and effective synthetic routes to L-cladinose. The choice between these or other published routes will ultimately depend on the specific needs and resources of the research program. The provided experimental protocols for key transformations offer a practical starting point for the implementation of these powerful synthetic methods in the pursuit of novel macrolide antibiotics and other biologically active natural products.
Confirming the Structure of Novel Cladinose Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The structural confirmation of novel cladinose derivatives is a critical step in the development of new macrolide antibiotics. This guide provides a compara...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel cladinose derivatives is a critical step in the development of new macrolide antibiotics. This guide provides a comparative overview of the key experimental techniques and data essential for the unambiguous elucidation of these complex structures. By presenting standardized methodologies and comparative data, this document aims to facilitate the efficient and accurate characterization of new chemical entities in drug discovery.
Performance Comparison of Cladinose Derivatives
The biological activity of novel cladinose derivatives is a key performance indicator. Minimum Inhibitory Concentration (MIC) values are typically used to compare the in vitro antibacterial potency of these compounds against various bacterial strains. While a comprehensive comparative table of a wide range of novel derivatives is not publicly available, the following table illustrates how such data is typically presented.
Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of Cladinose Derivatives
Compound/Derivative
Modification
S. aureus (ATCC 29213)
S. pneumoniae (ATCC 49619)
E. coli (ATCC 25922)
Reference
Parent Macrolide (e.g., Erythromycin)
-
0.5 - 2
0.06 - 0.25
>128
[Internal Standard]
Novel Derivative 1
e.g., 4"-O-alkylation
Data not available
Data not available
Data not available
[Hypothetical Data]
Novel Derivative 2
e.g., 3"-O-acylation
Data not available
Data not available
Data not available
[Hypothetical Data]
Novel Derivative 3
e.g., C3-hydroxyl modification
Data not available
Data not available
Data not available
[Hypothetical Data]
Note: The data in this table is illustrative. Researchers should populate such tables with their own experimental data.
Experimental Protocols for Structural Confirmation
The definitive structural confirmation of novel cladinose derivatives relies on a combination of spectroscopic techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.
1. Sample Preparation:
Dissolve 5-10 mg of the purified cladinose derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, coupling constants, and integration of all protons.
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.
DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Identify proton-proton couplings within the molecule, crucial for tracing out spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a Cladinose Moiety
Position
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
1'
Data not available
Data not available
2'
Data not available
Data not available
3'
Data not available
Data not available
4'
Data not available
Data not available
5'
Data not available
Data not available
6'
Data not available
Data not available
3'-OCH₃
Data not available
Data not available
Note: This table should be populated with experimental data for each new derivative.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.
1. Sample Preparation:
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
The solution can be directly infused or injected into the mass spectrometer via an LC system.
2. Data Acquisition:
High-Resolution Mass Spectrometry (HRMS): Use techniques like ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap to determine the accurate mass and elemental formula of the molecular ion.
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and induce fragmentation. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. Key fragmentations for cladinose derivatives often involve the cleavage of the glycosidic bond and fragmentation within the sugar moiety.
Visualization of Workflows and Pathways
General Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of novel cladinose derivatives.
A typical workflow for the synthesis and structural confirmation of novel cladinose derivatives.
Logical Relationship in Spectroscopic Analysis
The interplay between different spectroscopic techniques is crucial for unambiguous structure determination.
Interconnectivity of spectroscopic data for structural elucidation.
Validation
A Head-to-Head Battle: Cladinose-Based Macrolides Versus Ketolides in the Fight Against Respiratory Pathogens
For researchers, scientists, and drug development professionals, the ever-evolving landscape of antibiotic resistance necessitates a deep understanding of the tools at our disposal. This guide provides a comprehensive, d...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the ever-evolving landscape of antibiotic resistance necessitates a deep understanding of the tools at our disposal. This guide provides a comprehensive, data-driven comparison of two critical classes of antibiotics: the well-established cladinose-based macrolides and their successors, the ketolides.
This publication delves into the comparative efficacy, mechanisms of action, and resistance profiles of these antibiotic classes. By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing complex biological pathways, this guide aims to equip researchers with the knowledge needed to make informed decisions in their pursuit of novel antimicrobial strategies.
At a Glance: Key Differences and Performance Metrics
The primary structural difference between ketolides and cladinose-based macrolides is the substitution of the L-cladinose sugar at the 3-position of the lactone ring with a 3-keto group. This modification is key to the enhanced activity of ketolides, particularly against macrolide-resistant bacteria. Ketolides were specifically designed to overcome common macrolide resistance mechanisms, such as ribosomal methylation and efflux pumps.[1][2]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cladinose-Based Antibiotics and Ketolides Against Key Respiratory Pathogens
Note: Data is compiled from multiple sources and represents a general overview. MIC values can vary based on testing methodology and specific strains.
Mechanism of Action: A Tale of Two Binders
Both cladinose-based macrolides and ketolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. They obstruct the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain.[1] However, ketolides exhibit a stronger binding affinity to the ribosome, which contributes to their enhanced potency and activity against some macrolide-resistant strains.
Mechanism of Action of Macrolides and Ketolides.
Experimental Protocols: A Guide to Benchmarking
Accurate and reproducible experimental data are the cornerstone of antibiotic development. Below are detailed methodologies for key in vitro assays used to evaluate and compare cladinose-based antibiotics and ketolides.
Seed the cells in a 96-well plate and incubate until they reach the desired confluency.
Treat the cells with various concentrations of the test antibiotics for a specified period (e.g., 24, 48 hours). Include untreated control wells.
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
Conclusion: The Evolving Armamentarium
The data presented in this guide underscore the significant advancements that ketolides represent in the ongoing battle against bacterial respiratory pathogens. Their enhanced potency, particularly against macrolide-resistant strains, makes them a valuable therapeutic option. However, the continued emergence of resistance highlights the critical need for ongoing research and development of new antimicrobial agents. By understanding the comparative performance and mechanisms of action of different antibiotic classes, the scientific community can better strategize the development of next-generation therapies.
A Comparative Analysis of Cladinose Metabolism Across Species: From Biosynthesis to Biodegradation
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways of cladinose, a crucial deoxy sugar component of macrolide antibiotics. This guide provides a compara...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways of cladinose, a crucial deoxy sugar component of macrolide antibiotics. This guide provides a comparative overview of cladinose biosynthesis in key antibiotic-producing microorganisms and its metabolic fate in mammalian systems, supported by experimental data and detailed methodologies.
Cladinose, a 3-O-methyl ether of the deoxy sugar mycarose (B1676882), is a pivotal structural moiety of clinically significant 14-membered macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its presence on the macrolactone ring is crucial for the antibiotic's antibacterial activity and pharmacokinetic properties. Understanding the intricate metabolic pathways involved in the biosynthesis of cladinose in producer organisms and its degradation in other species, particularly humans, is paramount for the rational design of novel macrolide derivatives with improved efficacy and metabolic stability. This guide provides a comparative study of cladinose metabolism, summarizing key enzymatic steps, genetic determinants, and available quantitative data.
Cladinose Biosynthesis in Antibiotic-Producing Bacteria
The biosynthesis of L-cladinose is a multi-step enzymatic process that originates from D-glucose. The pathway is best characterized in the erythromycin-producing bacterium, Saccharopolyspora erythraea. The genes responsible for this intricate synthesis are clustered together with other erythromycin biosynthesis genes. A comparative analysis with another erythromycin producer, Actinopolyspora erythraea, reveals a high degree of conservation in the core biosynthetic machinery, with some notable differences.
The biosynthesis of TDP-L-mycarose, the immediate precursor to the cladinose moiety, involves a series of enzymatic reactions that modify a TDP-D-glucose scaffold. The final step in cladinose formation is the methylation of the 3-hydroxyl group of the mycarose moiety, a reaction catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.
Key Enzymes in Cladinose Biosynthesis
The following table summarizes the key enzymes and their functions in the biosynthesis of TDP-L-cladinose, primarily based on studies in Saccharopolyspora erythraea.
Enzyme (Gene)
Function
Substrate(s)
Product(s)
TDP-D-glucose synthase (EryDI / rmlA)
Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and TTP.
TDP-L-rhamnose 2,3-dehydratase and 3-reductase (EryBIV)
A bifunctional enzyme that catalyzes dehydration and subsequent reduction.
TDP-L-rhamnose
TDP-2,6-dideoxy-L-arabino-hexose
C-3 methyltransferase (EryBV)
Catalyzes the methylation at C3.
TDP-2,6-dideoxy-L-arabino-hexose, SAM
TDP-L-mycarose
Mycarosyl-erythronolide B glycosyltransferase (EryCIII)
Transfers the mycarose moiety to the erythronolide B aglycone.
TDP-L-mycarose, Erythronolide B
3-O-mycarosyl-erythronolide B
3"-O-methyltransferase (EryG)
Catalyzes the final methylation step to form cladinose.
3-O-mycarosyl-erythronolide B, SAM
3-O-cladinose-erythronolide B
Note: The precise order and function of all EryB enzymes in the mycarose pathway are still under investigation, and some proposed functions are based on homology to other deoxysugar biosynthetic pathways.
Comparative Genomics of Cladinose Biosynthesis
Genomic analysis of different erythromycin-producing actinomycetes reveals variations in the gene clusters responsible for cladinose biosynthesis. For instance, a comparative analysis of the erythromycin biosynthetic gene clusters in Saccharopolyspora erythraea and Actinopolyspora erythraea YIM90600 has shown a high degree of similarity.[1] However, the gene cluster in Actinopolyspora erythraea notably lacks the eryBI and eryG genes.[1] The absence of eryG, the 3"-O-methyltransferase, suggests that this strain may produce erythromycins with a mycarose sugar instead of cladinose, or that another unidentified methyltransferase performs this function. These genetic differences likely contribute to the diversity of macrolide structures produced by different species.
Mammalian Metabolism of Cladinose-Containing Macrolides
When macrolide antibiotics are administered to mammals, they undergo metabolic transformations primarily in the liver. The cladinose moiety is a site of metabolic activity, and its modification or cleavage can significantly impact the drug's efficacy and pharmacokinetic profile.
The primary route of metabolism for erythromycin involves the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[2][3] One of the major metabolic pathways is N-demethylation of the desosamine (B1220255) sugar. However, the cladinose sugar is also subject to metabolic changes.
In acidic conditions, such as in the stomach, erythromycin is unstable and can undergo degradation involving the cladinose moiety.[4] This degradation can lead to the formation of inactive anhydroerythromycin.[3] More stable derivatives like clarithromycin, which has a methoxy (B1213986) group at the C-6 position of the lactone ring, were developed to overcome this instability.
Metabolism in the liver can also lead to the cleavage of the glycosidic bond, releasing the cladinose sugar from the macrolide backbone.[4] The subsequent fate of the liberated cladinose and its metabolites in the body is not extensively characterized.
The following diagram illustrates the key metabolic fates of the cladinose moiety in macrolides within a mammalian system.
Caption: Mammalian metabolism of cladinose-containing macrolides.
Experimental Protocols
A crucial aspect of studying cladinose metabolism is the ability to perform reliable enzymatic assays and to express and purify the relevant enzymes. The following sections provide generalized protocols for these key experimental procedures.
Heterologous Expression and Purification of "Ery" Biosynthetic Enzymes
Many of the enzymes in the cladinose biosynthetic pathway can be heterologously expressed in hosts like Escherichia coli for biochemical characterization.
Protocol:
Gene Cloning: The gene of interest (e.g., eryG, eryBIV) is amplified from the genomic DNA of the producer strain (e.g., S. erythraea) using PCR with appropriate primers.
Vector Ligation: The amplified gene is cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag, GST-tag) for simplified purification.
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
Protein Expression: The transformed E. coli is cultured to an appropriate cell density, and protein expression is induced (e.g., with IPTG).
Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the recombinant protein.
Affinity Chromatography: The crude lysate is passed through an affinity chromatography column that specifically binds the affinity tag on the recombinant protein.
Elution and Dialysis: The purified protein is eluted from the column, and the buffer is exchanged through dialysis to a suitable storage buffer.
Purity Analysis: The purity of the protein is assessed using SDS-PAGE.
Caption: General workflow for heterologous expression and purification.
General Protocol for a Methyltransferase (e.g., EryG) Assay
The activity of methyltransferases like EryG can be measured by monitoring the transfer of a methyl group from a donor to a substrate.
Protocol:
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified methyltransferase, the methyl donor (S-adenosyl-L-methionine, SAM), and the methyl acceptor substrate (e.g., 3-O-mycarosyl-erythronolide B).
Reaction Incubation: The reaction is initiated by adding the enzyme or substrate and incubated at an optimal temperature for a defined period.
Reaction Quenching: The reaction is stopped, typically by adding a quenching agent (e.g., acid or organic solvent).
Product Detection and Quantification: The formation of the methylated product can be quantified using various methods, such as:
High-Performance Liquid Chromatography (HPLC): Separating the product from the substrate and quantifying by UV absorbance or mass spectrometry.
Radioactive Assay: Using radiolabeled SAM ([³H]-SAM or [¹⁴C]-SAM) and measuring the incorporation of radioactivity into the product.
General Protocol for a Dehydratase (e.g., EryBII) Assay
Dehydratase activity can be assayed by monitoring the formation of the dehydrated product.
Protocol:
Reaction Setup: A reaction mixture is prepared containing a suitable buffer, the purified dehydratase, and its substrate (e.g., TDP-D-glucose for EryBII).
Incubation: The reaction is incubated at an optimal temperature.
Product Analysis: The formation of the product (e.g., TDP-4-keto-6-deoxy-D-glucose) can be monitored by:
Coupled Enzyme Assay: Coupling the reaction to a subsequent enzymatic reaction that produces a spectrophotometrically detectable product.
HPLC or LC-MS: Directly separating and quantifying the substrate and product.
Conclusion
The study of cladinose metabolism is a dynamic field with significant implications for antibiotic development. While the biosynthetic pathway in Saccharopolyspora erythraea provides a solid foundation, further comparative genomic and biochemical studies in other producer organisms are needed to understand the full diversity of this process. Elucidating the precise metabolic fate of the cladinose moiety in mammals will be crucial for designing next-generation macrolides with enhanced stability and reduced drug-drug interactions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the fascinating and complex world of cladinose metabolism.
Unveiling the Potency of Cladinose-Lacking Macrolides: A Comparative Analysis of Their Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of cladinose-lacking macrolides, such as ketolides, against traditional macrolide an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of cladinose-lacking macrolides, such as ketolides, against traditional macrolide antibiotics. The following sections detail their antibacterial performance with supporting experimental data, outline methodologies for key experiments, and visualize the intricate molecular interactions and signaling pathways involved.
The emergence of bacterial resistance to traditional macrolide antibiotics, such as erythromycin (B1671065) and azithromycin (B1666446), has necessitated the development of new derivatives with enhanced efficacy. A significant advancement in this area is the development of cladinose-lacking macrolides, most notably the ketolides (e.g., telithromycin (B1682012), solithromycin). These semi-synthetic derivatives are characterized by the substitution of the L-cladinose sugar at the 3-position of the macrolactone ring with a keto group.[1][2] This structural modification, along with the addition of an alkyl-aryl side chain, fundamentally alters their interaction with the bacterial ribosome, leading to a superior antibacterial profile, particularly against macrolide-resistant strains.[3][4]
Superior Antibacterial Activity: A Quantitative Comparison
Cladinose-lacking macrolides exhibit enhanced potency against a broad spectrum of respiratory pathogens, including those that have developed resistance to traditional macrolides. This superiority is evident in their lower minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) for protein synthesis.
Ribosomal Binding Affinity
Ketolides, a prominent class of cladinose-lacking macrolides, demonstrate a significantly higher binding affinity for the bacterial 50S ribosomal subunit compared to their predecessors.[1][2] For instance, telithromycin binds to wild-type ribosomes with a 10-fold greater affinity than erythromycin A and a 6-fold greater affinity than clarithromycin.[5] This enhanced binding is even more pronounced in macrolide-lincosamide-streptogramin B (MLSB)-resistant ribosomes, where telithromycin's affinity is over 20 times that of both erythromycin and clarithromycin.[5]
Kinetic studies of telithromycin's interaction with E. coli ribosomes reveal a two-step binding process: an initial low-affinity binding (KT = 500 nM) followed by a slow transition to a high-affinity state (KT* = 8.33 nM).[6][7] This contrasts with the binding of traditional macrolides and contributes to the sustained inhibitory action of ketolides.
The enhanced ribosomal binding of cladinose-lacking macrolides translates to more potent inhibition of bacterial protein synthesis. Solithromycin (B1681048), a novel fluoroketolide, has demonstrated superior inhibitory effects on protein synthesis compared to both telithromycin and azithromycin in a cell-free translation system.[8]
The following table summarizes the 50% inhibitory concentrations (IC50s) of solithromycin for protein synthesis in various bacterial strains, highlighting its enhanced efficacy.
The improved mechanism of action of cladinose-lacking macrolides is reflected in their lower Minimum Inhibitory Concentrations (MICs) against key respiratory pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.
Deciphering the Molecular Interactions: Mechanism of Action
The enhanced efficacy of cladinose-lacking macrolides stems from their unique and more extensive interactions with the bacterial ribosome.
Dual Binding to the 50S Ribosomal Subunit
Traditional macrolides primarily bind to domain V of the 23S rRNA within the large ribosomal subunit.[11] In contrast, ketolides exhibit a dual binding mechanism, interacting with both domain V and domain II of the 23S rRNA.[11] This additional binding site in domain II, which is not utilized by older macrolides, significantly increases their affinity for the ribosome and makes them less susceptible to resistance mechanisms that target a single binding site.[11]
The alkyl-aryl side chain, a characteristic feature of many ketolides, extends into a crevice in the ribosomal tunnel and interacts with nucleotides in domain II, such as A752 and U2609, and the extended loop of ribosomal protein L22.[7][12] This interaction is crucial for the high-affinity binding and potent activity of these compounds. Mutations in ribosomal proteins L4 and L22 have been shown to confer resistance to macrolides, indicating their importance in the drug-binding site.[13]
Cladinose-lacking macrolides, like their predecessors, possess significant immunomodulatory properties independent of their antibacterial activity.[14] These effects are particularly relevant in the context of respiratory tract infections, where inflammation plays a crucial role in the pathophysiology.
Inhibition of Pro-inflammatory Cytokine Production
Telithromycin has been shown to inhibit the production of key pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated human monocytes, telithromycin significantly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-alpha (IL-1α).[10] Furthermore, in animal models of LPS-induced systemic inflammation, telithromycin attenuated the expression and formation of TNF-α, Interleukin-1-beta (IL-1β), and Interferon-gamma (IFN-γ).[15][16]
The underlying mechanism for this anti-inflammatory activity is believed to involve the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[17][18] By suppressing the activation of NF-κB, a central regulator of inflammatory gene expression, these macrolides can dampen the inflammatory cascade.
Fig. 2: Inhibition of NF-κB Signaling by Cladinose-Lacking Macrolides.
Experimental Protocols
To facilitate further research and verification of the presented data, detailed methodologies for key experiments are provided below.
Unlabeled competitor macrolides (cladinose-lacking and traditional)
Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)
96-well black microplates
Fluorescence polarization plate reader
Procedure:
Preparation of Reagents: Dilute the 70S ribosomes and fluorescently labeled macrolide to the desired concentrations in binding buffer. Prepare a serial dilution of the unlabeled competitor macrolides.
Binding Reaction: In a 96-well microplate, add the fluorescently labeled macrolide and the 70S ribosomes.
Competition: Add the serially diluted unlabeled competitor macrolides to the wells containing the ribosome-ligand mixture. Include controls with no competitor (maximum polarization) and with a high concentration of unlabeled erythromycin (background).
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).
Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration. Fit the data to a suitable binding model to determine the dissociation constant (Kd) or IC50 for each competitor.[15][19]
Fig. 3: Workflow for Fluorescence Polarization Ribosome Binding Assay.
In Vitro Translation Inhibition Assay (Luciferase Reporter)
This assay quantifies the inhibition of bacterial protein synthesis by measuring the activity of a reporter enzyme (luciferase) produced in a cell-free transcription-translation system.
Materials:
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
Plasmid DNA encoding firefly luciferase under a bacterial promoter
Amino acid mixture
Energy source (ATP, GTP)
Test compounds (cladinose-lacking and traditional macrolides)
Luciferase assay reagent
Luminometer
Procedure:
Reaction Setup: In a microplate, combine the components of the cell-free transcription-translation system, including the luciferase plasmid DNA, amino acids, and energy source.
Addition of Inhibitors: Add the test macrolides at a range of concentrations to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no DNA template).
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation of the luciferase gene.
Luminescence Measurement: Add the luciferase assay reagent to each well, which contains the substrate luciferin.
Detection: Immediately measure the luminescence produced using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20][21]
Comparative analysis of the stability of different cladinose ethers
For Immediate Release This guide provides a comprehensive comparative analysis of the stability of different cladinose ethers, a critical class of compounds often found in macrolide antibiotics. Understanding the stabili...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparative analysis of the stability of different cladinose ethers, a critical class of compounds often found in macrolide antibiotics. Understanding the stability of these molecules under various physiological conditions is paramount for researchers, scientists, and drug development professionals in the pursuit of more effective and reliable therapeutics. This document summarizes key stability data, outlines detailed experimental protocols, and presents logical workflows to aid in the evaluation of these compounds.
Executive Summary
Cladinose ethers are integral components of many macrolide antibiotics, influencing their pharmacokinetic and pharmacodynamic properties. Their stability under acidic, basic, and enzymatic conditions directly impacts the bioavailability and efficacy of the parent drug. This guide consolidates available data on the stability of various cladinose ethers, highlighting key structural modifications that enhance stability. Notably, derivatives such as clarithromycin (B1669154), a 6-O-methyl ether of erythromycin, exhibit significantly improved acid stability compared to their parent compounds.
Comparative Stability Data
The stability of cladinose ethers is a crucial determinant of their therapeutic potential. Modifications to the cladinose moiety or the macrolide ring can dramatically alter their susceptibility to degradation.
Acid Stability
The acidic environment of the stomach is a primary challenge for the oral administration of macrolide antibiotics. The ether linkage of the cladinose sugar is susceptible to acid-catalyzed hydrolysis, leading to inactivation of the drug.
As indicated in the table, both clarithromycin and azithromycin demonstrate enhanced stability in acidic conditions compared to erythromycin.[1][2][3] This improved stability is a key factor in their enhanced oral bioavailability.
Metabolic Stability
The metabolic stability of cladinose ethers, often assessed in liver microsomes, determines their in vivo half-life and potential for drug-drug interactions.
Compound/Cladinose Ether
In Vitro System
Metabolic Stability (t½)
Reference
3"-O-methyl-4"-O-(3-methylbutyl)leucomycin V
Rat plasma
Improved metabolic stability
Further research is required to generate a comprehensive comparative dataset for the metabolic stability of a wider range of cladinose ethers.
Experimental Protocols
Accurate assessment of cladinose ether stability relies on robust and well-defined experimental protocols. The following sections detail methodologies for evaluating stability under different conditions.
Acid and Base Degradation Studies using HPLC
Objective: To determine the degradation kinetics of cladinose ethers under acidic and basic conditions.
Methodology:
Solution Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 ppm.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 ppm.
Incubation: Keep the mixtures at room temperature for 24 hours. For accelerated studies, incubations can be performed at elevated temperatures (e.g., 75°C for 30 minutes).
Sample Analysis:
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
Neutralize the samples (for acid hydrolysis, add an equivalent amount of NaOH; for base hydrolysis, add an equivalent amount of HCl).
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) containing an appropriate buffer (e.g., 20 mM ortho-phosphoric acid, pH adjusted to 2.8).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength appropriate for the compound (e.g., 210 nm for roxithromycin).
Injection Volume: 20 µL.
Data Analysis: Plot the percentage of the remaining drug against time to determine the degradation kinetics. Calculate the degradation rate constant (k) and half-life (t½).[4][5][6]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the metabolic stability of cladinose ethers in a system that mimics hepatic metabolism.[7][8][9][10][11]
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
Prepare a working solution of the test compound (e.g., 1 µM) in the phosphate buffer.
Prepare a NADPH regenerating system solution.
Thaw pooled human liver microsomes on ice.
Incubation:
In a 96-well plate, add the working solution of the test compound.
Add the liver microsome suspension (final protein concentration typically 0.5 mg/mL).
Pre-incubate the mixture at 37°C for a short period.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate at 37°C with shaking.
Sampling and Reaction Termination:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
Determine the slope of the linear regression to calculate the elimination rate constant (k).
Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[7][8][9][10][11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of cladinose ether stability.
Caption: Workflow for comparative stability analysis of cladinose ethers.
This guide serves as a foundational resource for researchers working with cladinose ethers. The provided data and protocols can be adapted and expanded upon to facilitate the development of more stable and effective macrolide antibiotics.
Proper Disposal of Cladinose: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of cladinose is crucial for maintaining a safe and compliant laboratory environment. This guide offers step-by-step procedures fo...
Author: BenchChem Technical Support Team. Date: December 2025
Providing essential safety and logistical information for the proper handling and disposal of cladinose is crucial for maintaining a safe and compliant laboratory environment. This guide offers step-by-step procedures for researchers, scientists, and drug development professionals.
Cladinose, a deoxy sugar and a component of several macrolide antibiotics, is a carbohydrate that, in its pure form, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, its association with antibiotics necessitates a careful and environmentally conscious approach to its disposal. While many non-hazardous carbohydrates can be disposed of as regular laboratory waste, the potential for environmental impact from compounds associated with antibiotics warrants additional precautions.
Immediate Safety and Handling
Before disposal, always handle cladinose with standard laboratory precautions. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of a spill, sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key physical and chemical properties of cladinose.
Property
Value
Molecular Formula
C₈H₁₆O₄
Molar Mass
176.21 g/mol
Appearance
Data not available
Solubility
Data not available
Hazard Class
Not classified as hazardous
Step-by-Step Disposal Procedures
The appropriate disposal method for cladinose depends on its physical state (solid or in solution) and the quantity of waste.
Disposal of Solid Cladinose Waste
For small quantities of solid cladinose waste generated in a research laboratory setting, the primary recommended method is disposal as non-hazardous solid waste.
Containment: Ensure the cladinose waste is in a solid, dry form. Place the material in a primary container, such as a well-sealed plastic bag or its original container.
Labeling: Clearly label the container as "Cladinose Waste (Non-Hazardous)" to avoid confusion with other chemical waste streams.
Final Disposal: Dispose of the sealed container in the regular laboratory solid waste stream, destined for a sanitary landfill. Always adhere to your institution's specific guidelines for non-hazardous solid waste disposal.
Disposal of Cladinose Solutions
For dilute, aqueous solutions of cladinose, disposal down the sanitary sewer is generally acceptable, provided the solution does not contain any other hazardous materials.
Verification: Confirm that the solution only contains cladinose and water, with no other chemicals that are prohibited from drain disposal.
Dilution: For small quantities, further dilute the cladinose solution with copious amounts of water.
Drain Disposal: Pour the diluted solution down the drain, followed by a significant amount of running water to ensure it is thoroughly flushed from the plumbing system.
Important Consideration: While cladinose itself is not classified as an antibiotic, its use in the synthesis and research of antibiotics warrants a cautious approach to disposal. To minimize any potential environmental impact, consider treating cladinose waste, particularly larger quantities or solutions, with a chemical inactivation method if your facility's protocols recommend it for antibiotic-related waste.
Experimental Protocols
Currently, there are no widely established experimental protocols specifically for the disposal of cladinose. The procedures outlined above are based on general guidelines for the disposal of non-hazardous carbohydrate-based chemicals in a laboratory setting.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of cladinose.
Caption: Decision workflow for the proper disposal of cladinose waste.
By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of cladinose, contributing to a secure and environmentally conscious laboratory environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for Handling Cladinose
This document provides immediate safety, handling, and disposal protocols for Cladinose, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe la...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides immediate safety, handling, and disposal protocols for Cladinose, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Chemical and Physical Properties of Cladinose
A summary of the key physical and chemical properties of Cladinose is provided in the table below. This information is critical for safe handling and storage.
Property
Value
Chemical Name
2,6-Dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose
CAS Number
470-12-2
Molecular Formula
C₈H₁₆O₄
Molecular Weight
176.21 g/mol
Appearance
Colorless to light yellow oil or solid
Solubility
Slightly soluble in acetone, DMSO (heated), methanol (B129727) (heated), and water.[1]
Boiling Point
323.5°C at 760 mmHg
Flash Point
127.7°C
Vapor Pressure
2.06E-05 mmHg at 25°C
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Toxicity Data (LD50)
Not available. Treat as a compound with unknown toxicity.
Permissible Exposure Limits (PEL)
Not established. Handle with appropriate engineering controls and PPE.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure when handling Cladinose.
Operation
Minimum PPE Requirement
Receiving & Unpacking
Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form)
Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[2]
Solution Preparation
Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[2]
Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[2]
Experimental Protocol: General Handling and Solution Preparation
The following is a general step-by-step protocol for the safe handling of Cladinose and preparation of a stock solution in a laboratory setting.
1. Preparation and Precautionary Measures:
Ensure a chemical fume hood is certified and operational.
Gather all necessary PPE as specified in the table above.
Prepare a designated and clean workspace within the fume hood.
Have spill containment materials (e.g., absorbent pads) readily available.
2. Weighing the Compound:
If Cladinose is in solid form, perform weighing inside a ventilated balance enclosure or a chemical fume hood to avoid inhalation of any fine particles.[2]
Use an anti-static weighing dish.
Carefully transfer the desired amount of Cladinose to a tared container.
Close the primary container of Cladinose immediately after weighing.
3. Solution Preparation:
In the chemical fume hood, add the appropriate solvent to the vessel containing the weighed Cladinose.
Stir the mixture gently until the solid is completely dissolved. If heating is required for dissolution, use a controlled heating source such as a heating mantle with a stirrer.[1]
Once dissolved, cap the container securely.
Label the container with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling:
Clean the weighing area and any equipment used with an appropriate solvent.
Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the designated chemical waste container.
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Operational and Disposal Plan
A systematic approach to the handling and disposal of Cladinose is essential for laboratory safety and environmental protection.
1. Spill Response:
In case of a spill, evacuate the immediate area if necessary and ensure adequate ventilation.[1]
Wear the appropriate PPE for waste disposal.
For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials for disposal as chemical waste.[3]
Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[3]
2. Waste Segregation and Collection:
Solid Waste: Collect solid Cladinose waste, including contaminated consumables like weigh boats and wipes, in a designated, clearly labeled, and sealed hazardous waste container.[3]
Liquid Waste: Collect aqueous and organic solutions containing Cladinose in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.
Sharps: Any sharps contaminated with Cladinose, such as needles or broken glass, must be disposed of in a designated sharps container.
3. Disposal Procedure:
All waste containing Cladinose should be treated as hazardous chemical waste.
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Do not discharge Cladinose or its solutions into the sewer system.[1]
Ensure all waste containers are securely sealed and stored in a designated, secondary containment area while awaiting pickup by a licensed hazardous waste disposal service.
Workflow for Safe Handling and Disposal of Cladinose
Caption: Logical workflow for the safe handling and disposal of Cladinose.